Mercapto-propylsilane
Description
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Structure
2D Structure
Properties
Molecular Formula |
C3H8SSi |
|---|---|
Molecular Weight |
104.25 g/mol |
InChI |
InChI=1S/C3H8SSi/c1-2-3-5-4/h4H,2-3H2,1H3 |
InChI Key |
DWUCCPNOMFYDOL-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Si]S |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Mercapto-propylsilane
This guide provides a comprehensive overview of the synthesis and characterization of mercapto-propylsilane, with a primary focus on (3-Mercaptopropyl)trimethoxysilane (MPTMS), a versatile organosilane compound. It is intended for researchers, scientists, and drug development professionals who utilize silane chemistry for surface modification, nanoparticle functionalization, and drug delivery applications.
Synthesis of (3-Mercaptopropyl)trimethoxysilane
The synthesis of (3-Mercaptopropyl)trimethoxysilane (MPTMS) is most commonly achieved through the nucleophilic substitution of a halogenated propyltrimethoxysilane with a sulfur-containing nucleophile. The two primary industrial methods involve the reaction of 3-chloropropyltrimethoxysilane with either sodium hydrosulfide or thiourea.
Synthesis via Sodium Hydrosulfide
This method involves the direct reaction of 3-chloropropyltrimethoxysilane with sodium hydrosulfide (NaSH) in a suitable solvent, such as dimethylformamide or methanol.[1][2] The reaction proceeds via an SN2 mechanism, where the hydrosulfide anion displaces the chloride ion.
The overall reaction is as follows:
HS(CH₂)₃Si(OCH₃)₃ + NaCl ← Cl(CH₂)₃Si(OCH₃)₃ + NaSH
Synthesis via Thiourea
An alternative route involves the reaction of 3-chloropropyltrimethoxysilane with thiourea, followed by ammonolysis.[3] This method avoids the direct handling of odorous sodium hydrosulfide. The reaction proceeds in two steps: first, the formation of an isothiouronium salt, which is then hydrolyzed to yield the mercaptosilane.
The reaction steps are:
-
Cl(CH₂)₃Si(OCH₃)₃ + S=C(NH₂)₂ → [H₂N-C(=NH₂)-S-(CH₂)₃-Si(OCH₃)₃]⁺Cl⁻
-
[H₂N-C(=NH₂)-S-(CH₂)₃-Si(OCH₃)₃]⁺Cl⁻ + NH₃ → HS(CH₂)₃Si(OCH₃)₃ + Guanidinium Chloride
Characterization of (3-Mercaptopropyl)trimethoxysilane
The successful synthesis and purity of MPTMS are confirmed through various analytical techniques, including Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in the MPTMS molecule. The characteristic absorption bands confirm the presence of the mercapto, alkyl, and methoxysilyl groups.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 2940-2840 | C-H stretching of the propyl chain | [4] |
| 2550-2600 | S-H stretching of the mercapto group | [5] |
| 1470-1450 | C-H bending of the propyl chain | [4] |
| 1190, 1080 | Si-O-C stretching of the methoxy groups | [4][6] |
| 815 | Si-C stretching | [6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen, carbon, and silicon atoms within the MPTMS molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
| 0.76 | Triplet | -Si-CH₂ -CH₂-CH₂-SH | [7] |
| 1.36 | Triplet | -Si-CH₂-CH₂-CH₂-SH | [7] |
| 1.72 | Sextet | -Si-CH₂-CH₂ -CH₂-SH | [7] |
| 2.54 | Quartet | -Si-CH₂-CH₂-CH₂ -SH | [7] |
| 3.57 | Singlet | -Si-(OCH₃ )₃ | [7] |
| Chemical Shift (δ, ppm) | Assignment |
| 8.5 | -Si-CH₂ -CH₂-CH₂-SH |
| 27.5 | -Si-CH₂-CH₂ -CH₂-SH |
| 28.0 | -Si-CH₂-CH₂-CH₂ -SH |
| 50.5 | -Si-(OCH₃ )₃ |
The ²⁹Si NMR spectrum of MPTMS shows a characteristic signal for the silicon atom. The chemical shift can vary depending on the solvent and the presence of hydrolysis and condensation products.
| Chemical Shift (δ, ppm) | Assignment | Reference |
| -42 to -45 | Monomeric (3-Mercaptopropyl)trimethoxysilane (T⁰) | [8][9] |
| -50 to -52 | Hydrolyzed monomer or terminal group of a condensed species (T¹) | [8][9] |
| -58 to -60 | Dimer or middle group in a linear condensed species (T²) | [8][9] |
| -66 to -68 | Cross-linked silicon in a fully condensed network (T³) | [8][9] |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of MPTMS results in characteristic fragmentation patterns that can be used for its identification.
| m/z | Proposed Fragment Ion |
| 196 | [M]⁺ (Molecular Ion) |
| 164 | [M - CH₃OH]⁺ |
| 121 | [Si(OCH₃)₃]⁺ |
| 91 | [HS(CH₂)₃]⁺ |
| 75 | [Si(OCH₃)₂H]⁺ |
| 47 | [HSiO]⁺ |
Hydrolysis and Condensation
A key feature of MPTMS is the ability of its methoxysilyl groups to undergo hydrolysis and condensation reactions. This process is fundamental to the formation of self-assembled monolayers (SAMs) on various substrates and the creation of polysiloxane networks.
The process occurs in two main steps:
-
Hydrolysis: The methoxy groups (-OCH₃) react with water to form silanol groups (-OH) and methanol. This reaction can be catalyzed by either acid or base.[10][11]
-
Condensation: The newly formed silanol groups can then react with each other (water condensation) or with remaining methoxy groups (alcohol condensation) to form stable siloxane bonds (Si-O-Si).[10][11]
Experimental Protocols
Synthesis of (3-Mercaptopropyl)trimethoxysilane via Sodium Hydrosulfide[1]
Materials:
-
3-Chloropropyltrimethoxysilane
-
Sodium hydrosulfide (NaSH)
-
Dimethylformamide (DMF), anhydrous
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a magnetic stirrer, dissolve sodium hydrosulfide (1.05 eq) in anhydrous DMF.
-
Heat the mixture to 80-90 °C with stirring.
-
Slowly add 3-chloropropyltrimethoxysilane (1.0 eq) to the reaction mixture via the dropping funnel over a period of 1-2 hours.
-
After the addition is complete, continue to stir the reaction mixture at 90-100 °C for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the precipitated sodium chloride.
-
Remove the DMF solvent under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum to obtain pure (3-Mercaptopropyl)trimethoxysilane.
Characterization Protocols
-
Dissolve 10-20 mg of the purified MPTMS sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
For neat liquid analysis (KBr plates):
-
Place a small drop of the MPTMS sample onto a clean, dry potassium bromide (KBr) plate.
-
Place a second KBr plate on top of the first, and gently press to form a thin liquid film between the plates.
-
Mount the plates in the FTIR sample holder for analysis.
For Attenuated Total Reflectance (ATR) analysis:
-
Ensure the ATR crystal is clean.
-
Place a single drop of the MPTMS sample directly onto the ATR crystal.
-
Acquire the spectrum.
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. For specific applications, further optimization of reaction conditions and characterization techniques may be necessary. Always consult relevant safety data sheets (SDS) and perform risk assessments before conducting any chemical synthesis.
References
- 1. prepchem.com [prepchem.com]
- 2. CN105153216A - Preparation method of 3-mercaptopropyl-trimethoxy silane - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes | Semantic Scholar [semanticscholar.org]
- 7. Trimethoxysilylpropanethiol(4420-74-0) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 11. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Mercaptopropyltrimethoxysilane: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of 3-mercaptopropyltrimethoxysilane (MPTMS), a versatile organosilane coupling agent. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are utilizing or considering this compound in their work. This document details its chemical and physical characteristics, spectroscopic signature, and key experimental protocols for its application, particularly in surface modification and the development of drug delivery systems.
Core Chemical and Physical Properties
3-Mercaptopropyltrimethoxysilane is a bifunctional molecule featuring a trimethoxysilyl group at one end and a thiol (mercaptan) group at the other. This unique structure allows it to act as a molecular bridge between inorganic substrates and organic materials. The trimethoxysilyl group can hydrolyze to form reactive silanol groups, which then condense with hydroxyl groups on inorganic surfaces to form stable siloxane bonds. The terminal thiol group provides a reactive site for coupling with a variety of organic molecules, polymers, and metallic nanoparticles.
A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | References |
| Chemical Formula | C₆H₁₆O₃SSi | [1][2] |
| Molecular Weight | 196.34 g/mol | [1] |
| Appearance | Colorless transparent liquid | [2] |
| Density | 1.057 - 1.061 g/cm³ at 20°C | [2] |
| Boiling Point | 213-215 °C | [1] |
| Refractive Index | 1.4410 - 1.4430 at 25°C | [2] |
| Purity | ≥98% | [2] |
| Synonyms | (3-Thiopropyl)trimethoxysilane, 3-(Trimethoxysilyl)propanethiol | [1] |
| CAS Number | 4420-74-0 | [1] |
Spectroscopic and Analytical Data
The structural features of MPTMS can be elucidated through various spectroscopic techniques. The following tables summarize the characteristic spectroscopic data for MPTMS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Chemical Shifts
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| Si-CH₂- | 0.68 | t | [3] | |
| -CH₂- | 1.59 | m | [3] | |
| -CH₂-S | 2.5 | t | [3] | |
| SH | 1.22 | t | 12 | [4] |
| O-CH₃ | 3.51 | s | [3] |
¹³C NMR Chemical Shifts
| Assignment | Chemical Shift (δ, ppm) | Reference |
| Si-CH₂- | ~9.5 | [5] |
| -CH₂- | ~27.5 | [5] |
| -CH₂-S | ~28.0 | [5] |
| O-CH₃ | ~50.5 | [5] |
Fourier-Transform Infrared (FTIR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Vibration Mode | References |
| 2925-2855 | C-H | Stretching | [6] |
| 2550-2566 | S-H | Stretching | [7] |
| 1190 | C-O | Stretching | [6] |
| 1085 | Si-O-C | Stretching | [6] |
| 812 | Si-C | Stretching | [6] |
| 3527, 3612 | O-H | Stretching (hydrolyzed Si-OCH₃) | [6] |
Mass Spectrometry (MS)
The mass spectrum of MPTMS shows a molecular ion peak and several characteristic fragment ions.
| m/z | Proposed Fragment |
| 196 | [M]⁺ (Molecular Ion) |
| 164 | [M - CH₃OH]⁺ |
| 121 | [M - Si(OCH₃)₃]⁺ or [Si(OCH₃)₃ - H]⁺ |
Experimental Protocols
This section provides detailed methodologies for key experiments involving MPTMS, focusing on surface modification of silica nanoparticles for drug delivery applications.
Surface Modification of Silica Nanoparticles with MPTMS
This protocol describes the process of grafting MPTMS onto the surface of silica nanoparticles, a crucial step for subsequent drug conjugation.
Materials:
-
Silica nanoparticles (SiNPs)
-
3-Mercaptopropyltrimethoxysilane (MPTMS)
-
Toluene, anhydrous
-
Ethanol
-
Deionized water
-
Formic acid (for pH adjustment)
-
Nitrogen gas
Equipment:
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Ultrasonic bath
-
Centrifuge
-
Soxhlet extractor
-
Vacuum oven
Procedure:
-
Drying of Silica Nanoparticles: Dry the silica nanoparticles in a vacuum oven at 100°C for 24 hours to remove any adsorbed water.[6]
-
Dispersion: Disperse 10 g of the dried silica nanoparticles in 150 mL of anhydrous toluene in a round-bottom flask. Use an ultrasonic bath for 30 minutes to ensure a homogenous dispersion, followed by mechanical stirring.[6]
-
Hydrolysis of MPTMS: In a separate beaker, prepare a solution by mixing 10 mL of deionized water, 10 mL of ethanol, and 2 mL of formic acid. To this solution, add the desired amount of MPTMS (e.g., 25-125 mL) under vigorous stirring. This step initiates the hydrolysis of the methoxy groups of MPTMS to form reactive silanol groups.[6]
-
Grafting Reaction: Slowly add the hydrolyzed MPTMS solution to the silica nanoparticle dispersion under continuous stirring. Heat the reaction mixture to 50°C and maintain the stirring for 4 hours.[6]
-
Purification:
-
Separate the modified nanoparticles from the solution by centrifugation.
-
To remove any unreacted MPTMS, perform a Soxhlet extraction for 12 hours using toluene as the solvent.[6]
-
-
Drying: Dry the purified MPTMS-modified silica nanoparticles in a vacuum oven at 90°C for 12 hours.[6]
Covalent Immobilization of Doxorubicin on MPTMS-Functionalized Silica Nanoparticles
This protocol outlines a general approach for conjugating a drug, using Doxorubicin (DOX) as an example, to the thiol groups on the surface of MPTMS-modified silica nanoparticles. This is often achieved through a linker molecule that reacts with both the thiol group and a functional group on the drug.
Materials:
-
MPTMS-functionalized silica nanoparticles (prepared as in 3.1)
-
Doxorubicin hydrochloride (DOX)
-
A bifunctional crosslinker (e.g., a maleimide-containing crosslinker that reacts with thiols)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Dialysis membrane (with appropriate molecular weight cut-off)
Equipment:
-
Reaction vials
-
Magnetic stirrer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Activation of Nanoparticles (if necessary): Depending on the chosen crosslinker, the thiol groups on the MPTMS-modified nanoparticles may need to be in their free thiol form. If disulfide bonds have formed, reduction with a mild reducing agent may be necessary, followed by purification.
-
Crosslinker Conjugation: Disperse the MPTMS-functionalized nanoparticles in a suitable buffer (e.g., PBS). Add the bifunctional crosslinker (dissolved in a minimal amount of a compatible solvent like DMSO) to the nanoparticle suspension. The reaction conditions (temperature, time) will depend on the specific crosslinker used.
-
Purification: Remove the excess, unreacted crosslinker by repeated centrifugation and resuspension of the nanoparticles in fresh buffer.
-
Drug Conjugation: Prepare a solution of Doxorubicin in a suitable buffer. Add the Doxorubicin solution to the suspension of the crosslinker-activated nanoparticles. The reaction is typically carried out with gentle stirring, protected from light, for a specified period (e.g., 24 hours) at room temperature.[8]
-
Purification of the Drug-Conjugate:
-
Separate the DOX-conjugated nanoparticles from the reaction mixture by centrifugation.
-
To remove any non-covalently bound DOX, wash the nanoparticles multiple times with the buffer.
-
Further purification can be achieved by dialysis against the buffer to ensure the complete removal of free DOX and other small molecules.
-
-
Characterization:
-
Drug Loading Quantification: The amount of conjugated DOX can be determined by measuring the absorbance of the supernatant before and after the conjugation reaction using a UV-Vis spectrophotometer at the characteristic wavelength for DOX (around 480 nm).[8] Alternatively, the nanoparticles can be broken down, and the released drug quantified by HPLC.[9][10]
-
Characterization of the Conjugate: The successful conjugation can be confirmed by various analytical techniques, including FTIR, which would show characteristic peaks of both the silica nanoparticle and the conjugated drug.
-
Role in Drug Delivery Systems
MPTMS is a key component in the design of advanced drug delivery systems, particularly those based on inorganic nanoparticles. Its primary role is to provide a versatile platform for the attachment of therapeutic agents. The logical workflow for its use in this context is depicted below.
This diagram illustrates the sequential process, starting from the surface modification of an inorganic nanoparticle with MPTMS to create a thiol-functionalized surface. This activated surface is then used for the covalent attachment of a therapeutic agent. The final drug-nanoparticle conjugate is then utilized for targeted delivery and subsequent release of the drug at the desired site. The bifunctional nature of MPTMS is central to this entire workflow, enabling the stable linkage of the drug payload to the nanoparticle carrier.
Safety and Handling
MPTMS is a chemical that requires careful handling. It is harmful if swallowed and may cause an allergic skin reaction.[2] It is also important to note that contact with moisture can lead to the liberation of methanol.[2] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a foundational understanding of 3-mercaptopropyltrimethoxysilane for its effective and safe use in research and development. The provided data and protocols are intended to serve as a starting point for further application-specific optimization.
References
- 1. (3-Mercaptopropyl)trimethoxysilane | C6H16O3SSi | CID 20473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-mercaptopropyltrimethoxysilane, cas:4420-74-0 Hengda Chemical [hengdasilane.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Functionalized Mesoporous Silica as Doxorubicin Carriers and Cytotoxicity Boosters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Functionalized Mesoporous Silica Nanoparticles as Delivery Systems for Doxorubicin: Drug Loading and Release [mdpi.com]
An In-depth Technical Guide to the Mechanism of Action of Mercapto-propylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of mercapto-propylsilane (MPTMS), a versatile organosilane compound widely utilized in surface modification, bioconjugation, and the development of advanced materials. This document details the chemistry of MPTMS, its interaction with various substrates, and its application in scientific research and drug development, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.
Core Mechanism of Action: A Bifunctional Approach
(3-Mercaptopropyl)trimethoxysilane (MPTMS) is a bifunctional molecule, meaning it possesses two distinct reactive groups: a trimethoxysilyl group and a thiol (mercaptan) group. This dual functionality is the cornerstone of its mechanism of action, allowing it to act as a molecular bridge between inorganic and organic materials.
The Silane Moiety: Hydrolysis and Condensation for Inorganic Surface Binding
The trimethoxysilyl end of MPTMS is responsible for its ability to covalently bond to inorganic substrates rich in hydroxyl (-OH) groups, such as glass (silicon oxide), metal oxides, and ceramics.[1] This process occurs in two primary steps:
-
Hydrolysis: In the presence of water, the methoxy groups (-OCH₃) of the silane hydrolyze to form reactive silanol groups (-Si-OH). This reaction can be catalyzed by acid or base.
-
Condensation: The newly formed silanol groups can then condense with the hydroxyl groups on the substrate surface, forming stable, covalent siloxane bonds (Si-O-Substrate). Additionally, the silanol groups of adjacent MPTMS molecules can undergo self-condensation to form a cross-linked polysiloxane network on the surface.
This silanization process effectively grafts a layer of MPTMS onto the inorganic surface, exposing the thiol groups for further functionalization.
The Thiol Moiety: A Versatile Handle for Organic and Metallic Interactions
The terminal thiol group (-SH) provides a reactive site for a variety of subsequent chemical modifications. Its primary modes of action include:
-
Metal-Thiolate Bonding: The thiol group has a strong affinity for noble metals, particularly gold (Au) and silver (Ag). It forms a strong, covalent metal-thiolate bond, which is the basis for the formation of self-assembled monolayers (SAMs) on these surfaces. This is a fundamental technique in the development of biosensors, plasmonic devices, and for the immobilization of nanoparticles.
-
Thiol-Ene "Click" Chemistry: The thiol group can readily react with an alkene (a molecule containing a carbon-carbon double bond) in the presence of a radical initiator or UV light. This "thiol-ene" reaction is a type of click chemistry, known for its high efficiency, specificity, and mild reaction conditions.[2] This allows for the covalent attachment of a wide range of organic and biological molecules that have been functionalized with an alkene group.
-
Nucleophilic Reactions: The thiol group can also participate in various nucleophilic reactions, further expanding its utility in bioconjugation.
Quantitative Data Presentation
The effectiveness of MPTMS in surface modification can be quantified through various analytical techniques. The following tables summarize key quantitative data from the literature.
Table 1: Contact Angle Measurements Before and After MPTMS Modification
Contact angle goniometry is a common method to assess the change in surface hydrophobicity upon modification. A change in the water contact angle is indicative of a successful surface treatment.
| Substrate | Initial Water Contact Angle (°) | Water Contact Angle after MPTMS (°) | Reference |
| Glass | < 10 | 60 - 75 | [3] |
| Silicon Wafer (with native oxide) | ~0 (hydrophilic) | 72 | [4] |
| Gold (Au) | ~20-30 | 50 - 60 | [5] |
| Polydimethylsiloxane (PDMS) (plasma-treated) | < 10 | 50 - 60 | [6] |
Table 2: Adhesion Strength Enhancement with MPTMS
MPTMS is frequently used as an adhesion promoter to improve the bond between dissimilar materials. The following table presents data on the enhancement of bond strength.
| Material System | Test Method | Bond Strength without MPTMS | Bond Strength with MPTMS | Adhesion Enhancement | Reference |
| Butyl Rubber - Aluminum | T-Peel Test | (normalized to 100%) | (normalized to 320%) | ~220% | [7] |
| Composite Cement - Zirconia | Shear Bond Strength | Varies | Significantly Improved | N/A | [8][9] |
| PDMS - Thermoplastic Polyurethane | Peel-off Strength | Low | Up to 7.63 N/mm | Significant | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and a general experimental workflow for surface modification with MPTMS.
Signaling Pathways
Experimental Workflow
Experimental Protocols
This section provides detailed methodologies for key experiments involving MPTMS.
Protocol for Silanization of Glass or Silicon Substrates
This protocol is adapted from procedures described for creating a self-assembled monolayer of MPTMS on hydroxylated surfaces.[3][4]
Materials:
-
Glass slides or silicon wafers
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
(3-Mercaptopropyl)trimethoxysilane (MPTMS)
-
Anhydrous ethanol or toluene
-
Deionized water
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning:
-
Immerse the glass slides or silicon wafers in Piranha solution for 10-15 minutes to clean and hydroxylate the surface.
-
Thoroughly rinse the substrates with copious amounts of deionized water.
-
Dry the substrates under a stream of nitrogen gas.
-
-
MPTMS Solution Preparation:
-
Prepare a 1-10% (v/v) solution of MPTMS in anhydrous ethanol or toluene. For hydrolysis, a small amount of water (e.g., 5% v/v) can be added to the ethanol.
-
-
Silanization:
-
Immediately immerse the cleaned, dry substrates into the freshly prepared MPTMS solution.
-
Incubate for 1-3 hours at room temperature. The incubation time can be varied to control the layer thickness and density.
-
-
Rinsing:
-
Remove the substrates from the silane solution and rinse thoroughly with the same solvent (ethanol or toluene) to remove any physisorbed MPTMS.
-
Perform a final rinse with deionized water if an aqueous environment is to be used subsequently.
-
-
Curing:
-
Dry the substrates under a stream of nitrogen.
-
For enhanced cross-linking and stability of the silane layer, bake the substrates in an oven at 110-120°C for 10-60 minutes.[3]
-
Protocol for Characterization by ATR-FTIR Spectroscopy
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is used to identify the chemical bonds present on the modified surface.
Equipment:
-
FTIR spectrometer with an ATR accessory (e.g., with a Germanium or Zinc Selenide crystal).
Procedure:
-
Background Spectrum:
-
Record a background spectrum of the clean, unmodified substrate pressed against the ATR crystal.
-
-
Sample Spectrum:
-
Place the MPTMS-modified substrate onto the ATR crystal, ensuring good contact.
-
Record the sample spectrum.
-
-
Data Analysis:
Protocol for Characterization by X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides elemental composition and chemical state information.
Equipment:
-
XPS instrument with a monochromatic Al Kα or Mg Kα X-ray source.
Procedure:
-
Sample Introduction:
-
Mount the MPTMS-modified substrate on a sample holder and introduce it into the ultra-high vacuum chamber of the XPS instrument.
-
-
Survey Scan:
-
Acquire a survey spectrum to identify the elements present on the surface. Expect to see peaks for Si, O, C, and S.
-
-
High-Resolution Scans:
-
Acquire high-resolution spectra for the Si 2p, C 1s, O 1s, and S 2p regions.
-
-
Data Analysis:
-
Si 2p: The peak position will be indicative of the Si-O-Si and Si-C bonds.
-
C 1s: The spectrum can be deconvoluted to show contributions from C-C/C-H, C-S, and C-Si bonds.
-
S 2p: The presence of a peak around 163-164 eV confirms the presence of the thiol group.
-
O 1s: This peak will show contributions from the substrate oxide and the Si-O-Si network.
-
Protocol for Characterization by Atomic Force Microscopy (AFM)
AFM is used to visualize the surface topography of the MPTMS layer at the nanoscale.
Equipment:
-
Atomic Force Microscope
-
Appropriate AFM probes (e.g., silicon probes for tapping mode).
Procedure:
-
Sample Mounting:
-
Securely mount the MPTMS-modified substrate on an AFM sample puck.
-
-
Imaging:
-
Engage the AFM tip with the surface. Tapping mode is often preferred for imaging soft molecular layers to minimize sample damage.
-
Scan the desired area to obtain a topographic image.
-
-
Data Analysis:
-
Analyze the image to assess the uniformity and morphology of the MPTMS layer. The surface roughness can be calculated from the image data. The formation of islands or a complete monolayer can be observed.[4]
-
Conclusion
The mechanism of action of this compound is a powerful example of bifunctional chemistry, enabling the robust linkage of disparate materials. A thorough understanding of the hydrolysis and condensation of its silane group, coupled with the versatile reactivity of its thiol group, is essential for its effective application in research and development. The protocols and data presented in this guide provide a solid foundation for scientists and professionals to harness the capabilities of MPTMS for surface engineering, bioconjugation, and the creation of novel functional materials.
References
- 1. qcc.tyut.edu.cn [qcc.tyut.edu.cn]
- 2. Surface modification of silicate glass using 3-(mercaptopropyl)trimethoxysilane for thiol-ene polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Influence of Adhesion Promoter Primers on Polymerization Kinetics and Long-term Bond Strength of Composite Cements to Zirconia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
(3-mercaptopropyl)trimethoxysilane literature review
An In-depth Technical Guide to (3-mercaptopropyl)trimethoxysilane: Properties, Synthesis, and Applications in Scientific Research
(3-mercaptopropyl)trimethoxysilane (MPTMS) is a versatile organosilane compound widely utilized in materials science, nanotechnology, and biomedical research.[1] Its bifunctional nature, featuring a trimethoxysilane group at one end and a terminal thiol group at the other, allows it to act as a molecular bridge between inorganic substrates and organic materials.[2] This unique characteristic makes it an invaluable tool for surface modification, nanoparticle functionalization, and the development of advanced composites.[1][2] This technical guide provides a comprehensive overview of MPTMS, including its chemical properties, synthesis, and key applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Core Properties and Synthesis
MPTMS, with the chemical formula C₆H₁₆O₃SSi, is a liquid at room temperature with a density of approximately 1.057 g/mL.[3] The trimethoxysilyl group is reactive towards surfaces rich in hydroxyl groups, such as glass, silica, and various metal oxides.[2] In the presence of water, this group undergoes hydrolysis to form reactive silanol groups (-Si-OH).[1] These silanols can then condense with hydroxyl groups on a substrate to form stable, covalent Si-O-substrate bonds, or with each other to form a cross-linked siloxane network (Si-O-Si).[1][4]
The terminal thiol (-SH) group provides a reactive site for a variety of chemical transformations.[2] Thiols can be oxidized to form disulfide bonds, participate in nucleophilic reactions, and exhibit strong affinity for certain metal surfaces, most notably gold, silver, and copper, forming stable metal-thiolate bonds.[2] This property is extensively exploited for the self-assembly of MPTMS monolayers on these metallic surfaces.[2][4] Furthermore, the thiol group can readily participate in "thiol-ene" click chemistry reactions, enabling the covalent attachment of molecules containing a carbon-carbon double bond.[2][5]
Industrially, MPTMS is commonly synthesized through the nucleophilic substitution reaction between 3-chloropropyltrimethoxysilane and a sulfur nucleophile.[2] A laboratory-scale synthesis has also been reported using thiourea and chloropropyltrichlorosilane as the primary starting materials.[6]
Table 1: Physicochemical Properties of (3-mercaptopropyl)trimethoxysilane
| Property | Value | References |
| Molecular Formula | C₆H₁₆O₃SSi | [3] |
| Molecular Weight | 196.34 g/mol | |
| CAS Number | 4420-74-0 | [3] |
| Appearance | Liquid | |
| Density | 1.057 g/mL at 25 °C | |
| Boiling Point | 213-215 °C | |
| Refractive Index | n20/D 1.444 |
Key Applications in Research and Drug Development
The dual functionality of MPTMS has led to its widespread use in several areas of scientific research, with significant implications for drug development.
Surface Modification and Functionalization
MPTMS is extensively used to modify the surfaces of various materials to alter their properties, such as adhesion, wettability, and biocompatibility.[1] By forming a covalent linkage to a substrate, MPTMS introduces a high density of reactive thiol groups on the surface.[2] These thiol groups can then be used to immobilize biomolecules, including proteins and nucleic acids, making MPTMS a critical component in the development of biosensors and biocompatible materials.[1][2]
Figure 1: MPTMS Surface Modification Workflow.
Nanoparticle Functionalization
MPTMS is a key reagent for the functionalization of various nanoparticles, including silica, gold, and magnetic nanoparticles.[2][7] This surface modification can enhance the stability and solubility of nanoparticles in aqueous media.[8] For instance, MPTMS has been used to functionalize gadolinium oxide (Gd₂O₃) nanoparticles for the fluorescent detection of cysteine and to modify silica nanoparticles for incorporation into nanocomposite films.[8][9] The thiol groups on the surface of MPTMS-coated nanoparticles serve as versatile handles for the attachment of drugs, targeting ligands, or imaging agents, making them promising candidates for drug delivery and diagnostic applications.[1]
Table 2: Examples of MPTMS-Functionalized Nanoparticles and Their Properties
| Nanoparticle Core | MPTMS-Modified Size | Application | References |
| Gd₂O₃ | 7 ± 1 nm | Cysteine Sensing | [8] |
| SiO₂ | 341 nm (DLS) | UV Curable Coatings | [10] |
| Fe₃O₄ | 6-8 nm (magnetic core) | General Functionalization | [7] |
| SiO₂ | ~200 nm (STEM) | Nanocomposite Films | [9] |
Biosensors and Biocompatible Materials
The ability of the thiol group to bind with proteins and other biomolecules makes MPTMS an important tool in the development of biosensors.[2] By creating a thiol-terminated surface, MPTMS facilitates the immobilization of enzymes, antibodies, or other biological recognition elements onto a transducer surface. This is a crucial step in the fabrication of sensitive and specific biosensing devices. Additionally, MPTMS-modified surfaces can be tailored to improve the biocompatibility of materials used in medical implants and devices.[1]
Experimental Protocols
General Protocol for Surface Modification of Glass with MPTMS
This protocol describes a general procedure for modifying a silicate glass surface with MPTMS, adapted from literature methodologies.[5][11]
-
Cleaning: The glass substrate is first rigorously cleaned to ensure a high density of surface hydroxyl groups. This is typically achieved by sonicating the substrate in a series of solvents (e.g., acetone, ethanol, and deionized water) followed by treatment with an oxidizing agent such as piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an acid bath.[5] The cleaned substrate is then thoroughly rinsed with deionized water and dried.
-
Silanization: The cleaned and dried substrate is immersed in a solution of MPTMS in an anhydrous organic solvent (e.g., toluene or ethanol). The concentration of MPTMS can vary, but is typically in the range of 1-5% (v/v).[7][12] The reaction is allowed to proceed for a specified time, often several hours, at room temperature or with gentle heating.[11]
-
Rinsing and Curing: After silanization, the substrate is removed from the solution and rinsed with the organic solvent to remove any unbound MPTMS. The substrate is then typically cured at an elevated temperature (e.g., 100-120 °C) to promote the formation of covalent bonds between the silanol groups and the substrate, as well as cross-linking between adjacent MPTMS molecules.[11]
Figure 2: Experimental Workflow for Glass Surface Modification with MPTMS.
Protocol for Functionalization of Gadolinium Oxide Nanoparticles (Gd₂O₃ NPs)
This protocol is based on the work by Kumar et al. for the surface modification of Gd₂O₃ NPs with MPTMS.[8]
-
Dispersion of Nanoparticles: 100 mg of Gd₂O₃ NPs are dispersed in 25 mL of ethanol. The dispersion is sonicated at room temperature for 1 hour to ensure homogeneity.[8]
-
Addition of MPTMS: A solution of MPTMS (250 µL of 1 wt%) is added dropwise to the nanoparticle dispersion under constant stirring.[8]
-
Reaction: The resulting mixture is stirred at 350 rpm for 36 hours.[8]
-
Purification: The MPTMS-functionalized Gd₂O₃ NPs (MPTMS@Gd₂O₃) are collected by filtration. The collected powder is then washed with distilled water and ethanol to remove excess reagents.[8]
-
Drying: The final product is dried at 70 °C.[8]
Characterization Techniques
The successful functionalization of surfaces and nanoparticles with MPTMS is typically confirmed using a variety of analytical techniques.
Table 3: Common Analytical Techniques for Characterizing MPTMS-Modified Materials
| Technique | Information Provided | References |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirms the presence of characteristic chemical bonds, such as Si-O-Si, C-H, and S-H. | [7][8] |
| X-ray Photoelectron Spectroscopy (XPS) | Provides elemental composition and chemical state of the surface, confirming the presence of Si, S, C, and O. | [4][5] |
| Contact Angle Goniometry | Measures changes in surface wettability, indicating successful surface modification. | [5][13] |
| Dynamic Light Scattering (DLS) | Determines the hydrodynamic size of functionalized nanoparticles in suspension. | [8][10] |
| Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Visualizes the morphology and size of nanoparticles and the topography of modified surfaces. | [8][9][10] |
| Thermogravimetric Analysis (TGA) | Quantifies the amount of organic material (MPTMS) grafted onto an inorganic substrate. | [7][14] |
| Raman Spectroscopy | Provides information about the vibrational modes of the material, confirming the presence of specific functional groups. | [8] |
References
- 1. Buy (3-Mercaptopropyl)trimethoxysilane | 4420-74-0 [smolecule.com]
- 2. (3-Mercaptopropyl)trimethoxysilane | 4420-74-0 | Benchchem [benchchem.com]
- 3. (3-Mercaptopropyl)trimethoxysilane | C6H16O3SSi | CID 20473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Surface modification of silicate glass using 3-(mercaptopropyl)trimethoxysilane for thiol-ene polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functionalization of Fe3O4 NPs by Silanization: Use of Amine (APTES) and Thiol (MPTMS) Silanes and Their Physical Characterization [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 14. researchgate.net [researchgate.net]
The Thiol-Ene Click Reaction: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
The thiol-ene reaction, a cornerstone of click chemistry, has emerged as a powerful and versatile tool for the efficient formation of carbon-sulfur bonds. Its high yields, rapid reaction rates, stereoselectivity, and tolerance to a wide range of functional groups have made it indispensable in fields ranging from polymer science and materials science to bioconjugation and drug discovery. This in-depth technical guide provides a comprehensive overview of the fundamental principles of the thiol-ene reaction, including its mechanisms, kinetics, and influencing factors, supplemented with detailed experimental protocols and quantitative data to aid researchers in its practical application.
Core Principles and Mechanisms
The thiol-ene reaction involves the addition of a thiol (R-SH) to an alkene (an "ene") to form a thioether.[1] This transformation can proceed through two primary mechanistic pathways: a radical-mediated addition and a nucleophilic Michael addition.[2][3]
Radical-Mediated Thiol-Ene Reaction
The radical-mediated pathway is the most common and versatile route. It is a chain reaction that can be initiated by light (photo-initiated), heat (thermally-initiated), or a radical initiator.[1][2] The reaction proceeds via an anti-Markovnikov addition, meaning the thiol's sulfur atom adds to the less substituted carbon of the double bond.[1]
The mechanism consists of three main stages:
-
Initiation: A radical initiator (e.g., a photoinitiator like DMPA or a thermal initiator like AIBN) generates a thiyl radical (RS•) from the thiol.[1][2]
-
Propagation: The thiyl radical adds to the alkene, forming a carbon-centered radical intermediate. This carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and propagating the chain.[1]
-
Termination: The chain reaction is terminated by the combination of two radicals.
Caption: Radical-mediated thiol-ene reaction mechanism.
Nucleophilic Thiol-Michael Addition
When the alkene is electron-deficient, such as in acrylates or maleimides, the thiol can undergo a conjugate addition known as the Thiol-Michael addition.[1][4] This reaction is typically catalyzed by a base or a nucleophile, which deprotonates the thiol to form a more nucleophilic thiolate anion.[2][3] The thiolate then attacks the β-carbon of the electron-deficient alkene.
Caption: Nucleophilic thiol-Michael addition mechanism.
Reaction Kinetics and Influencing Factors
The kinetics of the thiol-ene reaction are influenced by several factors, including the structure of the thiol and alkene, the solvent, and the initiator concentration.
Kinetics of Radical Thiol-Ene Reactions
The overall rate of the radical thiol-ene reaction is determined by the relative rates of the propagation step (kp) and the chain-transfer step (kCT).[5][6] The ratio of these rate constants (kp/kCT) dictates the reaction order with respect to the thiol and ene concentrations.
-
kp >> kCT (Chain-transfer limited): The reaction rate is first order with respect to the thiol concentration and zero order with respect to the ene concentration. This is often observed with less reactive alkenes.[1]
-
kp << kCT (Propagation limited): The reaction rate is first order with respect to the ene concentration and zero order with respect to the thiol concentration. This is common for highly reactive alkenes like allyl ethers.[1]
-
kp ≈ kCT: The reaction is approximately half order with respect to both the thiol and ene concentrations.[5]
Table 1: Influence of Alkene Structure on Radical Thiol-Ene Reaction Kinetics
| Alkene Type | Electron Density | Carbon Radical Stability | kp/kCT Ratio | Rate Limiting Step |
| Vinyl Ether | High | Low | ~1 | Propagation/Chain-Transfer |
| Allyl Ether | High | Low | High | Chain-Transfer |
| Norbornene | Strained | High | ~1 | Propagation/Chain-Transfer |
| Acrylate | Low | High | Low | Propagation |
| Vinyl Silazane | Low | High | Very Low | Propagation |
Factors Influencing Reaction Rate and Yield
-
Alkene Structure: Electron-rich alkenes (e.g., vinyl ethers, allyl ethers) and strained alkenes (e.g., norbornenes) generally exhibit higher reactivity in radical thiol-ene reactions.[1][7] Electron-deficient alkenes are more suited for the nucleophilic Michael addition pathway.[4]
-
Thiol Structure: The acidity of the thiol (pKa) and the steric hindrance around the thiol group can affect the reaction rate. More acidic thiols are more readily deprotonated in the Michael addition, while sterically hindered thiols can slow down both reaction types.
-
Solvent: The choice of solvent can influence the reaction rate, particularly in the radical pathway. Polar solvents can accelerate hydrogen atom transfer from hydrocarbons by alkyl radicals.[5] Nonpolar solvents can increase the chain transfer rate constant.[5]
-
Initiator: In photoinitiated reactions, the concentration and type of photoinitiator affect the rate of radical generation and thus the overall reaction rate. In thermally initiated reactions, the temperature and the decomposition rate of the initiator are crucial.
-
Oxygen Inhibition: Radical thiol-ene reactions are significantly less sensitive to oxygen inhibition compared to other radical polymerizations. This is because the peroxy radicals formed by the reaction of carbon-centered radicals with oxygen can abstract a hydrogen from a thiol, regenerating the thiyl radical and allowing the chain reaction to continue.[8]
Experimental Protocols
The following are representative experimental protocols for conducting photoinitiated and nucleophile-catalyzed thiol-ene reactions.
General Protocol for Photoinitiated Thiol-Ene Reaction
This protocol describes the synthesis of a thioether from an alkene and a thiol using a photoinitiator.
Materials:
-
Alkene (1.0 mmol, 1.0 equiv)
-
Thiol (1.2 mmol, 1.2 equiv)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA, 0.05 mmol, 0.05 equiv)
-
Solvent (e.g., THF, acetonitrile, or dichloromethane), if necessary
-
UV lamp (e.g., 365 nm)
Procedure:
-
In a quartz reaction vessel, dissolve the alkene and the photoinitiator in the chosen solvent (if used).
-
Add the thiol to the solution.
-
Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, although this is not always strictly necessary for thiol-ene reactions.
-
Irradiate the stirred reaction mixture with a UV lamp at room temperature. Monitor the reaction progress by TLC or NMR spectroscopy.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Table 2: Example Yields for Photoinitiated Thiol-Ene Reactions
| Alkene | Thiol | Photoinitiator | Solvent | Time (h) | Yield (%) |
| 1-Octene | 1-Dodecanethiol | DMPA | THF | 1 | 95 |
| Allyl Phenyl Ether | Thiophenol | DMPA | Acetonitrile | 0.5 | 98 |
| N-Allylaniline | 1-Hexanethiol | Irgacure 2959 | Methanol | 2 | 85 |
General Protocol for Nucleophile-Catalyzed Thiol-Michael Addition
This protocol describes the synthesis of a thioether from an electron-deficient alkene and a thiol using a base catalyst.
Materials:
-
Electron-deficient alkene (e.g., acrylate, maleimide) (1.0 mmol, 1.0 equiv)
-
Thiol (1.1 mmol, 1.1 equiv)
-
Base catalyst (e.g., triethylamine, DBU, 0.1 mmol, 0.1 equiv)
-
Solvent (e.g., THF, DMF, or methanol)
Procedure:
-
In a round-bottom flask, dissolve the electron-deficient alkene in the chosen solvent.
-
Add the thiol to the solution.
-
Add the base catalyst dropwise to the stirred reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or NMR spectroscopy. The reaction is often complete within minutes to a few hours.
-
Upon completion, quench the reaction by adding a mild acid (e.g., saturated aqueous NH4Cl solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a photoinitiated thiol-ene reaction followed by purification.
Caption: A typical experimental workflow for a photoinitiated thiol-ene reaction.
Applications in Drug Development and Research
The robustness and orthogonality of the thiol-ene reaction have led to its widespread adoption in drug development and various research areas.
-
Bioconjugation: The mild reaction conditions make it ideal for conjugating molecules to sensitive biomolecules like peptides and proteins without affecting their structure or function.[9]
-
Drug Delivery: Thiol-ene chemistry is used to synthesize well-defined polymers and hydrogels for controlled drug release applications.
-
Dendrimer Synthesis: The high efficiency and lack of byproducts are advantageous for the iterative synthesis of dendrimers.[1]
-
Surface Modification: Surfaces can be functionalized with thiols or enes, allowing for subsequent modification via the thiol-ene reaction to create materials with specific properties.
-
Peptide and Protein Modification: The reaction's selectivity for cysteine residues in proteins allows for site-specific labeling and modification.[9]
Troubleshooting and Safety Considerations
Troubleshooting:
-
Low Yield: In radical reactions, incomplete conversion may be due to insufficient initiator, short reaction time, or competing side reactions. In Michael additions, an inappropriate base or insufficient catalyst loading could be the cause. For challenging substrates, consider using a "repair" system, such as triethylborane and catechol, to improve the efficiency of the radical chain process.[10]
-
Side Products: The formation of disulfides from thiol oxidation can be a side reaction, especially if the reaction is slow or exposed to air for extended periods.
-
Solubility Issues: For reactions involving polar biomolecules and nonpolar organic molecules, finding a suitable solvent system that solubilizes all components can be challenging.[11]
Safety Precautions:
-
UV Radiation: When performing photoinitiated reactions, always use appropriate eye protection (UV-blocking goggles) and shield the experimental setup to prevent exposure to harmful UV radiation.
-
Thiols: Many thiols have a strong, unpleasant odor and can be toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, lab coat).
-
Radical Initiators: Some radical initiators can be unstable and should be handled with care according to the manufacturer's safety data sheet.
This guide provides a foundational understanding of the thiol-ene click reaction, equipping researchers, scientists, and drug development professionals with the knowledge to effectively utilize this powerful synthetic tool. By understanding the underlying principles and having access to practical experimental guidance, the full potential of the thiol-ene reaction can be harnessed for a wide array of applications.
References
- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thiol–Ene Photopolymerization: Scaling Law and Analytical Formulas for Conversion Based on Kinetic Rate and Thiol–Ene Molar Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
Mercapto-Propylsilane: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safe handling, storage, and application of (3-Mercaptopropyl)trimethoxysilane (MPTMS), a versatile organosilane compound widely utilized in surface modification, nanoparticle functionalization, and as a coupling agent. Adherence to strict safety protocols is paramount when working with this chemical to mitigate potential hazards.
Chemical and Physical Properties
(3-Mercaptopropyl)trimethoxysilane is a bifunctional organosilane featuring a reactive organic mercapto group and a hydrolyzable inorganic methoxysilyl group.[1] This dual reactivity allows it to act as a molecular bridge between inorganic substrates and organic materials.
Table 1: Physical and Chemical Properties of (3-Mercaptopropyl)trimethoxysilane
| Property | Value |
| Molecular Formula | C6H16O3SSi |
| Molecular Weight | 196.34 g/mol |
| Appearance | Colorless to light yellow liquid |
| Odor | Slight mercaptan odor |
| Boiling Point | 213-215 °C |
| Melting Point | < -50 °C |
| Flash Point | 96 °C (204.8 °F) - closed cup |
| Density | 1.057 g/mL at 25 °C |
| Solubility | Miscible with methanol, ethanol, isopropanol, acetone, benzene, toluene, and xylene. Hydrolyzes slowly in water. |
Hazard Identification and Safety Precautions
MPTMS is classified as a hazardous chemical and requires careful handling to avoid adverse health effects.
Table 2: Hazard Identification
| Hazard | Description |
| Acute Oral Toxicity | Harmful if swallowed.[2][3] |
| Skin Sensitization | May cause an allergic skin reaction.[2][3] |
| Eye Irritation | Causes serious eye irritation. |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[2][4] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling MPTMS to minimize exposure.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye Protection | Chemical splash goggles or a face shield.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[5] |
| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes.[5] |
| Respiratory Protection | Use in a well-ventilated area or with a respirator equipped with an appropriate filter if inhalation risk is high.[6] |
Handling, Storage, and Disposal
Proper procedures for handling, storage, and disposal are critical to ensure safety and maintain the integrity of the chemical.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Wash hands thoroughly after handling.[2]
-
Keep away from heat, sparks, and open flames.[7]
Storage:
-
Store in a cool, dry, and well-ventilated area.[8]
-
Keep the container tightly closed to prevent moisture contamination, which can lead to hydrolysis.[8]
-
The recommended storage temperature is 2-8°C.
-
Protect from light.[2]
Disposal:
-
Dispose of contents and container in accordance with local, state, and federal regulations.[2]
-
Do not allow to enter drains or waterways.[4]
First Aid Measures
In case of exposure, immediate and appropriate first aid is crucial.
Table 4: First Aid Procedures
| Exposure Route | First Aid Measure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[7] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation or rash occurs, get medical advice.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention. |
Experimental Protocols
MPTMS is widely used for surface functionalization of various materials, including nanoparticles. Below is a representative experimental protocol for the surface modification of silica nanoparticles.
Surface Modification of Silica Nanoparticles
This protocol details the steps for grafting MPTMS onto the surface of silica nanoparticles.
-
Dispersion of Nanoparticles: Disperse a known quantity of silica nanoparticles in a suitable solvent, such as ethanol, using sonication to ensure a homogenous mixture.
-
Addition of MPTMS: Under stirring, add a calculated amount of (3-Mercaptopropyl)trimethoxysilane to the nanoparticle dispersion. The amount will depend on the desired surface coverage.
-
Reaction: Allow the reaction to proceed for a set period (e.g., 24 hours) at a specific temperature (e.g., room temperature or elevated). The methoxy groups of MPTMS will hydrolyze and then condense with the hydroxyl groups on the silica surface.
-
Washing: After the reaction, the functionalized nanoparticles are typically washed several times with the solvent to remove any unreacted silane. Centrifugation is often used to separate the particles from the supernatant.
-
Drying: The final product of MPTMS-functionalized silica nanoparticles is then dried, often in a vacuum oven.
Diagrams
Mechanism of Action as a Coupling Agent
The following diagram illustrates the mechanism by which (3-Mercaptopropyl)trimethoxysilane acts as a coupling agent, bridging an inorganic substrate and an organic polymer.
Caption: Mechanism of MPTMS as a Coupling Agent.
Experimental Workflow for Surface Functionalization
This diagram outlines a typical experimental workflow for the surface functionalization of a substrate with (3-Mercaptopropyl)trimethoxysilane.
Caption: Experimental Workflow for Surface Functionalization.
Safety and Handling Logical Flow
This diagram presents a logical decision-making flow for the safe handling of (3-Mercaptopropyl)trimethoxysilane.
Caption: Safety and Handling Decision Flow.
References
An In-depth Technical Guide to the Hydrolysis and Condensation of Mercapto-propylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the hydrolysis and condensation reactions of mercapto-propylsilane, specifically (3-Mercaptopropyl)trimethoxysilane (MPTMS). These reactions are fundamental to the application of MPTMS in surface modification, nanoparticle functionalization, and the formation of self-assembled monolayers (SAMs), which are critical processes in various fields, including drug development and materials science. This document details the underlying chemical mechanisms, kinetic parameters, influencing factors, and characterization techniques. Detailed experimental protocols are provided to enable researchers to monitor and control these processes effectively.
Introduction
(3-Mercaptopropyl)trimethoxysilane (MPTMS) is a bifunctional organosilane that possesses both a reactive thiol group and hydrolyzable methoxysilyl groups. This dual functionality allows it to act as a versatile coupling agent, bridging inorganic substrates and organic materials. The hydrolysis of the methoxy groups to form silanols, followed by the condensation of these silanols to create a stable siloxane network, is the cornerstone of its utility. Understanding and controlling these reactions are paramount for achieving desired surface properties and material performance.
Chemical Mechanisms
The overall process of MPTMS surface modification involves two primary reactions: hydrolysis and condensation.
2.1. Hydrolysis
Hydrolysis is the initial step where the methoxy groups (-OCH₃) of the silane are replaced by hydroxyl groups (-OH) in the presence of water. This reaction can be catalyzed by either an acid or a base.
-
Acid-Catalyzed Hydrolysis: In acidic conditions, a methoxy group is protonated, making it a better leaving group (methanol). A water molecule then attacks the silicon atom. The rate of hydrolysis is generally faster in acidic conditions compared to neutral pH.
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the silicon atom, leading to the displacement of the methoxy group.
The hydrolysis of MPTMS proceeds in a stepwise manner, with the trimethoxysilane sequentially converting to dihydroxymethoxysilane, trihydroxysilane, and ultimately forming silanetriol, Si(OH)₃.
2.2. Condensation
Following hydrolysis, the newly formed silanol groups are highly reactive and can undergo condensation reactions. This process involves the formation of a siloxane bond (Si-O-Si) and the elimination of a water molecule. Condensation can occur in two ways:
-
Intermolecular Condensation: Silanol groups from two different MPTMS molecules react to form a dimer, and subsequently, oligomers and a cross-linked network. This is the primary mechanism for the formation of a polysiloxane layer.
-
Surface Condensation: Silanol groups on the MPTMS molecule can react with hydroxyl groups present on the surface of a substrate (e.g., silica, metal oxides), leading to the covalent grafting of the MPTMS onto the surface.
The condensation rate is also significantly influenced by pH, with the minimum rate observed around pH 4.
Factors Influencing Hydrolysis and Condensation
Several factors critically affect the rates of hydrolysis and condensation, thereby influencing the structure and properties of the resulting silane layer.
| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Notes |
| pH | Minimum near pH 7, increases in acidic and basic conditions.[1][2][3] | Minimum around pH 4, increases in acidic and basic conditions.[1] | The relative rates of hydrolysis and condensation are crucial for film quality. At high pH, rapid condensation can lead to the formation of aggregates in solution.[4] |
| Water Concentration | Increases with higher water concentration. | Increases with higher silanol concentration, which is a product of hydrolysis. | A stoichiometric amount of water is required for complete hydrolysis. Excess water can drive the reaction forward. |
| Temperature | Increases with temperature. | Increases with temperature. | Higher temperatures can accelerate both reactions, potentially leading to less ordered films if not controlled. |
| Solvent | The type of solvent can affect the solubility of the silane and the availability of water. Miscible solvents like ethanol are commonly used. | The solvent can influence the conformation of the silane molecules and the resulting network structure. | Trace amounts of water in organic solvents can be sufficient to initiate hydrolysis.[5] |
| Catalyst | Acids (e.g., HCl, acetic acid) and bases (e.g., ammonia) are effective catalysts.[6] | Catalysts that promote hydrolysis also generally promote condensation. | The choice of catalyst can influence the final structure of the siloxane network. |
| Silane Concentration | Generally follows first-order kinetics with respect to silane concentration. | Higher concentrations lead to increased intermolecular condensation and potentially thicker films or particle formation.[5] | At high concentrations, self-polymerization in solution can compete with surface deposition.[5] |
Characterization Techniques
A variety of analytical techniques are employed to monitor the hydrolysis and condensation of MPTMS and to characterize the resulting films.
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) | Provides detailed information on the kinetics of hydrolysis by monitoring the disappearance of methoxy signals and the appearance of methanol and silanol signals.[7][8][9][10][11] ²⁹Si NMR is particularly powerful for observing the formation of different siloxane species (dimers, trimers, cyclic structures).[7][9] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Used to track the disappearance of Si-O-CH₃ bands and the appearance of Si-OH and Si-O-Si bands, providing qualitative and semi-quantitative information on the extent of hydrolysis and condensation.[12][13] |
| Raman Spectroscopy | A powerful in-situ technique for monitoring the kinetics of both hydrolysis and condensation in real-time.[14][15] |
| X-ray Photoelectron Spectroscopy (XPS) | A surface-sensitive technique used to determine the elemental composition and chemical states of the elements in the silane layer, confirming the presence of Si, S, C, and O and the formation of Si-O-Si bonds.[12][16] |
| Atomic Force Microscopy (AFM) | Provides topographical information about the surface, revealing the morphology and roughness of the deposited silane film.[5] |
| Contact Angle Goniometry | Measures the surface energy of the modified substrate. Changes in the water contact angle can indicate the successful deposition and organization of the MPTMS layer.[5] |
| Ellipsometry | Used to measure the thickness of the deposited silane film with high precision.[12][16] |
Experimental Protocols
The following sections provide detailed protocols for key experiments related to the hydrolysis and condensation of MPTMS.
5.1. Protocol for Monitoring MPTMS Hydrolysis by ¹H NMR Spectroscopy
This protocol allows for the quantitative analysis of the hydrolysis kinetics of MPTMS.
-
Solution Preparation:
-
Prepare a stock solution of MPTMS in a deuterated solvent (e.g., D₂O, acetone-d₆) to a known concentration (e.g., 1% v/v).
-
Prepare acidic or basic aqueous solutions of known pH using D₂O and appropriate acids (e.g., DCl) or bases (e.g., NaOD).
-
-
NMR Sample Preparation:
-
In an NMR tube, mix the MPTMS stock solution with the deuterated aqueous solution of the desired pH at a specific ratio (e.g., 1:1 v/v) at a controlled temperature.
-
Start the NMR acquisition immediately after mixing.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for the first hour, then every 30 minutes).
-
Key signals to monitor:
-
Methoxy protons of MPTMS (~3.6 ppm).
-
Methylene protons of the propyl chain.
-
Methanol protons (byproduct of hydrolysis, ~3.3 ppm).
-
-
-
Data Analysis:
-
Integrate the peaks corresponding to the methoxy protons of MPTMS and the methanol protons.
-
The extent of hydrolysis at time 't' can be calculated from the relative integrals of the methoxy and methanol peaks.
-
Plot the concentration of MPTMS versus time to determine the reaction rate and order. For a pseudo-first-order reaction, a plot of ln([MPTMS]) vs. time will be linear.
-
5.2. Protocol for Characterizing MPTMS Condensation by FTIR Spectroscopy
This protocol is suitable for observing the formation of siloxane bonds on a substrate.
-
Substrate Preparation:
-
Clean the substrate (e.g., silicon wafer, glass slide) thoroughly to ensure a hydroxylated surface. A common method is treatment with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) followed by extensive rinsing with deionized water. Caution: Piranha solution is extremely corrosive and reactive.
-
-
Silanization:
-
Prepare a solution of MPTMS in an appropriate solvent (e.g., 1% v/v in ethanol/water 95:5). The pH can be adjusted as needed.
-
Immerse the cleaned substrate in the MPTMS solution for a specific duration (e.g., 1-24 hours) at a controlled temperature.
-
After immersion, rinse the substrate with the solvent to remove any physisorbed silane.
-
Cure the substrate in an oven (e.g., at 110°C for 1 hour) to promote further condensation.
-
-
FTIR Analysis:
-
Acquire an FTIR spectrum of the uncoated substrate as a background.
-
Acquire an FTIR spectrum of the MPTMS-coated substrate.
-
Key spectral features to analyze:
-
Disappearance or reduction of Si-O-CH₃ stretching bands (~1080 cm⁻¹).
-
Appearance of a broad Si-OH stretching band (~3200-3600 cm⁻¹).
-
Appearance of a broad and strong Si-O-Si stretching band (~1000-1100 cm⁻¹).
-
-
References
- 1. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gelest.com [gelest.com]
- 5. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 6. Sol-Gel Chemistry: From Molecule to Functional Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 8. osti.gov [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. | Semantic Scholar [semanticscholar.org]
- 11. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. afinitica.com [afinitica.com]
- 14. Preparation and characterization of 3-mercaptopropyl trimethoxysilane self-assembled monolayers [ijmmm.ustb.edu.cn]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to Mercapto-propylsilane: Properties, Synthesis, and Applications in Drug Development
This technical guide provides a comprehensive overview of mercapto-propylsilane, a versatile organosilane compound with significant applications in research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical and physical properties, synthesis, and its role in the surface modification of materials for drug delivery systems.
Chemical Identification and Properties
This compound is a bifunctional molecule containing a terminal thiol (-SH) group and hydrolyzable alkoxy groups (either methoxy or ethoxy) attached to a silicon atom. This unique structure allows it to act as a coupling agent, bridging inorganic substrates and organic materials. The two most common forms are (3-Mercaptopropyl)trimethoxysilane (MPTMS) and (3-Mercaptopropyl)triethoxysilane (MPTES).
Table 1: Chemical Identification of Mercapto-propylsilanes
| Compound Name | (3-Mercaptopropyl)trimethoxysilane | (3-Mercaptopropyl)triethoxysilane |
| Abbreviation | MPTMS | MPTES |
| CAS Number | 4420-74-0[1][2][3] | 14814-09-6[4][5] |
| Molecular Formula | C6H16O3SSi[1][2][3][6] | C9H22O3SSi[4][5] |
| Synonyms | 3-(Trimethoxysilyl)-1-propanethiol, γ-Mercaptopropyltrimethoxysilane[2][7] | 3-(Triethoxysilyl)propane-1-thiol, γ-Mercaptopropyltriethoxysilane[5][8] |
Table 2: Physical and Chemical Properties of Mercapto-propylsilanes
| Property | (3-Mercaptopropyl)trimethoxysilane (MPTMS) | (3-Mercaptopropyl)triethoxysilane (MPTES) |
| Molecular Weight | 196.34 g/mol [2][9][10] | 238.44 g/mol |
| Appearance | Colorless to pale yellow liquid[1][7] | Colorless to straw-colored liquid[8] |
| Boiling Point | 213-215 °C[10][11] | 210 °C |
| Melting Point | < -50 °C[11] | - |
| Flash Point | 96 °C[11] | 89.5 °C[12] |
| Density | 1.057 g/mL at 25 °C[10] | 0.99 g/cm³ at 20 °C[12] |
| Refractive Index | n20/D 1.444[10] | 1.4340-1.4410 @ 20°C[4] |
| Solubility | Miscible with methanol, ethanol, acetone, toluene. Decomposes in water.[6] | Soluble in alcohols, ketones, and hydrocarbons. Slowly hydrolyzed by water.[5][13] |
Synthesis of (3-Mercaptopropyl)trimethoxysilane (MPTMS)
A common laboratory and industrial method for synthesizing MPTMS involves the reaction of γ-chloropropyltrimethoxysilane with a sulfur source, such as thiourea, followed by alkalization.[14][15]
Experimental Protocol:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add 60g of γ-chloropropyltrimethoxysilane, 28g of dried thiourea, 32g of anhydrous methanol, and 0.7g of dried potassium iodide (as a catalyst).[15]
-
Reflux: Heat the mixture with stirring to a reflux temperature of 69-73 °C and maintain for 24 hours.[15]
-
Alkalization: Cool the reaction mixture to 60 °C and slowly add 10g of ethylenediamine. Stir the mixture at 70-73 °C for 30 minutes.[15]
-
Solvent Removal: Reconfigure the apparatus for distillation and remove the methanol solvent.[15]
-
Purification: Perform reduced-pressure distillation (31-32 mmHg) and collect the product that distills at 140-150 °C. This yields high-purity (≥98%) (3-mercaptopropyl)trimethoxysilane.[15]
Applications in Surface Modification and Nanoparticle Functionalization
The bifunctional nature of this compound makes it an excellent coupling agent for modifying the surfaces of inorganic materials, such as silica and gold nanoparticles. The trimethoxy- or triethoxysilane groups hydrolyze in the presence of water to form reactive silanol groups, which then condense with hydroxyl groups on the surface of the substrate, forming stable covalent Si-O-Si bonds. This leaves the thiol groups exposed on the surface, which can then be used for further functionalization, such as the attachment of drug molecules, targeting ligands, or polymers.
Experimental Protocol: Functionalization of Silica Nanoparticles with MPTMS
This protocol describes a general procedure for the functionalization of silica nanoparticles.
-
Nanoparticle Suspension: Disperse 100 mg of silica nanoparticles in 25 mL of ethanol and sonicate for 1 hour at room temperature to ensure a uniform dispersion.
-
Silanization: While stirring, add a 1% (w/v) solution of MPTMS in ethanol dropwise to the nanoparticle suspension.
-
Reaction: Allow the reaction to proceed for 36 hours at room temperature with continuous stirring.
-
Washing: Collect the functionalized nanoparticles by centrifugation. Wash the particles sequentially with ethanol and deionized water to remove any unreacted MPTMS.
-
Drying: Dry the MPTMS-functionalized silica nanoparticles in a vacuum oven at 70 °C.
Application in Drug Delivery
MPTMS-functionalized nanoparticles are extensively explored as carriers for targeted drug delivery. The surface thiol groups provide a reactive handle for the covalent attachment of therapeutic agents, reducing premature drug release and enhancing stability.
Experimental Protocol: Conjugation of Doxorubicin to Thiol-Functionalized Nanoparticles
This protocol outlines a general method for conjugating the anticancer drug doxorubicin (DOX) to MPTMS-functionalized nanoparticles. This method often involves a crosslinker.
-
Nanoparticle Activation: Disperse the MPTMS-functionalized nanoparticles in a suitable buffer (e.g., MES buffer, pH 6.0). Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to activate the carboxyl groups on doxorubicin for reaction with the thiol groups (this may proceed via a linker with an amine group that reacts with the activated DOX, and the other end of the linker having a maleimide group that reacts with the thiol).
-
Drug Conjugation: Add a solution of doxorubicin to the activated nanoparticle suspension. Allow the reaction to proceed for several hours at room temperature with gentle mixing.
-
Quenching: Quench any unreacted active groups by adding a suitable quenching agent, such as β-mercaptoethanol.
-
Purification: Purify the DOX-conjugated nanoparticles by repeated centrifugation and washing or by dialysis to remove unconjugated drug and excess reagents.
-
Storage: Resuspend the purified DOX-nanoparticle conjugates in a suitable buffer and store at 4 °C.
Characterization of Drug-Nanoparticle Conjugates
Thorough characterization of the drug-nanoparticle conjugates is crucial to ensure their quality, efficacy, and safety.[1]
Table 3: Key Characterization Techniques for Drug-Nanoparticle Conjugates
| Technique | Information Provided |
| Dynamic Light Scattering (DLS) | Hydrodynamic size, size distribution, and polydispersity index (PDI) of the nanoparticles.[16] |
| Zeta Potential | Surface charge of the nanoparticles, which influences their stability and interaction with biological systems.[16] |
| Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Morphology, size, and aggregation state of the nanoparticles.[16] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of surface functionalization and drug conjugation by identifying characteristic chemical bonds. |
| UV-Vis Spectroscopy | Quantification of drug loading by measuring the absorbance of the drug. |
| Thermogravimetric Analysis (TGA) | Determination of the grafting density of the silane and the amount of conjugated drug. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the nanoparticle surface. |
In Vitro Drug Release Study
An in vitro drug release study is essential to evaluate the release kinetics of the conjugated drug from the nanoparticles under physiological conditions. The dialysis method is a commonly used technique for this purpose.[6][7]
Experimental Protocol: Dialysis-Based In Vitro Drug Release Assay
-
Preparation: Place a known concentration of the DOX-nanoparticle conjugate suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the diffusion of the free drug but retains the nanoparticles.[7]
-
Incubation: Immerse the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4 to simulate physiological conditions, or a more acidic buffer to simulate the tumor microenvironment) maintained at 37 °C with constant, gentle stirring.[7]
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium from outside the dialysis bag and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.[7]
-
Quantification: Quantify the amount of released DOX in the collected samples using a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time to determine the release profile.
Safety Information
(3-Mercaptopropyl)trimethoxysilane is considered a hazardous chemical. It is harmful if swallowed and may cause an allergic skin reaction.[6][11] It can also cause eye, skin, and respiratory tract irritation.[7] It is toxic to aquatic life with long-lasting effects.[6][11] When handling, it is essential to use personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area.[11] Contact with moisture can liberate methanol, which has its own associated health risks.[7] Always consult the Safety Data Sheet (SDS) before use.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. flex.flinders.edu.au [flex.flinders.edu.au]
- 4. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Aqueous route to facile, efficient and functional silica coating of metal nanoparticles at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN105153216A - Preparation method of 3-mercaptopropyl-trimethoxy silane - Google Patents [patents.google.com]
- 15. CN1162435C - Process for preparing gamma-mercaptopropyl-trimethyloxysilane - Google Patents [patents.google.com]
- 16. Analytical Techniques for Characterizing Tumor-Targeted Antibody-Functionalized Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: (3-Mercaptopropyl)trimethoxysilane for Gold Nanoparticle Functionalization
Audience: Researchers, scientists, and drug development professionals.
Introduction: Gold nanoparticles (AuNPs) are at the forefront of nanotechnology research, offering unique optical, electronic, and catalytic properties. Their utility in biomedical applications, including drug delivery, bioimaging, and diagnostics, is largely dependent on the ability to modify their surface with specific functional molecules.[1][2] (3-Mercaptopropyl)trimethoxysilane (MPTMS) is a bifunctional organosilane that serves as a versatile linker for AuNP functionalization. The thiol (-SH) group exhibits a strong affinity for the gold surface, forming a stable covalent bond, while the trimethoxysilane group can undergo hydrolysis and condensation to form a silica shell or to conjugate with other molecules.[3] These application notes provide detailed protocols for the synthesis and functionalization of AuNPs with MPTMS, summarize key quantitative data, and illustrate relevant workflows.
Mechanism of MPTMS Functionalization
MPTMS provides a robust method for anchoring molecules to AuNPs or for creating core-shell structures. The functionalization process relies on two key chemical interactions:
-
Thiol-Gold Interaction: The sulfur atom of the mercapto group readily forms a strong, stable covalent bond with the gold surface.[3]
-
Silane Hydrolysis and Condensation: In the presence of water, the methoxy groups (-OCH₃) on the silicon atom hydrolyze to form reactive silanol groups (-Si-OH). These silanols can then condense with each other to form a polysiloxane network (a silica shell) on the nanoparticle surface or bond to hydroxyl groups on other surfaces.[4]
This dual functionality allows MPTMS to act as a surface primer, a stabilizing agent, and a platform for further chemical modifications.
Caption: MPTMS binding mechanism to a gold nanoparticle surface.
Experimental Protocols
Protocol 1: Microwave-Assisted One-Step Synthesis of MPTMS-Functionalized AuNPs
This protocol describes a rapid, one-step synthesis where hydrolyzed MPTMS acts as both a reducing agent for the gold precursor and a stabilizing capping agent.[4][5]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
(3-Mercaptopropyl)trimethoxysilane (MPTMS, >99.5%)
-
Deionized (DI) water
-
Domestic microwave oven
Procedure:
-
Preparation of Hydrolyzed MPTMS:
-
Add MPTMS to DI water to form an oil-in-water mixture.
-
Stir or vortex the mixture vigorously overnight at room temperature until the solution becomes clear, indicating the hydrolysis of MPTMS to form silanol groups.[4]
-
-
Synthesis of AuNPs:
-
In a typical synthesis, mix an aqueous solution of HAuCl₄ with the prepared hydrolyzed MPTMS solution.
-
Place the mixture in a domestic microwave oven.
-
Irradiate the solution with microwaves. The color of the solution should change from pale yellow to ruby red within 10-20 seconds, indicating the formation of AuNPs.[4]
-
-
Purification:
-
Centrifuge the resulting AuNP solution to pellet the nanoparticles.
-
Remove the supernatant and resuspend the nanoparticles in DI water or ethanol.
-
Repeat the centrifugation and resuspension steps two more times to remove unreacted reagents.
-
Protocol 2: Surface Functionalization of Pre-Synthesized AuNPs
This protocol involves the initial synthesis of gold nanoparticles via a standard method (e.g., Turkevich citrate reduction) followed by surface modification with MPTMS.
Materials:
-
Pre-synthesized citrate-capped gold nanoparticles (approx. 20 nm)
-
(3-Mercaptopropyl)trimethoxysilane (MPTMS)
-
Ethanol or isopropanol
Procedure:
-
Preparation of MPTMS Solution: Prepare a dilute solution of MPTMS (e.g., 1-5% v/v) in ethanol or isopropanol.[6]
-
Functionalization:
-
To the aqueous solution of citrate-capped AuNPs, add the MPTMS solution dropwise while stirring.
-
Allow the reaction to proceed for 12-24 hours at room temperature to ensure the formation of a self-assembled monolayer (SAM) of MPTMS on the AuNP surface.[3]
-
-
Purification:
-
Purify the functionalized AuNPs by repeated centrifugation and resuspension in ethanol to remove excess MPTMS and displaced citrate ions.
-
Quantitative Data Summary
The following tables summarize typical parameters and characterization data for MPTMS-functionalized AuNPs.
Table 1: Synthesis and Functionalization Parameters
| Parameter | Protocol 1 (Microwave) | Protocol 2 (Surface Modification) | Reference(s) |
|---|---|---|---|
| Gold Precursor | HAuCl₄·3H₂O | HAuCl₄·3H₂O (for AuNP synthesis) | [4][6] |
| Reducing Agent | Hydrolyzed MPTMS | Sodium Citrate (for AuNP synthesis) | [4][6] |
| Functionalizing Agent | (3-Mercaptopropyl)trimethoxysilane | (3-Mercaptopropyl)trimethoxysilane | [4][6] |
| Solvent | Deionized Water | Deionized Water, Ethanol/Isopropanol | [4][6] |
| Reaction Time | 10-20 seconds | 12-24 hours (functionalization step) | [3][4] |
| Temperature | Room Temp (before MW) | Room Temperature |[6] |
Table 2: Characterization of MPTMS-Functionalized AuNPs
| Characterization Technique | Typical Result | Significance | Reference(s) |
|---|---|---|---|
| UV-Vis Spectroscopy | Surface Plasmon Resonance peak at ~520-540 nm | Confirms formation and stability of AuNPs | [7] |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter increase post-functionalization | Indicates surface coating | [8] |
| Zeta Potential | Negative surface charge | Assesses colloidal stability | [9] |
| Transmission Electron Microscopy (TEM) | Visualization of nanoparticle core and potential silica shell | Determines size, shape, and morphology | [8] |
| X-ray Photoelectron Spectroscopy (XPS) | Detection of S 2p and Si 2p peaks | Confirms presence of MPTMS on the surface |[10][11] |
Application Workflow: Targeted Drug Delivery
MPTMS-functionalized AuNPs are promising candidates for drug delivery systems.[1][12] The MPTMS layer can be used to form a protective silica shell, which can then be further functionalized with targeting ligands (e.g., antibodies, peptides) and loaded with therapeutic agents.
Caption: Conceptual workflow of MPTMS-AuNPs in targeted drug delivery.
This workflow leverages the stability provided by the MPTMS linker to create a multifunctional nanocarrier that can selectively deliver drugs to diseased cells, potentially overcoming issues like multidrug resistance.[13]
Stability and Considerations
-
Colloidal Stability: The MPTMS coating can enhance the stability of AuNPs in solutions of high ionic strength compared to citrate-capped nanoparticles.[9][14] The degree of stability is influenced by the completeness of the surface coverage and the potential for cross-linking between silanol groups.
-
pH Sensitivity: The hydrolysis of the trimethoxysilane groups and subsequent condensation are pH-dependent processes. Basic conditions (ammonia addition) can facilitate the formation of a uniform silica shell.[15]
-
Alternative Silanes: For applications requiring different surface properties or improved stability in aqueous solutions, other silanes like mercaptopropylsilatrane (MPS) may offer advantages such as faster deposition times and more uniform film formation.[16]
References
- 1. Functionalized Gold Nanoparticles and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ejtas.com [ejtas.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-assisted Synthesis of Hexagonal Gold Nanoparticles Reduced by Organosilane (3-Mercaptopropyl)trimethoxysilane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of functionalized gold nanoparticles capped with 3-mercapto-1-propansulfonate and 1-thioglucose mixed thiols and "in vitro" bioresponse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. iris.unica.it [iris.unica.it]
- 11. The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functionalized gold nanoparticles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.polyu.edu.hk [research.polyu.edu.hk]
- 14. Improved stability of "naked" gold nanoparticles enabled by in situ coating with mono and multivalent thiol PEG ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Silanization of solid surfaces via mercaptopropylsilatrane: a new approach of constructing gold colloid monolayers - RSC Advances (RSC Publishing) [pubs.rsc.org]
Protocol for Mercapto-propylsilane Coating on Glass Slides: Application Notes for Researchers
For Immediate Release
This document provides a detailed protocol for the surface modification of glass slides using 3-mercaptopropyltrimethoxysilane (MPTMS) or 3-mercaptopropyltriethoxysilane (MPTES). This procedure is critical for researchers, scientists, and drug development professionals who require a thiol-functionalized surface for applications such as nanoparticle immobilization, protein binding, and biosensor development.[1][2][3] The mercapto group provides a reactive site for covalent attachment of various molecules, while the silane group forms a stable bond with the glass surface.[1][4]
Experimental Protocols
A successful and reproducible mercapto-propylsilane coating relies on a meticulous multi-step process: rigorous cleaning of the glass substrate, controlled silanization, and a final curing step to ensure a stable and cross-linked silane layer.
Glass Slide Cleaning
Proper cleaning is paramount to expose hydroxyl groups on the glass surface, which are essential for the covalent attachment of the silane.[5] Several methods can be employed, ranging from simple solvent washes to more aggressive acid treatments.
Method 1: Piranha Solution (Use with extreme caution in a fume hood with appropriate personal protective equipment)
-
Prepare a Piranha solution by mixing 75% sulfuric acid (H₂SO₄) and 25% hydrogen peroxide (H₂O₂) (v/v).[1] Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Always add the peroxide to the acid slowly.
-
Immerse the glass slides in the freshly prepared Piranha solution for 10 minutes.[1]
-
Thoroughly rinse the slides with copious amounts of deionized water.[1]
-
Store the cleaned slides in ethanol prior to use.[1]
Method 2: Acid Wash
-
Clean the glass slides with deionized water and ethanol.[6]
-
Immerse the slides in 5 N nitric acid overnight.[6]
-
Rinse thoroughly with deionized water to remove any residual acid.[6]
Method 3: Base/Acid Wash
-
Prewash the slides with a mixture of NH₃, H₂O₂, and deionized water (15:15:70 v/v).[3]
-
Follow with a wash in a mixture of HCl, H₂O₂, and deionized water (15:15:70 v/v).[3]
Silanization
This step involves the reaction of the this compound with the hydroxylated glass surface. The choice of solvent and concentration of the silane are critical parameters.
-
Prepare the silanization solution. A common preparation involves adding the this compound to a solvent mixture. For example, a 10% (v/v) solution can be made by adding 3-mercaptopropyltrimethoxysilane to a mixture of 95% ethanol and 5% water.[1] Anhydrous toluene is another commonly used solvent for preparing a 1% silane solution.[6]
-
Dry the cleaned glass slides under a stream of nitrogen.[1]
-
Immediately immerse the dried slides into the freshly prepared silane solution.[1] The immersion time can vary, with protocols suggesting times ranging from 1 hour to overnight.[1][6] This step is typically performed at room temperature.[1]
Post-Silanization Treatment and Curing
After silanization, the slides must be washed to remove unreacted silane and then cured to promote cross-linking of the silane layer, enhancing its stability.
-
Following immersion in the silane solution, wash the slides thoroughly. A typical procedure involves washing each side of the slide multiple times with the solvent used for the silanization (e.g., six times with ethanol).[1]
-
Dry the slides under a stream of nitrogen.[1]
-
Cure the coated slides by baking them in an oven. Curing temperatures and times can vary, with common conditions being 110°C for 10 minutes or 80°C for 4 hours.[1][6]
Data Presentation: Summary of Protocol Parameters
The following table summarizes the quantitative data from various cited protocols for this compound coating on glass slides, allowing for easy comparison of different methodologies.
| Parameter | Method 1 | Method 2 | Method 3 |
| Cleaning Agent | Piranha Solution (75% H₂SO₄, 25% H₂O₂)[1] | 5 N Nitric Acid[6] | NH₃/H₂O₂/H₂O & HCl/H₂O₂/H₂O[3] |
| Cleaning Time | 10 minutes[1] | Overnight[6] | Not Specified |
| Silane | 3-mercaptopropyltrimethoxysilane[1] | Not Specified | 3-mercaptopropyltrimethoxysilane[3] |
| Silane Concentration | 10% (v/v)[1] | 1% (v/v)[6] | Not Specified |
| Solvent | 95% Ethanol, 5% Water[1] | Toluene[6] | Not Specified |
| Silanization Time | 3 hours[1] | Overnight[6] | Not Specified |
| Curing Temperature | 110°C[1] | 80°C[6] | Not Specified |
| Curing Time | 10 minutes[1] | 4 hours[6] | Not Specified |
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the key steps in the this compound coating process.
Caption: Workflow for this compound coating of glass slides.
References
- 1. researchgate.net [researchgate.net]
- 2. Surface modification of silicate glass using 3-(mercaptopropyl)trimethoxysilane for thiol-ene polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ronaldschulte.nl [ronaldschulte.nl]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for Mercapto-propylsilane in Biosensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of mercapto-propylsilane, particularly (3-Mercaptopropyl)trimethoxysilane (MPTMS), in the development of various biosensor platforms. Detailed protocols for surface functionalization and quantitative data on biosensor performance are included to facilitate the design and optimization of novel sensing strategies.
Introduction to this compound in Biosensing
This compound serves as a versatile bifunctional linker molecule crucial for the covalent immobilization of biomolecules onto the surfaces of biosensor transducers. Its silane group readily reacts with hydroxylated surfaces such as silica, glass, and silicon nitride, forming a stable self-assembled monolayer (SAM). The terminal thiol (-SH) group provides a reactive site for the attachment of a wide array of biomolecules, including enzymes, antibodies, and nucleic acids, often through interaction with noble metals like gold or via crosslinking chemistry. This robust and straightforward functionalization strategy is pivotal in the fabrication of electrochemical, piezoelectric, optical, and other types of biosensors.
Key Applications and Advantages
The use of this compound in biosensor fabrication offers several key advantages:
-
Stable Covalent Immobilization: Forms a durable covalent bond with inorganic substrates, ensuring the stability of the sensing layer.
-
Versatile Biomolecule Attachment: The thiol group allows for flexible and efficient immobilization of various biorecognition elements.
-
Enhanced Sensitivity: Creates a well-organized surface, which can improve the accessibility of the bioreceptor to the target analyte, thereby enhancing sensitivity.
-
Biocompatibility: The resulting surface modification often provides a biocompatible microenvironment that helps to preserve the activity of the immobilized biomolecules.[1]
Quantitative Performance Data of this compound Based Biosensors
The following table summarizes the performance of various biosensors that utilize this compound for surface functionalization.
| Biosensor Type | Analyte | Bioreceptor | Substrate | Performance Metric | Value |
| Electrochemical | L-lactic acid | Lactate Oxidase (LOx) & Gold Nanoparticles (AuNPs) | Gold | Sensitivity | 3.4 µA mM⁻¹[1][2] |
| Electrochemical | L-lactic acid | Lactate Oxidase (LOx) & Gold Nanoparticles (AuNPs) | Gold | Limit of Detection | 4.0 µM[1][2] |
| Electrochemical | L-lactic acid | Lactate Oxidase (LOx) & Gold Nanoparticles (AuNPs) | Gold | Linear Range | 50 µM to 0.25 mM[1][2] |
| Piezoelectric (PEMS) | Mass Detection | N/A | PZT-glass | Mass Sensitivity | 5x10⁻¹¹ g/Hz[3] |
| Piezoelectric (PEMS) | Mass Detection | N/A | PMN-PT/tin | Mass Sensitivity | 8x10⁻¹² g/Hz[3] |
| Fluorescence | Cysteine | Gadolinium Oxide Nanoparticles (Gd₂O₃ NPs) | N/A | Limit of Detection | 42 nM[4] |
| Fluorescence | Cysteine | Gadolinium Oxide Nanoparticles (Gd₂O₃ NPs) | N/A | Linear Range | 1–100 µM[4] |
Experimental Protocols
Protocol 1: Functionalization of Silica-based Surfaces (e.g., Glass, SiO₂) with MPTMS
This protocol describes the steps for modifying a silica-based substrate with MPTMS to create a thiol-terminated surface suitable for biomolecule immobilization.
Materials:
-
Silica-based substrates (e.g., glass slides, silicon wafers with a native oxide layer)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Anhydrous ethanol
-
(3-Mercaptopropyl)trimethoxysilane (MPTMS)
-
Nitrogen gas stream
-
Oven
Procedure:
-
Surface Cleaning and Hydroxylation:
-
Silanization:
-
Prepare a 1% (v/v) solution of MPTMS in anhydrous ethanol.
-
Dry the cleaned substrates under a stream of nitrogen.
-
Immediately immerse the dried substrates into the freshly prepared MPTMS solution for 1 hour at room temperature.[5]
-
-
Rinsing and Curing:
Protocol 2: Functionalization of Gold Surfaces with MPTMS
This protocol details the procedure for creating a self-assembled monolayer of MPTMS on a gold surface, which can then be used to immobilize biomolecules or nanoparticles.
Materials:
-
Gold-coated substrates
-
Ethanol
-
(3-Mercaptopropyl)trimethoxysilane (MPTMS)
-
Nitrogen gas stream
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the gold substrate by rinsing with ethanol and then deionized water.
-
Dry the substrate with a gentle stream of nitrogen.
-
-
MPTMS Monolayer Formation:
-
Prepare a dilute solution of MPTMS in ethanol (typically 1-10 mM).
-
Immerse the clean, dry gold substrate in the MPTMS solution.
-
Allow the self-assembly process to occur for a sufficient duration, which can range from a few hours to overnight, depending on the desired monolayer quality.
-
-
Rinsing and Drying:
-
Remove the substrate from the MPTMS solution.
-
Rinse thoroughly with ethanol to remove any non-covalently bound silane molecules.
-
Dry the functionalized substrate under a stream of nitrogen.
-
Protocol 3: Immobilization of Biomolecules onto MPTMS-Functionalized Surfaces
This protocol provides a general workflow for attaching biomolecules, such as proteins or antibodies, to a thiol-terminated surface.
Materials:
-
MPTMS-functionalized substrate
-
Biomolecule of interest (e.g., enzyme, antibody) in a suitable buffer
-
Crosslinker (e.g., sulfosuccinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate - Sulfo-SMCC), if required
-
Phosphate-buffered saline (PBS)
-
Blocking agent (e.g., Bovine Serum Albumin - BSA)
Procedure:
-
Activation of Thiol Groups (if necessary):
-
For some applications, the thiol groups may need to be activated. This can be achieved using various chemical methods depending on the subsequent immobilization chemistry.
-
-
Biomolecule Immobilization via Thiol-Maleimide Chemistry (using a crosslinker):
-
If the biomolecule does not have a free thiol group, a heterobifunctional crosslinker like Sulfo-SMCC can be used.
-
First, react the amine groups on the biomolecule with the NHS-ester end of Sulfo-SMCC.
-
Then, incubate the MPTMS-functionalized surface with the maleimide-activated biomolecule. The maleimide group will react with the surface thiol groups to form a stable covalent bond.
-
-
Direct Immobilization of Thiolated Biomolecules or Gold Nanoparticles:
-
Biomolecules containing free cysteine residues or thiolated DNA can be directly immobilized by incubating a solution of the biomolecule on the MPTMS-functionalized surface.
-
Gold nanoparticles can also be directly attached to the thiol-terminated surface through the strong gold-sulfur interaction.
-
-
Blocking:
-
After biomolecule immobilization, block any remaining active sites on the surface by incubating with a solution of a blocking agent, such as 1% BSA in PBS, to prevent non-specific binding of other molecules during the assay.
-
-
Washing:
-
Thoroughly wash the surface with PBS to remove any unbound biomolecules and blocking agents.
-
The biosensor is now ready for use.
-
Visualizations
Signaling Pathway for an Enzymatic Electrochemical Biosensor
Caption: Signaling pathway of an MPTMS-based enzymatic electrochemical biosensor.
Experimental Workflow for Biosensor Fabrication
Caption: General experimental workflow for fabricating a biosensor using MPTMS.
Logical Relationship in LSPR Biosensing
Caption: Principle of detection for an MPTMS-based LSPR biosensor.
References
Application Notes and Protocols: Leveraging Mercapto-propylsilane for Thiol-Ene Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing mercapto-propylsilane in thiol-ene "click" chemistry. This powerful conjugation and polymerization technique offers high efficiency, selectivity, and biocompatibility, making it an invaluable tool in surface modification, bioconjugation, drug delivery, and the synthesis of functional polymers.
Introduction to Thiol-Ene Click Chemistry
Thiol-ene click chemistry is a highly efficient and versatile reaction involving the addition of a thiol (-SH) group across a carbon-carbon double bond (an "ene"). This reaction can be initiated by radicals (e.g., via UV light and a photoinitiator) or by nucleophilic catalysis.[1] The use of this compound, such as (3-mercaptopropyl)trimethoxysilane (MPTMS), is particularly advantageous as it incorporates a reactive thiol group for the "click" reaction and a silane moiety for covalent attachment to a wide range of inorganic surfaces.[2]
The reaction proceeds via a step-growth mechanism, which allows for the formation of uniform polymer networks and surface modifications.[3][4] Key characteristics of the thiol-ene reaction include:
-
High Efficiency and Yield: Reactions often proceed to near-quantitative completion.[5]
-
Mild Reaction Conditions: Many reactions can be performed at room temperature, in the presence of oxygen and moisture, and in a variety of solvents.[1]
-
Orthogonality: The thiol and ene functional groups are generally unreactive with a wide range of other functional groups, allowing for selective bioconjugation.[6]
-
"Click" Chemistry Attributes: The reaction is rapid, produces minimal byproducts, and is easy to perform.[3]
Applications in Research and Drug Development
The unique properties of this compound in thiol-ene chemistry lend themselves to a variety of applications:
-
Surface Modification: Creation of functionalized surfaces on materials like glass, silica, and metal oxides for applications in microarrays, medical implants, and chromatography.[2][7]
-
Bioconjugation: Covalent immobilization of biomolecules, such as peptides, proteins, and DNA, onto surfaces or nanoparticles for diagnostics, and targeted drug delivery.[6][8]
-
Drug Delivery Systems: Formation of hydrogels and nanoparticles for the controlled release of therapeutic agents. The properties of these systems can be tuned by adjusting the monomers and crosslinking density.[2][9]
-
Synthesis of Functional Polymers: Development of novel polymers with tailored properties for a range of applications, including coatings, adhesives, and biomaterials.[3][10]
Experimental Protocols
Surface Modification of Silica Nanoparticles with MPTMS
This protocol describes the functionalization of silica nanoparticles with (3-mercaptopropyl)trimethoxysilane (MPTMS) to introduce reactive thiol groups on the surface.
Materials:
-
Silica nanoparticles
-
(3-mercaptopropyl)trimethoxysilane (MPTMS)
-
Dry toluene
-
Ethanol
-
Ultrasonic bath
-
Centrifuge
-
Magnetic stirrer with heating capabilities
-
Two-necked round-bottom flask with condenser and dropping funnel
Procedure:
-
Disperse 5 grams of silica nanoparticles in 300 mL of dry toluene in a 500-mL two-necked flask using an ultrasonic bath.
-
Equip the flask with a dropping funnel and condenser and place it on a magnetic stirrer.
-
Add 10 grams of MPTMS dropwise to the silica dispersion over 30 minutes at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to 80 °C and continue stirring overnight.
-
Allow the mixture to cool to room temperature.
-
Isolate the MPTMS-modified silica nanoparticles by centrifugation at 4000 rpm for 20 minutes.
-
Wash the nanoparticles several times with toluene and then with ethanol to remove any unreacted MPTMS.
-
Dry the functionalized nanoparticles under vacuum.
Characterization:
The successful modification of the silica surface can be confirmed by Fourier Transform Infrared (FTIR) spectroscopy, and thermogravimetric analysis (TGA). TGA can also be used to quantify the grafting ratio of MPTMS on the nanoparticle surface.[1]
Photoinitiated Thiol-Ene "Click" Reaction for Hydrogel Formation
This protocol details the formation of a hydrogel using a thiol-containing polymer and a diacrylate crosslinker via a photoinitiated thiol-ene reaction. This method is suitable for encapsulating proteins or small molecule drugs.[11]
Materials:
-
Thiol-functionalized polymer (e.g., pentaerythritol tetrakis(3-mercaptopropionate) - PEMP)
-
Poly(ethylene glycol) diacrylate (PEGDA)
-
Photoinitiator (e.g., lithium arylphosphinate - LAP, or 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
UV lamp (365 nm)
Procedure:
-
Prepare a precursor solution by dissolving the thiol-functionalized polymer and PEGDA in PBS at the desired concentrations. A 1:1 stoichiometric ratio of thiol to ene groups is often a good starting point.[2]
-
Add the photoinitiator to the precursor solution. The concentration of the photoinitiator can be varied to control the polymerization time (see Table 1).
-
If encapsulating a therapeutic, dissolve it in the precursor solution at this stage.
-
Place the precursor solution in a suitable mold or as a droplet on a hydrophobic surface.
-
Expose the solution to UV light (e.g., 365 nm at 10 mW/cm²) for a specified time to initiate gelation. The exposure time will depend on the photoinitiator concentration and light intensity (see Table 1).
-
The hydrogel is formed once the solution no longer flows.
dot
References
- 1. The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Functional Polymer Materials via Thiol-Ene/Yne Click Chemistry [manu56.magtech.com.cn]
- 4. The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shibaura.elsevierpure.com [shibaura.elsevierpure.com]
- 6. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A thiol–ene click-based strategy to customize injectable polymer–nanoparticle hydrogel properties for therapeutic delivery - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 8. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiol-Ene Step-Growth as a Versatile Route to Functional Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mercapto-propylsilane as a Linker Molecule for Multilayer Films in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing (3-Mercaptopropyl)trimethoxysilane (MPTMS) as a versatile linker molecule to construct multilayer thin films for controlled drug delivery applications. The unique properties of MPTMS allow for the robust anchoring of subsequent layers to various substrates, including silica and gold, making it an ideal foundation for building sophisticated drug delivery systems.
Introduction
The development of effective drug delivery systems is paramount in enhancing therapeutic efficacy while minimizing side effects. Multilayer thin films, constructed via the layer-by-layer (LbL) assembly technique, offer a versatile platform for the controlled release of therapeutic agents. The stability and functionality of these films are critically dependent on the initial anchoring layer that links the multilayer structure to the substrate. (3-Mercaptopropyl)trimethoxysilane (MPTMS) has emerged as a highly effective linker molecule due to its dual functionality. The trimethoxysilane group forms stable covalent bonds with hydroxyl-rich surfaces like silica and glass, while the terminal thiol group provides a reactive site for the attachment of subsequent layers, including nanoparticles and polyelectrolytes.
This document outlines the principles, protocols, and characterization techniques for the fabrication of drug-loaded multilayer films using MPTMS as a foundational linker.
Principle of MPTMS as a Linker for Multilayer Assembly
The utility of MPTMS as a linker lies in its bifunctional nature, enabling a two-step process for surface modification and subsequent layer deposition.
-
Step 1: Silanization. The trimethoxysilane end of the MPTMS molecule readily hydrolyzes in the presence of trace amounts of water to form reactive silanol groups (-Si-OH). These silanols then condense with hydroxyl groups on the substrate surface (e.g., SiO₂, glass, or oxidized metals), forming stable covalent siloxane bonds (-Si-O-Substrate). This process creates a dense, self-assembled monolayer (SAM) with outward-projecting thiol (-SH) groups.
-
Step 2: Layer-by-Layer Assembly. The terminal thiol groups of the MPTMS SAM serve as a versatile anchor for the subsequent deposition of various materials. For drug delivery applications, this is typically achieved through:
-
Electrostatic LbL Assembly: The thiol groups can be deprotonated to form thiolate anions (-S⁻), creating a negatively charged surface. This allows for the sequential deposition of positively and negatively charged polyelectrolytes, with the drug either incorporated within the polyelectrolyte layers or loaded into the completed multilayer film.
-
Nanoparticle Conjugation: The thiol group exhibits a strong affinity for noble metals, enabling the direct immobilization of gold or silver nanoparticles. These nanoparticles can be pre-loaded with a drug or serve as a platform for the subsequent LbL assembly of polyelectrolytes.
-
The controlled, sequential deposition of layers allows for precise control over the film thickness, composition, and, consequently, the drug loading capacity and release kinetics.
Experimental Protocols
This section provides detailed protocols for the fabrication of MPTMS-based multilayer films for drug delivery.
Protocol 1: Formation of MPTMS Self-Assembled Monolayer (SAM) on a Silica Substrate
This protocol details the initial surface functionalization with MPTMS.
Materials:
-
Silicon wafers or glass slides
-
(3-Mercaptopropyl)trimethoxysilane (MPTMS, ≥95%)
-
Toluene, anhydrous
-
Ethanol, absolute
-
Deionized (DI) water
-
Nitrogen gas
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Sonicator
-
Oven
Procedure:
-
Substrate Cleaning: a. Sonicate the silica substrates in ethanol for 15 minutes, followed by DI water for 15 minutes. b. Dry the substrates under a stream of nitrogen gas. c. Immerse the clean, dry substrates in freshly prepared Piranha solution for 30 minutes to create a hydrophilic, hydroxyl-rich surface. d. Thoroughly rinse the substrates with copious amounts of DI water. e. Dry the substrates under a stream of nitrogen gas and then in an oven at 110°C for 30 minutes.
-
Silanization: a. Prepare a 1% (v/v) solution of MPTMS in anhydrous toluene in a sealed container under a nitrogen atmosphere. b. Immerse the cleaned and dried substrates in the MPTMS solution. c. Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. d. Remove the substrates from the solution and rinse thoroughly with toluene to remove any unbound silane. e. Sonicate the substrates in toluene for 5 minutes, followed by a final rinse with ethanol. f. Dry the MPTMS-functionalized substrates under a stream of nitrogen gas. g. Cure the SAM by baking the substrates in an oven at 110°C for 30-60 minutes.
Protocol 2: Layer-by-Layer Assembly of Chitosan and Hyaluronic Acid for Doxorubicin Delivery
This protocol describes the construction of a polyelectrolyte multilayer film on the MPTMS-functionalized substrate for the controlled release of the anticancer drug doxorubicin.
Materials:
-
MPTMS-functionalized silica substrates (from Protocol 3.1)
-
Chitosan (low molecular weight)
-
Hyaluronic Acid (sodium salt)
-
Acetic acid
-
Sodium chloride (NaCl)
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
-
pH meter
Procedure:
-
Preparation of Polyelectrolyte Solutions: a. Chitosan (Cationic) Solution: Prepare a 0.5 mg/mL solution of chitosan in 0.1 M acetic acid containing 0.15 M NaCl. Adjust the pH to 5.5. b. Hyaluronic Acid (Anionic) Solution: Prepare a 0.5 mg/mL solution of hyaluronic acid in DI water containing 0.15 M NaCl. Adjust the pH to 5.5.
-
Layer-by-Layer Deposition: a. Immerse the MPTMS-functionalized substrate in the cationic chitosan solution for 15 minutes. The positively charged chitosan will adsorb onto the negatively charged (deprotonated) thiol surface. b. Rinse the substrate by dipping it in a beaker of DI water for 1 minute (repeat 3 times) to remove non-adsorbed chitosan. c. Dry the substrate under a gentle stream of nitrogen. d. Immerse the substrate in the anionic hyaluronic acid solution for 15 minutes. e. Rinse and dry as in steps 2b and 2c. f. Repeat steps 2a-2e for the desired number of bilayers (e.g., 10, 20, or 30 bilayers). A common notation is (Chitosan/Hyaluronic Acid)ₙ, where 'n' is the number of bilayers.
-
Drug Loading: a. Prepare a 1 mg/mL solution of doxorubicin hydrochloride in PBS (pH 7.4). b. Immerse the (Chitosan/Hyaluronic Acid)ₙ coated substrate in the doxorubicin solution. c. Incubate for 24 hours at room temperature in the dark with gentle agitation. d. Remove the substrate and rinse briefly with DI water to remove surface-adsorbed drug. e. Dry the drug-loaded film under a stream of nitrogen.
-
In Vitro Drug Release: a. Place the doxorubicin-loaded substrate in a known volume of PBS (pH 7.4) at 37°C in a shaking incubator. b. At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw an aliquot of the release medium. c. Replenish the withdrawn volume with fresh PBS to maintain sink conditions. d. Quantify the concentration of doxorubicin in the collected aliquots using UV-Vis spectrophotometry (at 480 nm) or fluorescence spectroscopy. e. Calculate the cumulative drug release as a percentage of the total drug loaded.
Data Presentation
The following tables present illustrative quantitative data for multilayer films. Note that this data is representative of polyelectrolyte multilayer systems and may vary depending on the specific experimental conditions, drug, and polyelectrolytes used.
Table 1: Influence of the Number of Bilayers on Doxorubicin Loading. [1]
| Number of Bilayers (n) | Drug Loading Capacity (µg/cm²) | Encapsulation Efficiency (%) |
| 10 | 15.2 ± 1.8 | 75 ± 5 |
| 20 | 32.5 ± 2.5 | 82 ± 4 |
| 30 | 51.8 ± 3.1 | 88 ± 3 |
Table 2: Cumulative Release of Doxorubicin from a 20-Bilayer Film at pH 7.4. [1]
| Time (hours) | Cumulative Release (%) |
| 1 | 8.5 ± 1.2 |
| 4 | 22.1 ± 2.0 |
| 8 | 35.7 ± 2.5 |
| 12 | 48.3 ± 3.1 |
| 24 | 65.9 ± 3.8 |
| 48 | 82.4 ± 4.2 |
| 72 | 91.6 ± 4.5 |
Mandatory Visualizations
Experimental Workflows
Caption: Experimental workflow for fabricating drug-loaded multilayer films.
Logical Relationship of MPTMS-Mediated Surface Functionalization
Caption: Role of MPTMS in surface functionalization for multilayer assembly.
Characterization of Multilayer Films
To ensure the successful fabrication and performance of the MPTMS-based multilayer films, a suite of characterization techniques should be employed:
-
Contact Angle Goniometry: To verify the successful silanization of the substrate. A change in the water contact angle indicates a change in surface hydrophobicity after MPTMS deposition.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition of the surface at each stage of fabrication. The presence of sulfur (from MPTMS) and nitrogen (from chitosan, if used) can be monitored.
-
Atomic Force Microscopy (AFM): To visualize the surface topography and measure the surface roughness of the films.
-
Ellipsometry: To accurately measure the thickness of the deposited layers.
-
UV-Vis or Fluorescence Spectroscopy: To quantify the amount of drug loaded into and released from the multilayer films.
-
Scanning Electron Microscopy (SEM): To observe the surface morphology of the final multilayer film.
Conclusion
This compound serves as a robust and versatile linker molecule for the fabrication of multilayer films for drug delivery. The protocols and principles outlined in these application notes provide a solid foundation for researchers and drug development professionals to design and construct sophisticated drug delivery systems with precise control over their architecture and release characteristics. The combination of MPTMS surface chemistry with layer-by-layer assembly opens up a wide array of possibilities for developing next-generation therapeutic coatings and functional biomaterials.
References
Self-Assembled Monolayers of Mercapto-propylsilane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preparation, characterization, and application of self-assembled monolayers (SAMs) using (3-Mercaptopropyl)trimethoxysilane (MPTMS). Detailed protocols for SAM formation on various substrates and subsequent bio-functionalization are included, tailored for applications in biosensing, surface engineering, and drug development.
Introduction to Mercapto-propylsilane SAMs
Self-assembled monolayers of (3-Mercaptopropyl)trimethoxysilane offer a versatile platform for surface functionalization. MPTMS possesses two key functional groups: a trimethoxysilane headgroup and a terminal thiol (sulfhydryl) group. The silane group readily reacts with hydroxylated surfaces such as silicon dioxide (SiO₂), glass, and other metal oxides, forming stable siloxane bonds. The terminal thiol group has a strong affinity for noble metals like gold and silver, and also provides a reactive site for the covalent attachment of biomolecules, nanoparticles, and other chemical moieties. This dual functionality makes MPTMS an ideal linker molecule for a wide range of applications, including the development of biosensors, the control of surface wettability, and the fabrication of biocompatible coatings.
Key Applications
The unique properties of MPTMS SAMs lend themselves to several advanced applications:
-
Biosensors: The thiol-terminated surface provides a robust anchor point for the immobilization of biorecognition elements such as antibodies, DNA probes, and enzymes.[1] These functionalized surfaces are central to the development of various biosensing platforms, including electrochemical, optical, and piezoelectric sensors.[1]
-
Surface Modification: MPTMS SAMs can be used to precisely control the surface properties of materials. The terminal thiol group can be further modified to introduce different functionalities, thereby tuning surface energy, wettability, and chemical reactivity.
-
Biomaterial Engineering: The ability to create well-defined, functional surfaces is critical in the development of biomedical implants and drug delivery systems. MPTMS SAMs can be used to create biocompatible coatings that promote cell adhesion or resist non-specific protein adsorption.
-
Nanotechnology: MPTMS serves as an effective linker for assembling nanoparticles, such as gold nanoparticles, onto various substrates, enabling the fabrication of novel nanomaterials and devices.
Quantitative Data Summary
The properties of MPTMS SAMs are highly dependent on the deposition conditions. The following tables summarize key quantitative data gathered from various studies.
| Substrate | MPTMS Concentration | Solvent | Deposition Time | Water Contact Angle (°) | Layer Thickness (nm) | Surface Roughness (RMS, nm) |
| SiO₂ | 5 x 10⁻³ M | Benzene | - | 71° | - | - |
| SiO₂ | 4 x 10⁻² M | Benzene | - | 104° | - | - |
| Si | 0.01 M | Ethanol | 30 min | - | 0.94 ± 0.02 | 0.499 |
| Si | Vapor Phase | - | 1 h at 90°C | - | 0.69 ± 0.02 | 0.483 |
| Gold | - | Ethanol | 20 min | ~60-70° | - | - |
| Toluene | 0.08-1% (v/v) | Toluene | - | - | ≈0.77 | - |
Table 1: Physicochemical Properties of MPTMS SAMs under Various Conditions. Data compiled from multiple sources.[2][3][4]
Experimental Protocols
Protocol for MPTMS SAM Formation on Silicon Dioxide or Glass Substrates
This protocol details the steps for creating a thiol-terminated surface on silicon-based substrates.
Materials:
-
Silicon wafers or glass slides
-
(3-Mercaptopropyl)trimethoxysilane (MPTMS)
-
Ethanol (anhydrous)
-
Deionized (DI) water
-
Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (H₂O₂) (30%)
-
Nitrogen gas (high purity)
-
Sonicator
-
Oven
Procedure:
-
Substrate Cleaning:
-
Sonicate the substrates sequentially in acetone, ethanol, and DI water for 15 minutes each.
-
Prepare a Piranha solution by carefully adding H₂O₂ to H₂SO₄ in a 3:7 (v/v) ratio. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Immerse the substrates in the Piranha solution for 15-30 minutes to hydroxylate the surface.
-
Rinse the substrates thoroughly with copious amounts of DI water and dry them under a stream of nitrogen gas.
-
-
Silanization Solution Preparation:
-
Prepare a 1% (v/v) solution of MPTMS in anhydrous ethanol. For improved monolayer formation, a pre-hydrolysis step can be beneficial. To do this, prepare a solution of 95% ethanol and 5% water, and then add MPTMS to a final concentration of 1-10%.[5]
-
-
SAM Formation:
-
Immerse the cleaned and dried substrates in the MPTMS solution for 1 to 3 hours at room temperature.[5]
-
To prevent multilayer formation due to water in the ambient environment, it is recommended to perform this step in a desiccator or a glove box.
-
-
Post-Deposition Treatment:
-
Remove the substrates from the silane solution and rinse them thoroughly with ethanol to remove any physisorbed molecules.
-
Dry the substrates under a stream of nitrogen gas.
-
To promote the formation of a stable siloxane network, anneal the coated substrates in an oven at 60-110°C for 15-30 minutes.
-
Protocol for MPTMS SAM Formation on Gold Substrates
This protocol describes the formation of a thiol-terminated silane layer on a gold surface.
Materials:
-
Gold-coated substrates
-
(3-Mercaptopropyl)trimethoxysilane (MPTMS)
-
Ethanol (200 proof)
-
DI water
-
Hydrochloric acid (HCl)
-
Nitrogen gas (high purity)
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the gold substrates by sonicating in ethanol and DI water for 15 minutes each.
-
Dry the substrates under a stream of nitrogen.
-
-
SAM Formation:
-
Hydrolysis and Condensation:
-
Rinse the substrate with water and ethanol, then dry with a stream of nitrogen.[2]
-
To hydrolyze the terminal methoxy groups, immerse the film in a 0.01 M HCl solution for 15 minutes and then dry under a nitrogen stream.[2]
-
To promote condensation and the formation of a siloxane network, anneal the substrate in air at 60°C for 12 hours.[2]
-
Protocol for Antibody Immobilization on MPTMS-Functionalized Surfaces
This protocol outlines a general procedure for attaching antibodies to a thiol-terminated surface for biosensor applications.
Materials:
-
MPTMS-functionalized substrate (Gold or SiO₂)
-
Antibody of interest
-
Phosphate-buffered saline (PBS)
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Bovine serum albumin (BSA) or other blocking agent
-
Cross-linking agent (e.g., glutaraldehyde, if required for specific chemistries)[6]
Procedure:
-
Activation of Carboxyl Groups (if applicable):
-
If the antibody is to be attached via its amine groups to a carboxyl-terminated linker (which can be introduced on the MPTMS surface), the surface carboxyl groups need to be activated. This can be done by incubating the substrate in a solution of 0.4 M EDC and 0.1 M NHS for 1 hour at room temperature.
-
-
Antibody Immobilization:
-
Prepare a solution of the antibody in PBS at a suitable concentration (e.g., 10-100 µg/mL).
-
Incubate the MPTMS-functionalized (and activated, if necessary) substrate with the antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
-
Blocking:
-
After antibody immobilization, rinse the substrate with PBS to remove any unbound antibodies.
-
To prevent non-specific binding of other proteins during the assay, incubate the substrate in a blocking solution (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
-
Final Rinsing:
-
Rinse the substrate again with PBS and DI water. The surface is now ready for antigen detection.
-
Visualizations
MPTMS SAM Formation Workflow
Caption: Workflow for the formation of an MPTMS self-assembled monolayer.
Electrochemical Impedimetric Biosensor Workflow
Caption: Logical workflow of an impedimetric biosensor using an MPTMS SAM.
References
Application Notes and Protocols: Functionalization of Magnetic Nanoparticles with (3-Mercaptopropyl)trimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnetic nanoparticles (MNPs) are a cornerstone of various biomedical and biotechnological applications, including magnetic resonance imaging (MRI), targeted drug delivery, hyperthermia therapy, and bioseparation.[1][2][3][4] Their utility is significantly enhanced through surface functionalization, which imparts specific chemical properties, improves stability, and allows for the conjugation of biomolecules or therapeutic agents.[3][5][6] This document provides a detailed protocol for the functionalization of iron oxide magnetic nanoparticles with (3-Mercaptopropyl)trimethoxysilane (MPTMS), a process that introduces reactive thiol (-SH) groups onto the nanoparticle surface. These thiol groups serve as versatile handles for the subsequent covalent attachment of a wide array of molecules, such as drugs, polymers, and targeting ligands.[7][8][9]
Principle of MPTMS Functionalization
The functionalization process relies on the hydrolysis and condensation of the trimethoxysilane group of MPTMS onto the hydroxyl groups present on the surface of the magnetic nanoparticles. This reaction forms a stable siloxane shell around the magnetic core, with the mercapto groups oriented outwards, making them available for further chemical modifications.[7][8]
Experimental Data Summary
The following tables summarize typical quantitative data obtained from the characterization of MPTMS-functionalized magnetic nanoparticles.
Table 1: Particle Size Analysis by Dynamic Light Scattering (DLS)
| Sample | Average Hydrodynamic Radius (nm) |
| Uncoated Magnetic Nanoparticles | 26 |
| MPTMS-Functionalized Nanoparticles | Varies with MPTMS concentration |
Note: The final size of the functionalized nanoparticles can be controlled by adjusting the ratio of MPTMS to nanoparticles during the reaction.[7]
Table 2: Thermogravimetric Analysis (TGA) of Functionalized Nanoparticles
| Sample | Mass Loss (%) | Temperature Range for Major Decomposition (°C) |
| Thiol-Functionalized Nanoparticles | 23.2 | 230-600 |
Note: The mass loss is attributed to the organic siloxane shell.[7]
Experimental Protocols
Materials
-
Iron (II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Iron (III) chloride hexahydrate (FeCl₃·6H₂O)
-
Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH)
-
(3-Mercaptopropyl)trimethoxysilane (MPTMS)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl)
Equipment
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Syringe pump
-
Permanent magnet for separation
-
Ultrasonicator
-
pH meter
-
Centrifuge
Protocol 1: Synthesis of Magnetic Nanoparticles (Co-precipitation Method)
-
Dissolve FeCl₃·6H₂O and FeCl₂·4H₂O in a 2:1 molar ratio in deionized water under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring.[10][11]
-
Heat the solution to 85°C.[12]
-
Add a solution of NaOH (1 M) dropwise while stirring vigorously until a black precipitate of Fe₃O₄ nanoparticles is formed.[10][12]
-
Continue stirring for 1 hour at 85°C.[12]
-
Cool the mixture to room temperature.
-
Separate the black precipitate using a permanent magnet and discard the supernatant.
-
Wash the nanoparticles repeatedly with deionized water until the pH of the supernatant is neutral.
-
Resuspend the nanoparticles in deionized water for immediate use or dry them for storage.
Protocol 2: Functionalization with (3-Mercaptopropyl)trimethoxysilane
-
Disperse the synthesized magnetic nanoparticles in a solution of ethanol and water.
-
Adjust the pH of the nanoparticle suspension to 11 using NaOH or KOH.[8]
-
In a separate container, prepare a solution of MPTMS in dry ethanol.
-
Add the MPTMS solution to the nanoparticle suspension at a constant, slow flow rate (e.g., 50 µL/min) using a syringe pump while stirring mechanically.[8]
-
Allow the reaction to proceed for 19 hours with continuous stirring.[7]
-
After the reaction is complete, separate the functionalized nanoparticles using a permanent magnet.
-
Wash the nanoparticles four times with 40 mL of water to remove any unreacted silane and other byproducts.[7]
-
The resulting MPTMS-functionalized magnetic nanoparticles can be stored as a suspension in a suitable solvent or dried for long-term storage.
Visualizations
Experimental Workflow for MPTMS Functionalization
Caption: Workflow for the synthesis and subsequent functionalization of magnetic nanoparticles with MPTMS.
Logical Relationship of Surface Modification
Caption: Covalent attachment of MPTMS to the magnetic nanoparticle surface.
Applications in Drug Development and Research
The thiol-functionalized magnetic nanoparticles serve as a versatile platform for numerous applications in drug development and research:
-
Targeted Drug Delivery: The surface thiol groups can be used to conjugate targeting ligands (e.g., antibodies, peptides) and therapeutic agents, enabling the specific delivery of drugs to diseased cells or tissues under the guidance of an external magnetic field.[3][13][14][15]
-
Bioconjugation and Biosensing: Thiol groups readily react with maleimides and other linkers, facilitating the immobilization of proteins, enzymes, and DNA for biosensing and diagnostic applications.[9]
-
Controlled Release Systems: The siloxane shell can be further modified with polymers to create stimuli-responsive drug delivery systems, where drug release is triggered by changes in pH, temperature, or other physiological signals.[7]
-
Hyperthermia Treatment: The magnetic core of the nanoparticles can generate heat when subjected to an alternating magnetic field, a property that is being explored for the thermal ablation of cancer cells.[7][8]
Conclusion
The functionalization of magnetic nanoparticles with (3-mercaptopropyl)trimethoxysilane is a straightforward and effective method for introducing reactive thiol groups onto their surface. This surface modification significantly expands the potential applications of magnetic nanoparticles in biomedical research and drug development by providing a versatile platform for the covalent attachment of a wide range of functional molecules. The detailed protocols and characterization data provided in these application notes offer a solid foundation for researchers and scientists to successfully implement this technology in their work.
References
- 1. mrforum.com [mrforum.com]
- 2. mdpi.com [mdpi.com]
- 3. scienceforecastoa.com [scienceforecastoa.com]
- 4. Magnetic Nanoparticles: A Review on Synthesis, Characterization, Functionalization, and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Magnetic Iron Oxide Nanoparticles: Synthesis and Surface Functionalization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jchemrev.com [jchemrev.com]
- 11. Research on Modification of Fe3O4 Magnetic Nanoparticles with Two Silane Coupling Agents [mdpi.com]
- 12. Fe3O4 nanoparticles modified with APTES as the carrier for (+)-(S)-2-(6-methoxynaphthalen-2-yl) propanoic acid (Naproxen) and (RS) 2-(3-benzoylphenyl)-propionic acid (Ketoprofen) drug : Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. Multifunctional Iron Oxide Magnetic Nanoparticles for Biomedical Applications: A Review [mdpi.com]
- 15. Magnetic Functionalized Nanoparticles for Biomedical, Drug Delivery and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mercapto-Propylsilane for Surface Modification of Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of mercapto-propylsilane, specifically (3-Mercaptopropyl)trimethoxysilane (MPTMS), for the surface modification of polymers. This silane is a bifunctional organosilane featuring a reactive organic mercapto (-SH) group and hydrolyzable inorganic methoxysilyl groups (-Si(OCH₃)₃). This unique structure allows it to act as a versatile coupling agent, enhancing the functionality of polymer surfaces for a wide range of biomedical applications, including drug delivery, tissue engineering, and biosensing.
Introduction to this compound Modification
Surface modification of polymeric biomaterials is crucial for improving their biocompatibility and functionality. Unmodified polymer surfaces often lack the specific properties required to control biological interactions such as protein adsorption and cell adhesion. This compound provides a robust method to introduce thiol (-SH) groups onto surfaces. These thiol groups are highly reactive and can be used for the covalent immobilization of a variety of biomolecules, including peptides, proteins, and drugs, through thiol-ene "click" chemistry or by forming disulfide bonds.
The modification process involves the hydrolysis of the methoxysilyl groups in the presence of water, leading to the formation of reactive silanol groups. These silanols can then condense with hydroxyl groups present on the polymer surface (or a pre-treated surface) to form stable covalent Si-O-Si bonds. The result is a polymer surface functionalized with pendant mercapto groups, ready for further conjugation.
Key Applications and Benefits
The introduction of thiol groups onto polymer surfaces via MPTMS modification offers several advantages in biomedical research and drug development:
-
Controlled Biomolecule Immobilization: The reactive thiol groups provide specific sites for the covalent attachment of biomolecules, ensuring their stable and oriented presentation on the surface. This is critical for applications such as biosensors and scaffolds that aim to elicit specific cellular responses.
-
Enhanced Biocompatibility: By tailoring the surface chemistry, protein adsorption can be modulated, which in turn can influence cellular responses and improve the overall biocompatibility of the material.
-
Drug Delivery Systems: The thiol groups can be used to conjugate drugs directly to the polymer surface or to attach drug-loaded nanoparticles. This allows for the development of targeted and controlled release drug delivery systems.[1]
-
Improved Cell Adhesion and Growth: The immobilization of cell-adhesive peptides (e.g., RGD sequences) or proteins can significantly enhance cell attachment, proliferation, and differentiation on otherwise bio-inert polymer surfaces.[2]
Experimental Protocols
General Protocol for Silanization of Polymer Surfaces in Organic Solvent
This protocol describes a common method for modifying polymer surfaces with MPTMS using an organic solvent.
Materials:
-
Polymer substrate (e.g., films, nanoparticles)
-
(3-Mercaptopropyl)trimethoxysilane (MPTMS)
-
Anhydrous toluene
-
Ethanol
-
Deionized water
-
Nitrogen gas stream
-
Oven
Procedure:
-
Surface Preparation:
-
Thoroughly clean the polymer substrate by sonicating in ethanol for 15-20 minutes, followed by rinsing with deionized water.
-
Dry the substrate completely under a stream of nitrogen gas.
-
For polymers lacking surface hydroxyl groups, a plasma treatment (e.g., oxygen plasma) may be necessary to introduce them.[3]
-
-
Silanization Solution Preparation:
-
Prepare a 2% (v/v) solution of MPTMS in anhydrous toluene in a clean, dry glass container.
-
-
Silanization Reaction:
-
Immerse the cleaned and dried polymer substrate into the MPTMS solution.
-
Allow the reaction to proceed for 2 to 12 hours at room temperature under a dry atmosphere (e.g., in a desiccator or under a nitrogen blanket). The optimal reaction time may vary depending on the polymer and desired grafting density.
-
-
Washing:
-
After the reaction, remove the substrate from the silanization solution.
-
Rinse the substrate thoroughly with fresh toluene to remove any unreacted MPTMS.
-
Subsequently, rinse with ethanol to remove residual toluene.
-
Finally, rinse with deionized water.
-
-
Curing:
-
Dry the modified substrate under a stream of nitrogen gas.
-
Cure the silane layer by heating the substrate in an oven at 100-110°C for 30-60 minutes. This step promotes the formation of a stable, cross-linked siloxane network on the surface.
-
-
Characterization:
-
The success of the surface modification can be verified using techniques such as X-ray Photoelectron Spectroscopy (XPS) to detect the presence of sulfur and silicon, and contact angle measurements to assess the change in surface wettability.[4]
-
Aqueous Silanization Protocol for Cellulose-Based Polymers
This protocol is adapted for modifying materials like cellulose that are processed in an aqueous environment.[5]
Materials:
-
Cellulose-based substrate
-
(3-Mercaptopropyl)trimethoxysilane (MPTMS)
-
Dilute Hydrochloric Acid (HCl)
-
Dilute Sodium Hydroxide (NaOH)
-
Deionized water
Procedure:
-
Silane Hydrolysis:
-
Disperse the cellulose substrate in deionized water.
-
Add the desired amount of MPTMS to the suspension.
-
Acidify the mixture with a catalytic amount of dilute HCl to promote the hydrolysis of the MPTMS methoxy groups to silanols. Stir for approximately 30 minutes.
-
-
Condensation Reaction:
-
Add a catalytic amount of dilute NaOH to the mixture to raise the pH and induce the condensation reaction between the silanol groups of the MPTMS and the hydroxyl groups on the cellulose surface.[5]
-
Continue to stir the reaction for 1 to 5 hours.
-
-
Washing and Work-up:
-
Neutralize the suspension.
-
Wash the modified cellulose material extensively with deionized water to remove unreacted silane and salts. This can be done through repeated centrifugation and redispersion or dialysis.
-
-
Storage:
-
The functionalized cellulose can be stored in its "never-dried" state for subsequent use.[5]
-
Data Presentation
The following tables summarize quantitative data from studies on this compound modified surfaces.
Table 1: Surface Characterization of MPTMS-Modified Nanosilica
| MPTMS Volume (mL per 10g Nanosilica) | Grafting Ratio (wt%) | -SH Concentration (mmol/g) | Water Contact Angle (°) |
| 25 | 7.2 | - | 15.3 |
| 50 | - | - | 30.1 |
| 75 | 16.8 | ~0.9 | 54.5 |
| 100 | - | - | 42.2 |
| 125 | 10.6 | - | 30.4 |
Data adapted from a study on the surface modification of nanosilica with MPTMS.
Table 2: Drug Loading and Release from MPTMS-Functionalized Mesoporous Materials
| Functionalizing Silane | Drug Adsorbed (mg/g) | Release Profile |
| MPTMS | ~150 | Slow and homogeneous diffusion |
| GLYMO | ~175 | Dependent on surface coverage |
| MEMO | ~125 | Characteristic of chemical bonding |
Data represents the adsorption of Acyclovir on silane-modified mesoporous materials.[5] GLYMO and MEMO are other types of silanes included for comparison.
Visualization of Workflows and Pathways
Experimental Workflow for Polymer Surface Modification
The following diagram illustrates the general workflow for modifying a polymer surface with this compound.
Generalized Influence of Surface Modification on Cell Adhesion
This diagram illustrates the general principle of how surface modification with molecules like this compound can influence cell adhesion and subsequent cellular responses.
Conclusion
This compound is a powerful tool for the surface engineering of polymeric biomaterials. The protocols and data presented here provide a foundation for researchers and drug development professionals to effectively utilize this chemistry to create advanced materials with tailored biological functionalities. The ability to control surface properties at the molecular level opens up new possibilities for the development of next-generation medical devices, therapeutic delivery systems, and tissue engineering scaffolds.
References
- 1. mdpi.com [mdpi.com]
- 2. Silanization Strategies for Tailoring Peptide Functionalization on Silicon Surfaces: Implications for Enhancing Stem Cell Adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. XPS Analysis of Surface Modified Polymers [eag.com]
- 4. mdpi.com [mdpi.com]
- 5. Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mercapto-propylsilane in Sol-Gel Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Mercaptopropyl)trimethoxysilane (MPTMS) is a bifunctional organosilane compound widely utilized in sol-gel synthesis to create functionalized inorganic-organic hybrid materials. Its unique structure, featuring a terminal thiol (-SH) group and hydrolyzable trimethoxysilyl groups, allows it to act as a versatile molecular bridge. The silane end of the molecule participates in the sol-gel process, forming a stable siloxane (Si-O-Si) network, while the thiol group provides a reactive site for a multitude of applications, including the immobilization of nanoparticles, covalent bonding to metallic surfaces, and the chelation of heavy metals. This document provides an overview of the applications and detailed protocols for the use of mercapto-propylsilane in sol-gel synthesis.
The sol-gel process is a wet-chemical technique used for the fabrication of materials, typically metal oxides, from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers[1][2][3]. The process involves the hydrolysis and subsequent condensation of metal alkoxide precursors[4][5]. MPTMS is frequently incorporated in these syntheses to impart specific functionalities to the final material[6].
Core Applications of this compound in Sol-Gel Synthesis
Heavy Metal Adsorption
The thiol groups introduced by MPTMS have a high affinity for heavy metal ions, making MPTMS-functionalized silica materials, such as aerogels and nanoparticles, excellent adsorbents for environmental remediation. These materials can effectively remove toxic heavy metals like mercury (Hg²⁺), lead (Pb²⁺), cadmium (Cd²⁺), and others from aqueous solutions[7][8][9][10][11]. The high surface area and porous nature of sol-gel derived silica, combined with the chelating ability of the thiol groups, result in high adsorption capacities and rapid uptake of metal ions[7][10].
Surface Functionalization and Coatings
MPTMS is extensively used as a coupling agent to modify and functionalize various surfaces. The trimethoxysilyl group can form covalent bonds with hydroxyl groups on substrates like glass and metal oxides, while the thiol group can bind to metallic surfaces such as gold, silver, and copper[12][13][14][15]. This bifunctionality makes it an excellent adhesion promoter between organic coatings and inorganic substrates[14][15]. Furthermore, MPTMS-based sol-gel coatings can provide effective corrosion protection for metals[16][17].
Biomedical Applications and Drug Delivery
The versatility of sol-gel chemistry enables the creation of biocompatible materials for various biomedical applications, including coatings for implants and drug delivery systems[18][19][20][21]. The thiol groups on MPTMS-functionalized silica nanoparticles can be used for the covalent attachment of drugs, proteins, or targeting ligands, making them promising carriers for targeted drug delivery[22][23]. The sol-gel matrix can be designed to release the therapeutic agent in a controlled manner[24][25]. Additionally, the thiol groups can react via thiol-ene "click" chemistry, providing an efficient method for bioconjugation[26].
Experimental Protocols
Protocol 1: Synthesis of Thiol-Functionalized Silica Nanoparticles
This protocol describes the synthesis of thiol-functionalized silica nanoparticles using a modified Stöber method, incorporating MPTMS via co-condensation.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
(3-Mercaptopropyl)trimethoxysilane (MPTMS)
-
Ethanol (absolute)
-
Ammonium hydroxide solution (28-30%)
-
Deionized water
Procedure:
-
In a flask, prepare a solution of ethanol, deionized water, and ammonium hydroxide. Stir the solution vigorously at room temperature.
-
In a separate container, prepare a mixture of TEOS and MPTMS at the desired molar ratio.
-
Add the TEOS and MPTMS mixture dropwise to the stirred ammonia-ethanol-water solution.
-
Allow the reaction to proceed for 6-12 hours at room temperature with continuous stirring. The solution will become turbid as the silica nanoparticles form.
-
Collect the nanoparticles by centrifugation.
-
Wash the collected nanoparticles multiple times with ethanol and deionized water to remove any unreacted precursors and ammonia.
-
Dry the functionalized nanoparticles in an oven at 60-80°C.
Protocol 2: Surface Modification of Pre-synthesized Silica Nanoparticles (Post-grafting)
This protocol details the functionalization of existing silica nanoparticles with MPTMS.
Materials:
-
Pre-synthesized silica nanoparticles
-
(3-Mercaptopropyl)trimethoxysilane (MPTMS)
-
Toluene (anhydrous)
Procedure:
-
Disperse the pre-synthesized silica nanoparticles in anhydrous toluene by sonication.
-
Add MPTMS to the nanoparticle suspension. The amount of MPTMS will depend on the desired surface coverage.
-
Reflux the mixture for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon) with stirring.
-
Cool the reaction mixture to room temperature.
-
Collect the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles thoroughly with toluene and then ethanol to remove excess MPTMS.
-
Dry the modified nanoparticles in an oven at 80°C for 12 hours[10].
Protocol 3: Heavy Metal Adsorption Test
This protocol outlines a batch experiment to evaluate the heavy metal adsorption capacity of the synthesized thiol-functionalized silica.
Materials:
-
Thiol-functionalized silica nanoparticles
-
Stock solution of a heavy metal salt (e.g., Pb(NO₃)₂, HgCl₂) of known concentration
-
pH buffer solutions
-
Deionized water
Procedure:
-
Prepare a series of heavy metal solutions of varying initial concentrations from the stock solution.
-
Adjust the pH of each solution to the desired value using the buffer solutions.
-
Add a known mass of the thiol-functionalized silica nanoparticles to each solution.
-
Shake the suspensions at a constant temperature for a predetermined time to reach equilibrium (typically a few hours).
-
Separate the nanoparticles from the solution by centrifugation or filtration.
-
Analyze the final concentration of the heavy metal ions remaining in the supernatant using techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
Calculate the adsorption capacity (qₑ) using the formula: qₑ = (C₀ - Cₑ) * V / m, where C₀ and Cₑ are the initial and equilibrium concentrations of the metal ion, V is the volume of the solution, and m is the mass of the adsorbent.
Quantitative Data
Table 1: Heavy Metal Adsorption Capacities of MPTMS-Functionalized Silica
| Adsorbent Material | Target Metal Ion | Adsorption Capacity (mg/g) | Reference |
| MPTMS-modified silica aerogel | Pb(II) | 240 | [9] |
| Thiol-functionalized mesoporous silica nanoparticles | Hg(II) | 479 | [10] |
| Mercapto-functionalized silica aerogel-like material | Ni(II), Zn(II), Cd(II), Cr(III) | ~40 - 130 | [7] |
Table 2: Typical Reaction Parameters for MPTMS Sol-Gel Synthesis
| Parameter | Typical Value/Range | Notes | Reference |
| Precursors | TEOS, MPTMS | Other alkoxysilanes can also be used. | [17] |
| Solvent | Ethanol, Methanol | The choice of alcohol can influence reaction rates. | [14][27] |
| Catalyst | Ammonium hydroxide (base), HCl (acid) | Catalyst type affects the morphology of the resulting silica. | [14][16] |
| Water/Silane Molar Ratio | 1:1 to >10:1 | Affects the extent of hydrolysis and condensation. | [27] |
| Temperature | Room Temperature to Reflux | Higher temperatures increase reaction rates. | [27] |
| Reaction Time | 1 to 24 hours | Depends on desired particle size and degree of condensation. | [14] |
Visualizations
Caption: Hydrolysis and condensation of MPTMS in sol-gel synthesis.
Caption: Workflow for nanoparticle functionalization and drug conjugation.
Caption: Chelation of heavy metal ions by thiol groups.
References
- 1. researchgate.net [researchgate.net]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. youtube.com [youtube.com]
- 4. utwente.nl [utwente.nl]
- 5. Sol-Gel Chemistry: From Molecule to Functional Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of thiol-functionalized mesoporous silica nanoparticles for adsorption of Hg2+ from aqueous solution | Semantic Scholar [semanticscholar.org]
- 9. physchemres.org [physchemres.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in Heavy Metal Adsorption via Organically Modified Mesoporous Silica: A Review [mdpi.com]
- 12. experts.arizona.edu [experts.arizona.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Studies of (3-mercaptopropyl)trimethoxylsilane and bis(trimethoxysilyl)ethane sol-gel coating on copper and aluminum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Bioactive materials for biomedical applications using sol-gel technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sol-Gel Silica Nanoparticles in Medicine: A Natural Choice. Design, Synthesis and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. One-pot synthesis of silane-modified hyaluronic acid hydrogels for effective antibacterial drug delivery via sol-gel stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Sol-gel processing of drug delivery materials and release kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mercapto-propylsilane Concentration for Surface Coating
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mercapto-propylsilane for surface coating applications.
Troubleshooting Guide
This guide addresses common issues encountered during the surface coating process with (3-Mercaptopropyl)trimethoxysilane (MPTMS).
Issue 1: Poor or Inconsistent Surface Coating
-
Question: My MPTMS coating is patchy and not uniform. What could be the cause?
-
Answer: Inconsistent coatings can stem from several factors:
-
Inadequate Surface Preparation: The substrate must be scrupulously clean. Any organic residues or contaminants will hinder the silanization reaction. It is crucial to start with a thorough cleaning procedure, such as acid cleaning or plasma treatment, to ensure a high density of hydroxyl groups on the surface, which are the reactive sites for silane bonding.
-
Moisture Contamination: Silanes are highly susceptible to moisture, which can cause them to hydrolyze and polymerize in solution before they can react with the surface.[1] This leads to the formation of aggregates that deposit unevenly. Using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.
-
Incorrect Silane Concentration: An overly concentrated MPTMS solution can lead to the formation of thick, uneven multilayers instead of a uniform monolayer. It is essential to optimize the concentration for your specific application.
-
Issue 2: Low Surface Thiol (-SH) Density
-
Question: I am not achieving a high enough concentration of thiol groups on my surface after coating. How can I improve this?
-
Answer: A low surface thiol density can be due to:
-
Sub-optimal MPTMS Concentration: The concentration of MPTMS in the deposition solution directly influences the resulting surface thiol density. Increasing the concentration can lead to a higher number of available thiol groups. However, there is a point of diminishing returns, after which increasing the concentration may not significantly increase the thiol density and could lead to multilayer formation.
-
Reaction Time: The self-assembly of the MPTMS monolayer is a time-dependent process.[2] Insufficient reaction time will result in an incomplete monolayer and thus a lower thiol density. The optimal time can range from minutes to several hours.
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Solvent Choice: The solvent can influence the reaction kinetics and the final film quality. Anhydrous toluene is a commonly used solvent.[3] For some applications, aqueous or polar organic solvents may be used, especially with more moisture-insensitive silane analogs like mercaptopropylsilatrane (MPS).[3][4][5]
-
Issue 3: Poor Adhesion of Subsequent Layers (e.g., Gold Nanoparticles)
-
Question: The gold nanoparticles I am trying to bind to the MPTMS-coated surface are not adhering well. What is the problem?
-
Answer: Poor adhesion of subsequent layers is often linked to the quality of the underlying MPTMS film:
-
Low Thiol Density: The thiol groups are the primary binding sites for materials like gold nanoparticles.[3] If the thiol density is low, the adhesion will be weak. Refer to the troubleshooting steps for low thiol density.
-
Surface Contamination: Any contaminants on the MPTMS layer can block the thiol groups and prevent proper binding. Ensure thorough rinsing after the silanization step to remove any unbound MPTMS.
-
Oxidation of Thiol Groups: Over time and with exposure to air, the thiol groups can oxidize, reducing their ability to bind to gold. It is best to use the freshly prepared MPTMS-coated surface for subsequent steps.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of MPTMS to use?
A1: The optimal concentration of MPTMS is application-dependent. However, a common starting point is a 1-2% (v/v) solution in an anhydrous solvent like toluene.[1] For some applications, much lower concentrations may be sufficient. It is recommended to perform a concentration series to determine the ideal concentration for your specific substrate and desired surface properties.
Q2: How does MPTMS concentration affect the surface properties?
A2: The concentration of MPTMS can significantly impact surface properties such as hydrophobicity (measured by contact angle) and the density of functional thiol groups. Generally, as the MPTMS concentration increases, the surface becomes more hydrophobic up to a certain point, after which multilayer formation can lead to a decrease in hydrophobicity.[6] Similarly, the concentration of surface thiol groups tends to increase with MPTMS concentration up to a saturation point.[6]
Q3: What are the key steps in a typical MPTMS coating protocol?
A3: A general protocol involves:
-
Substrate Cleaning: Thoroughly clean the substrate to remove organic and inorganic contaminants. This can involve sonication in solvents and treatment with piranha solution or oxygen plasma.
-
Silanization: Immerse the cleaned substrate in a solution of MPTMS in an anhydrous solvent. This step should be carried out in a moisture-free environment.
-
Rinsing: After the desired reaction time, rinse the substrate thoroughly with the solvent to remove any excess, unbound MPTMS.
-
Curing: The coated substrate is often cured at an elevated temperature (e.g., 100-120°C) to promote the formation of covalent bonds between the silane and the surface, as well as cross-linking within the silane layer.
Q4: How can I characterize the quality of my MPTMS coating?
A4: Several techniques can be used to assess the quality of the MPTMS film:
-
Contact Angle Measurement: This provides information about the hydrophobicity of the surface, which changes upon successful silanization.[2][6]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface, including the presence of silicon and sulfur from the MPTMS.[2][3]
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the topography of the coated surface and assess its uniformity and roughness.[2][3]
-
Ellman's Reagent: This chemical assay can be used to quantify the concentration of thiol groups on the surface.[3]
Data Presentation
Table 1: Effect of MPTMS Concentration on Water Contact Angle and Surface Thiol Concentration on Nanosilica
| MPTMS Amount (mL per 10g nanosilica) | Water Contact Angle (°) | Surface -SH Concentration (mmol/g) |
| 0 | ~0 | 0 |
| 25 | 15.3 | - |
| 50 | 30.1 | - |
| 75 | 54.5 | ~0.9 (max) |
| 100 | 42.2 | Decreases |
| 125 | 30.4 | Decreases |
Data adapted from a study on the surface modification of nanosilica.[6] The thiol concentration was found to first increase and then decrease with increasing MPTMS amount.
Experimental Protocols
Protocol 1: General Procedure for MPTMS Coating on a Silicon Substrate
-
Substrate Preparation:
-
Clean single-crystal silicon substrates by sonicating for 15 minutes each in acetone, ethanol, and deionized water.
-
Dry the substrates under a stream of nitrogen.
-
Treat the substrates with oxygen plasma for 5 minutes to generate a high density of hydroxyl groups.
-
-
Silanization Solution Preparation:
-
Prepare a 1% (v/v) solution of MPTMS in anhydrous toluene under an inert atmosphere.
-
-
Coating Procedure:
-
Immerse the cleaned and dried substrates in the MPTMS solution.
-
Allow the reaction to proceed for 2 to 24 hours at room temperature, depending on the desired film thickness and quality.[2]
-
-
Rinsing and Curing:
-
Remove the substrates from the solution and rinse them thoroughly with fresh anhydrous toluene to remove any physisorbed silane molecules.
-
Dry the coated substrates under a stream of nitrogen.
-
Cure the substrates in an oven at 110°C for 1 hour.
-
Mandatory Visualizations
Caption: Workflow for MPTMS surface coating and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and characterization of 3-mercaptopropyl trimethoxysilane self-assembled monolayers [ijmmm.ustb.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. Silanization of solid surfaces via mercaptopropylsilatrane: a new approach of constructing gold colloid monolayers | Semantic Scholar [semanticscholar.org]
- 5. Silanization of solid surfaces via mercaptopropylsilatrane: a new approach of constructing gold colloid monolayers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. qcc.tyut.edu.cn [qcc.tyut.edu.cn]
Technical Support Center: Troubleshooting Poor Surface Coverage with Mercapto-propylsilane
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during surface functionalization with mercapto-propylsilane (MPTMS).
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the quality of a this compound monolayer?
The success of your MPTMS coating hinges on several key factors:
-
Substrate Cleanliness and Activation: The substrate surface must be scrupulously clean and possess a sufficient density of hydroxyl (-OH) groups for the silanization reaction to occur effectively.
-
Water Content: A controlled amount of water is essential for the hydrolysis of the methoxy groups of MPTMS to reactive silanol groups. However, excessive water can lead to premature polymerization of the silane in solution, preventing monolayer formation on the surface.
-
MPTMS Concentration: The concentration of MPTMS in the deposition solution is a critical parameter. Too low a concentration may result in incomplete surface coverage, while too high a concentration can lead to the formation of multilayers and aggregates.[1]
-
Solvent Choice: The polarity of the solvent affects the hydrolysis of MPTMS and its interaction with the substrate. Anhydrous and hydrophobic solvents like toluene can promote efficient monolayer formation.[2]
-
Reaction Time and Temperature: These parameters influence the kinetics of the silanization reaction. Optimization is often required to achieve a stable and uniform monolayer.
-
Post-Deposition Curing/Annealing: A baking step after deposition can promote the cross-linking of the silane layer, enhancing its stability.[1]
Q2: How can I tell if I have poor surface coverage?
Several characterization techniques can help you assess the quality of your MPTMS layer:
-
Contact Angle Goniometry: A hydrophilic bare substrate will have a low water contact angle. A successful MPTMS coating will render the surface more hydrophobic, resulting in a higher contact angle. Inconsistent or lower-than-expected contact angles across the surface are indicative of poor coverage.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface, showing the presence of silicon (Si), sulfur (S), carbon (C), and oxygen (O) from the MPTMS molecule.
-
Atomic Force Microscopy (AFM): AFM provides topographical information about the surface. A well-formed monolayer should result in a smooth surface, while poor coverage can lead to the formation of aggregates and a rougher surface.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can detect the characteristic vibrational modes of the chemical bonds present in the MPTMS molecule, confirming its presence on the surface.
Troubleshooting Guide
Problem: Low water contact angle after silanization, suggesting a hydrophilic surface.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete substrate cleaning/activation | Ensure a thorough cleaning procedure (e.g., Piranha solution) to remove organic contaminants and generate sufficient hydroxyl groups.[1] | A clean, activated surface will be highly hydrophilic (low contact angle) before silanization. |
| Insufficient MPTMS concentration | Increase the MPTMS concentration in the deposition solution. | A higher concentration will provide more molecules to react with the surface, leading to better coverage. |
| Inadequate water for hydrolysis | Add a small, controlled amount of water to the deposition solution (e.g., 5% v/v in ethanol).[1] | Water is necessary to hydrolyze the MPTMS, making it reactive towards the surface hydroxyl groups. |
| Incorrect solvent | Use an anhydrous, non-polar solvent like toluene for the deposition.[2] | Toluene can promote the formation of a well-ordered monolayer. |
| Insufficient reaction time | Increase the immersion time of the substrate in the MPTMS solution. | Longer reaction times can allow for more complete surface coverage. |
Problem: Hazy or visibly non-uniform coating on the substrate.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Excessive MPTMS concentration | Decrease the MPTMS concentration in the deposition solution. | A lower concentration will reduce the likelihood of multilayer formation and aggregation. |
| Excessive water in the solvent | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize atmospheric moisture. | This will prevent premature polymerization of the silane in the bulk solution. |
| Lack of post-deposition rinsing | Thoroughly rinse the substrate with a suitable solvent (e.g., ethanol, toluene) after deposition to remove any unbound silane.[3] | Rinsing removes physisorbed MPTMS, leaving only the covalently bound monolayer. |
| Absence of a curing step | Introduce a post-deposition baking step (e.g., 110°C for 10 minutes) to promote cross-linking and stabilize the monolayer.[1] | Curing enhances the durability and uniformity of the silane layer. |
Quantitative Data Summary
Table 1: Effect of MPTMS Concentration on Surface Properties
| MPTMS Concentration (v/v in Toluene) | Layer Thickness (nm) | Water Contact Angle (°) |
| 0.08% | ~0.77 | ~60° |
| 1% | ~0.77 | ~60° |
| >1% | > Monolayer | Variable, often lower |
Note: Data compiled from multiple sources. Actual values may vary depending on specific experimental conditions.[2]
Table 2: Influence of Solvent on MPTMS Deposition
| Solvent | Polarity | Typical Outcome |
| Toluene | Non-polar | Efficient monolayer formation.[2] |
| Ethanol | Polar | Can lead to sub-monolayer coverage.[2] |
| Methanol | Polar | Can be used, but may require optimization.[4] |
| Water | Polar | Can be used with protected silatranes to avoid organic solvents.[4] |
Experimental Protocols
Protocol 1: this compound Deposition on a Glass Substrate
-
Substrate Cleaning and Activation:
-
Prepare a Piranha solution by carefully adding 3 parts of concentrated sulfuric acid (H₂SO₄) to 1 part of 30% hydrogen peroxide (H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Immerse the glass substrate in the Piranha solution for 10-15 minutes.
-
Thoroughly rinse the substrate with deionized water and then with ethanol.
-
Dry the substrate under a stream of nitrogen gas.
-
-
Silanization Solution Preparation:
-
Prepare a 1% (v/v) solution of MPTMS in anhydrous toluene. For example, add 100 µL of MPTMS to 10 mL of anhydrous toluene.
-
-
Deposition:
-
Immerse the cleaned and dried substrate in the MPTMS solution for 1-3 hours at room temperature.[1]
-
-
Rinsing:
-
Remove the substrate from the silane solution and rinse it thoroughly with fresh toluene, followed by ethanol.[3]
-
-
Curing:
-
Place the substrate in an oven at 110°C for 10-30 minutes to cure the silane layer.[1]
-
Protocol 2: Contact Angle Measurement
-
Instrument Setup:
-
Use a contact angle goniometer equipped with a camera and a light source.
-
Ensure the sample stage is level.
-
-
Droplet Deposition:
-
Place the silanized substrate on the sample stage.
-
Carefully dispense a small droplet (e.g., 2-5 µL) of deionized water onto the surface.
-
-
Image Capture and Analysis:
-
Capture a high-resolution image of the droplet at the liquid-solid-vapor interface.
-
Use the goniometer software to measure the angle between the baseline of the droplet and the tangent at the edge of the droplet.
-
Perform measurements at multiple locations on the surface to assess uniformity.
-
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for low water contact angle.
Caption: Experimental workflow for MPTMS deposition.
References
Technical Support Center: Preventing Nanoparticle Aggregation During Mercapto-propylsilane Functionalization
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address nanoparticle aggregation during surface functionalization with mercapto-propylsilane.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of nanoparticle aggregation during this compound functionalization?
A1: Nanoparticle aggregation during silanization is primarily caused by:
-
High Surface Energy: Nanoparticles possess a high surface energy-to-volume ratio, making them thermodynamically unstable and prone to clustering to minimize surface energy.[1]
-
Silane Self-Condensation: Under certain conditions, this compound molecules can react with each other (self-condensation) in solution, forming polysiloxane networks that entrap nanoparticles and lead to aggregation.[1] This is particularly prevalent at high silane concentrations and in the presence of excess water.
-
Incomplete or Non-uniform Surface Coverage: If the silane coupling agent does not evenly coat the nanoparticle surface, exposed patches can lead to direct particle-to-particle interactions and aggregation.
-
Improper Reaction Conditions: Factors such as pH, temperature, solvent polarity, and reaction time can significantly influence both the rate of silanization and the likelihood of aggregation.[2] For instance, an alkaline pH can catalyze both the desired silane hydrolysis and the undesired self-condensation.[1]
-
Poor Initial Dispersion: If the nanoparticles are not well-dispersed in the solvent before the addition of the silane, they are more likely to aggregate during the functionalization process.
Q2: How can I tell if my nanoparticles have aggregated?
A2: Aggregation can be identified through several methods:
-
Visual Inspection: A clear, monodisperse nanoparticle solution will often appear translucent or have a uniform color. Aggregation can cause the solution to become cloudy, turbid, or result in visible precipitates.
-
Dynamic Light Scattering (DLS): This technique measures the hydrodynamic diameter of particles in a solution. An increase in the average particle size or the appearance of multiple size populations (polydispersity) is a strong indicator of aggregation.
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): These microscopy techniques provide direct visualization of the nanoparticles, allowing you to observe if they are present as individual particles or as large clusters.
-
UV-Vis Spectroscopy: For plasmonic nanoparticles like gold, aggregation causes a shift and broadening of the surface plasmon resonance peak in the UV-Vis spectrum.
Q3: What is the optimal concentration of this compound to use?
A3: The optimal concentration depends on the type, size, and concentration of your nanoparticles. A general guideline is to use a concentration that is sufficient to form a monolayer on the nanoparticle surface without having a large excess that would promote self-condensation. It is often recommended to start with a low concentration (e.g., 1-2% by volume) and optimize from there.[3] Studies have shown that increasing the concentration of silane can lead to a decrease in the number of available surface hydroxyl groups up to a certain point, after which extensive self-condensation occurs.[4][5]
Q4: Which solvent is best for this compound functionalization?
A4: The choice of solvent is critical. Anhydrous solvents, such as ethanol or toluene, are commonly used to control the hydrolysis of the silane.[3][6] The presence of a small, controlled amount of water is necessary to hydrolyze the alkoxy groups of the silane to reactive silanol groups, but excess water will promote self-condensation. For gold nanoparticles, a hydrocarbon-based solvent can be used to prevent water in the system when reacting the mercapto silane to the gold particle first.[3] The polarity of the solvent can also affect the stability of the nanoparticle dispersion.[7]
Q5: How does pH affect the functionalization process?
A5: The pH of the reaction mixture influences the rate of both silane hydrolysis and condensation. While neutral conditions result in a slow hydrolysis rate, alkaline conditions can catalyze both reactions.[1] For some protocols, a slightly acidic pH (e.g., pH 3-5) is used to control the hydrolysis and minimize self-condensation.[8] It is crucial to optimize the pH for your specific nanoparticle system.
Troubleshooting Guide
If you are experiencing nanoparticle aggregation, this troubleshooting guide can help you identify and resolve the issue.
Caption: Troubleshooting flowchart for preventing nanoparticle aggregation.
Silanization Reaction on a Nanoparticle Surface
The following diagram illustrates the two-step process of this compound functionalization on a hydroxylated nanoparticle surface.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. How silanization influences aggregation and moisture sorption behaviours of silanized silica: analysis of porosity and multilayer moisture adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fine and Nanoparticle Adhesion and Aggregation Behaviour Characterisation and Control [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability of Mercapto-propylsilane Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mercapto-propylsilane solutions, such as (3-Mercaptopropyl)trimethoxysilane (MPTMS).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in this compound solutions?
A1: The primary cause of instability is the hydrolysis of the alkoxy groups (e.g., methoxy groups in MPTMS) in the presence of water. This reaction forms reactive silanol (-Si-OH) groups. These silanols can then undergo condensation to form siloxane bonds (-Si-O-Si-), leading to the formation of oligomers and eventually gelation of the solution. This process alters the effectiveness of the silane coupling agent.
Q2: How should I store my this compound solutions to maximize their shelf life?
A2: To maximize stability, solutions should be stored in a cool, dark, and dry environment.[1] It is crucial to minimize exposure to atmospheric moisture. Use sealed containers and consider purging the headspace with an inert gas like nitrogen or argon before sealing.[1] For neat this compound, refrigeration at 2-8°C is often recommended.[2][3][4]
Q3: What solvents are recommended for preparing this compound solutions?
A3: Anhydrous alcohols, such as methanol or ethanol, are commonly used.[5] For MPTMS (a trimethoxysilane), anhydrous methanol is a suitable solvent. The choice of solvent should be matched to the alkoxy groups of the silane to prevent transesterification. It is critical to use solvents with very low water content.
Q4: How does pH affect the stability of this compound solutions?
A4: The pH of the solution significantly influences the rates of hydrolysis and condensation. Hydrolysis is generally faster in acidic or basic conditions compared to a neutral pH. Condensation of the resulting silanols is favored at higher pH.[1] For controlled hydrolysis and to maintain a stable solution for a longer period, a slightly acidic pH (around 4-5) is often recommended for non-amino silanes.[5]
Q5: What are the visible signs of degradation in a this compound solution?
A5: Visible signs of degradation include the solution becoming hazy or cloudy, the formation of a precipitate, or an increase in viscosity. In advanced stages of degradation, the solution may form a gel.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Solution appears cloudy or has a precipitate. | - Hydrolysis and condensation: The silane has reacted with water, leading to the formation of insoluble oligomers. | - Discard the solution. It is no longer effective.- Prepare a fresh solution using an anhydrous solvent and proper handling techniques to minimize moisture exposure. |
| - Contamination: The solvent or container may have been contaminated. | - Use high-purity, anhydrous solvents from a freshly opened bottle.- Ensure all glassware is thoroughly dried before use. | |
| Inconsistent results in surface modification or particle coating. | - Degraded silane solution: The concentration of active, monomeric silane has decreased due to hydrolysis and condensation. | - Prepare fresh silane solutions more frequently, ideally daily.- Test the activity of the silane solution before critical applications (see Experimental Protocols). |
| - Improper solution preparation: Incorrect solvent, pH, or concentration. | - Review your protocol. Ensure the solvent is appropriate for the specific silane and that the pH is controlled if necessary.[5] | |
| Solution gels over time. | - Extensive hydrolysis and condensation: This is the end-stage of silane solution degradation. | - The solution is unusable and must be discarded.- To slow down this process in the future, store the solution under an inert atmosphere and at a lower temperature.[1] Consider preparing smaller batches more frequently. |
Data Presentation
Table 1: Representative Stability of 1% MPTMS Solutions Over Time Under Different Storage Conditions
| Solvent | Storage Condition | Estimated % MPTMS Remaining (Day 1) | Estimated % MPTMS Remaining (Day 7) | Estimated % MPTMS Remaining (Day 30) | Observations |
| Anhydrous Methanol | Sealed vial, 2-8°C, N₂ atmosphere | >99% | ~95% | ~85% | Solution remains clear. |
| Anhydrous Methanol | Sealed vial, Room Temperature (~22°C) | ~98% | ~85% | <70% | Slight haze may develop over time. |
| Methanol (0.5% water) | Sealed vial, Room Temperature (~22°C) | ~90% | <60% | <20% | Haze and precipitate likely to form. |
| Water (pH 7) | Sealed vial, Room Temperature (~22°C) | <70% | <30% | <5% | Rapid formation of oligomers and potential gelation. |
| Water (pH 4) | Sealed vial, Room Temperature (~22°C) | ~85% | ~50% | <15% | Slower initial degradation than neutral water, but still unstable. |
Experimental Protocols
Protocol for Monitoring MPTMS Solution Stability using FTIR Spectroscopy
This protocol allows for the qualitative assessment of MPTMS hydrolysis and condensation in a solution over time.
Materials:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory
-
MPTMS solution to be tested
-
Anhydrous solvent (e.g., methanol) as a reference
-
Pipettes
-
Vials
Methodology:
-
Prepare the MPTMS solution according to your experimental procedure.
-
Acquire a background spectrum on the clean, dry ATR crystal.
-
Acquire a reference spectrum of the pure, anhydrous solvent.
-
Immediately after preparation (Time = 0), place a small drop of the MPTMS solution onto the ATR crystal and acquire the spectrum.
-
Store the MPTMS solution under the desired conditions (e.g., sealed vial at room temperature).
-
At specified time intervals (e.g., 1, 3, 7, 14 days), acquire a new FTIR spectrum of the stored solution.
-
Analyze the spectra:
-
Monitor the disappearance of peaks associated with the Si-O-CH₃ bonds (typically around 1080-1190 cm⁻¹ and 815-840 cm⁻¹).
-
Look for the appearance and broadening of a peak associated with Si-OH formation (silanols), often in the 880-920 cm⁻¹ region and a broad band around 3200-3700 cm⁻¹.
-
Observe the formation of peaks corresponding to Si-O-Si bonds (siloxanes), typically in the 1000-1130 cm⁻¹ region, which will overlap with the Si-O-CH₃ peaks but lead to a change in the peak shape and intensity.
-
Visualizations
Caption: Hydrolysis and condensation of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
Mercapto-propylsilane reaction time and temperature optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mercapto-propylsilane reactions.
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for grafting this compound onto a silica surface?
A1: The optimal reaction conditions for this compound grafting can vary depending on the specific silane used, the substrate, and the desired surface coverage. However, studies have identified effective ranges for key parameters. For instance, in the reaction of 3-mercaptopropyltrimethoxysilane (MPTMS) with mesoporous silica, optimal conditions were found to be a reaction time of 31 hours at a temperature of 391 K (118 °C).[1] Another study optimizing the silylation of silica gel with 3-mercaptopropyldimethoxymethylsilane found the best results with reaction times between 3 and 25 hours and temperatures ranging from 45 to 105 °C.[2]
Q2: How do reaction time and temperature affect the grafting density?
A2: Both reaction time and temperature play a crucial role in determining the surface coverage of this compound. Generally, increasing the reaction time and temperature can lead to a higher grafting density up to a certain point. One study demonstrated that the surface coverage of mercaptopropyl-groups on silica gel followed an arch-shaped relationship with time and temperature, indicating that there is an optimum range beyond which the surface coverage may not increase or could even decrease.[2] It is important to optimize these parameters for your specific system to achieve the desired outcome.
Q3: What solvents are commonly used for this compound reactions?
A3: Toluene is a frequently used solvent for these reactions.[2] However, the choice of solvent can influence the reaction and the quality of the resulting film. More environmentally friendly options like aqueous or polar organic solvents have also been shown to produce uniform and reproducible films in shorter reaction times.[3] The selection of the solvent should be based on the specific silane, the substrate, and the experimental goals.
Q4: Is a catalyst necessary for the reaction?
A4: While the reaction can proceed without a catalyst, the addition of a catalyst, such as a tertiary amine like dimethylaminopyridine, can be used to improve the reaction rate and efficiency.[2] The use of a catalyst can be particularly beneficial when aiming for higher surface coverage or shorter reaction times.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Grafting Density / Incomplete Reaction | - Insufficient reaction time or temperature.- Inappropriate solvent.- Low concentration of this compound.- Inactive substrate surface. | - Increase reaction time and/or temperature within the optimized range (e.g., 3-31 hours, 45-118°C).[1][2]- Ensure the use of an appropriate anhydrous solvent like toluene.[2]- Increase the concentration of the this compound solution.- Pre-treat the substrate to activate surface hydroxyl groups (e.g., with acid or plasma treatment). |
| Poor Film Uniformity / Aggregation | - Presence of water in the reaction mixture.- Reaction temperature is too high, leading to uncontrolled polymerization in solution.- Silane concentration is too high. | - Use anhydrous solvents and handle reagents in a dry environment (e.g., under an inert atmosphere).- Optimize the reaction temperature to avoid excessive self-condensation of the silane in solution.[2]- Reduce the concentration of the this compound. |
| Inconsistent Results | - Variability in substrate pre-treatment.- Inconsistent reaction conditions (time, temperature, mixing).- Moisture contamination. | - Standardize the substrate pre-treatment protocol.- Precisely control all reaction parameters for each experiment.- Ensure all reagents and equipment are thoroughly dried before use. |
| Thiol Group Inactivity | - Oxidation of the mercapto group.- Steric hindrance from a dense silane layer. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Optimize the grafting density to ensure accessibility of the thiol groups. |
Experimental Protocols
General Protocol for Silanization of a Silica Surface with 3-Mercaptopropyltrimethoxysilane (MPTMS)
This protocol is a general guideline and may require optimization for specific applications.
-
Substrate Preparation:
-
Clean the silica substrate thoroughly (e.g., sonication in acetone, followed by ethanol, and then deionized water).
-
Activate the surface hydroxyl groups by treating with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma cleaner. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrate extensively with deionized water and dry it in an oven at 110-120°C for at least 1 hour.
-
-
Silanization Reaction:
-
Prepare a solution of MPTMS in an anhydrous solvent (e.g., toluene) in a reaction vessel. A typical concentration is 1-5% (v/v).
-
Place the dried substrate in the reaction vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and maintain it for the desired reaction time (e.g., 4-24 hours) with gentle stirring.
-
The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination and oxidation of the thiol groups.
-
-
Post-Reaction Cleaning:
-
After the reaction, remove the substrate from the solution and rinse it thoroughly with the solvent (e.g., toluene) to remove any unreacted silane.
-
Sonicate the substrate in the solvent for a few minutes to remove physisorbed silane molecules.
-
Rinse the substrate with ethanol and then deionized water.
-
Dry the functionalized substrate under a stream of nitrogen or in a vacuum oven at a moderate temperature (e.g., 60-80°C).
-
Visualizations
Caption: Experimental workflow for this compound surface modification.
Caption: Simplified reaction pathway for this compound surface grafting.
References
Technical Support Center: Mercapto-propylsilane Hydrolysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the hydrolysis of mercapto-propylsilane. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of hydrolyzing this compound?
A1: The primary purpose of hydrolyzing this compound, such as (3-Mercaptopropyl)trimethoxysilane (MPTMS), is to convert the hydrolyzable alkoxy groups (e.g., methoxy groups) into reactive silanol groups (-Si-OH). These silanol groups can then condense with hydroxyl groups on substrate surfaces (like silica, glass, or metal oxides) to form stable covalent bonds, effectively functionalizing the surface with thiol (-SH) groups. This process is crucial for applications such as surface modification, nanoparticle functionalization, and creating self-assembled monolayers.
Q2: What are the main chemical reactions occurring during the hydrolysis of this compound?
A2: Two main reactions occur:
-
Hydrolysis: The alkoxy groups of the silane react with water to form silanol groups and alcohol as a byproduct.
-
Condensation: The newly formed silanol groups can react with each other (self-condensation) to form siloxane bonds (Si-O-Si), leading to oligomers or a polymer network. They can also react with hydroxyl groups on a substrate surface to form a covalent bond.
Q3: What factors have the most significant impact on the hydrolysis process?
A3: The most critical factors influencing this compound hydrolysis are:
-
pH of the solution: pH affects the rates of both hydrolysis and condensation.[1]
-
Water content: Water is a necessary reactant for hydrolysis. Its concentration affects the extent and rate of the reaction.
-
Silane concentration: Higher concentrations can lead to an increased rate of self-condensation.[1]
-
Solvent: The choice of solvent affects the solubility of the silane and the accessibility of water for hydrolysis.
-
Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation.
-
Catalyst: Acidic or basic catalysts can be used to control the reaction rates.
Troubleshooting Guides
Issue 1: Incomplete or Slow Hydrolysis
Symptoms:
-
The desired surface modification is not achieved.
-
Analytical techniques (e.g., FTIR, NMR) show the presence of unreacted alkoxy groups.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Water | Ensure a sufficient amount of water is present in the reaction mixture. For complete hydrolysis of a trialkoxysilane, a minimum of 3 moles of water per mole of silane is stoichiometrically required. In practice, an excess of water is often used. |
| Neutral pH | The hydrolysis rate is slowest at a neutral pH of around 7.[1] Adjust the pH to be acidic (e.g., pH 4-5) to accelerate the hydrolysis reaction. Acetic acid is a commonly used catalyst for this purpose. |
| Low Temperature | Increase the reaction temperature moderately (e.g., to 40-50 °C) to enhance the rate of hydrolysis. However, be aware that this will also increase the rate of condensation. |
| Inappropriate Solvent | Use a solvent system that is miscible with both the silane and water, such as an alcohol/water mixture (e.g., ethanol/water or methanol/water). This ensures the silane is accessible to water for hydrolysis. |
Issue 2: Self-Condensation and Oligomerization in Solution
Symptoms:
-
The solution becomes cloudy or hazy.
-
Formation of a white precipitate.
-
Reduced effectiveness in surface modification due to the formation of large, unreactive polysiloxane particles.
Possible Causes & Solutions:
| Cause | Solution |
| High pH | Condensation reactions are significantly promoted at high pH.[1] Maintain the pH in the acidic range (pH 4-5) to favor hydrolysis while minimizing self-condensation. |
| High Silane Concentration | A higher concentration of silane molecules increases the probability of them reacting with each other. Use a more dilute solution of the this compound (e.g., 1-5% v/v). |
| Prolonged Reaction Time | Allowing the hydrolyzed silane solution to stand for an extended period, especially at non-optimal pH, can lead to extensive self-condensation. Prepare the silane solution fresh and use it within a reasonable timeframe. |
| Excessive Temperature | High temperatures accelerate both hydrolysis and condensation. If self-condensation is an issue, consider performing the hydrolysis at room temperature or even slightly below. |
Issue 3: Gel Formation in the Reaction Vessel
Symptoms:
-
The solution viscosity increases significantly, eventually forming a semi-solid or solid gel.
-
The entire solution becomes unusable.
Possible Causes & Solutions:
| Cause | Solution |
| Rapid and Uncontrolled Condensation | This is the primary cause of gelation and is favored by conditions that strongly promote condensation over hydrolysis (e.g., high pH, high concentration, high temperature). |
| Control the pH: Maintain an acidic pH (4-5) to slow down the condensation rate. | |
| Use a Co-solvent: The presence of an alcohol co-solvent can help to stabilize the silanol intermediates and slow down the rate of condensation.[2] | |
| Lower the Concentration: Work with more dilute silane solutions. | |
| Control Temperature: Avoid high temperatures. Perform the reaction at room temperature or below. | |
| Stirring: Ensure adequate and continuous stirring to prevent localized areas of high concentration which can initiate gelation. |
Experimental Protocols
General Protocol for this compound Hydrolysis in an Alcohol/Water Mixture:
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
(3-Mercaptopropyl)trimethoxysilane (MPTMS)
-
Ethanol (or Methanol)
-
Deionized Water
-
Acetic Acid (or another suitable acid for pH adjustment)
Procedure:
-
Prepare a 95:5 (v/v) ethanol:water solution. For example, for 100 mL of solution, mix 95 mL of ethanol and 5 mL of deionized water.
-
Adjust the pH of the alcohol/water mixture to approximately 4-5 using a few drops of acetic acid. Monitor the pH using a pH meter or pH paper.
-
With vigorous stirring, slowly add the (3-Mercaptopropyl)trimethoxysilane to the acidified alcohol/water mixture to achieve the desired final concentration (typically 1-2% v/v). For a 1% solution in 100 mL, add 1 mL of MPTMS.
-
Continue to stir the solution at room temperature for a recommended hydrolysis time. This can range from 5 minutes to 1 hour. The optimal time should be determined experimentally for the specific application.
-
The freshly hydrolyzed silane solution is now ready for use in surface modification or other applications. It is recommended to use the solution promptly to avoid significant self-condensation.
Visualizing the Process
Diagram of this compound Hydrolysis and Condensation Pathways:
Caption: this compound hydrolysis and condensation pathways.
Troubleshooting Workflow for this compound Hydrolysis:
Caption: Troubleshooting workflow for common hydrolysis issues.
References
Technical Support Center: Optimizing Thiol-Ene Reactions with Mercapto-propylsilane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of thiol-ene reactions involving mercapto-propylsilane.
Troubleshooting Guide
This section addresses common issues encountered during thiol-ene reactions with this compound, offering potential causes and step-by-step solutions.
Issue 1: Low or Incomplete Conversion
Question: My thiol-ene reaction with this compound is showing low conversion of starting materials. What are the possible causes and how can I improve the yield?
Answer:
Low conversion in thiol-ene reactions can stem from several factors, including suboptimal reaction conditions and the presence of inhibitors. Here’s a systematic approach to troubleshoot this issue:
Potential Causes and Solutions:
-
Inhibitors: Commercial alkenes (ene) are often supplied with radical inhibitors (e.g., hydroquinone). These must be removed prior to the reaction.
-
Protocol for Inhibitor Removal:
-
Pass the alkene through a column of activated basic alumina.
-
Alternatively, wash the alkene with an aqueous solution of sodium hydroxide (NaOH) followed by washing with deionized water until the pH is neutral.
-
Dry the alkene over an anhydrous salt (e.g., magnesium sulfate) and filter before use.
-
-
-
Oxygen Inhibition: The presence of oxygen can quench the radical reaction.
-
Protocol for Degassing:
-
Before initiating the reaction, thoroughly degas the reaction mixture.
-
This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent and reaction mixture for 15-30 minutes.
-
Alternatively, perform several freeze-pump-thaw cycles for more rigorous oxygen removal.
-
-
-
Insufficient Initiator Concentration: The concentration of the radical initiator is crucial for efficient reaction initiation.
-
Troubleshooting Steps:
-
If using a photoinitiator (e.g., DMPA), ensure the UV lamp is of the correct wavelength (e.g., 365 nm) and intensity.
-
For thermal initiators (e.g., AIBN), ensure the reaction temperature is appropriate for its decomposition rate.
-
Incrementally increase the initiator concentration. See the table below for guidance on the effect of initiator concentration.
-
-
-
Suboptimal Stoichiometry: The molar ratio of thiol to ene functional groups significantly impacts conversion.
-
Optimization Strategy:
-
While a 1:1 stoichiometry is often the starting point, an excess of one reactant can sometimes drive the reaction to completion.
-
For some systems, particularly with acrylates, an excess of the thiol can improve the conversion of the ene.[1]
-
Experiment with slight variations in the thiol:ene ratio (e.g., 1.1:1 or 1:1.1) to find the optimal condition for your specific substrates.
-
-
Issue 2: Slow Reaction Rate
Question: The thiol-ene reaction is proceeding very slowly. How can I increase the reaction rate?
Answer:
A slow reaction rate can be a significant hurdle. The following factors can influence the kinetics of the thiol-ene reaction:
Potential Causes and Solutions:
-
Low Initiator Concentration or Inefficient Initiation:
-
Action: Increase the initiator concentration or switch to a more efficient initiator for your specific system. For photoinitiated reactions, increase the UV light intensity.
-
-
Solvent Effects: The choice of solvent can influence the reaction rate.
-
Consideration: While thiol-ene reactions can often be run neat, a solvent may be necessary for solubility or viscosity reasons. Non-polar solvents can sometimes increase the rate of the chain transfer step.[2]
-
-
Reactant Structure: The structure of the 'ene' partner has a significant impact on reactivity. Electron-rich alkenes (e.g., vinyl ethers) tend to react faster than electron-poor alkenes.[3]
-
Action: If possible, consider using a more reactive 'ene' if the reaction rate is a primary concern.
-
Issue 3: Formation of Side Products
Question: I am observing significant side product formation, particularly disulfide bonds. How can I minimize this?
Answer:
The primary side reaction of concern in thiol-ene chemistry is the formation of disulfide bonds from the coupling of two thiol radicals.
Potential Causes and Solutions:
-
High Thiol Radical Concentration: An excess of thiol radicals can lead to their dimerization into disulfides.
-
Mitigation Strategy:
-
Control Initiator Concentration: Avoid using an excessively high concentration of the radical initiator.
-
Optimize Thiol:Ene Ratio: A large excess of thiol can increase the likelihood of disulfide formation. While a slight excess can improve conversion, a large excess should be avoided.
-
Slow Addition of Thiol: In some cases, slow addition of the thiol to the reaction mixture can help to maintain a low instantaneous concentration of thiol radicals, thus minimizing disulfide formation.
-
-
-
Presence of Oxidizing Agents: Trace oxidizing agents can promote disulfide bond formation.
-
Preventative Measures:
-
Ensure all reactants and solvents are free from peroxides and other oxidizing impurities.
-
Thoroughly degas the reaction mixture to remove oxygen, which can contribute to oxidative side reactions.
-
-
Protocol for Disulfide Reduction (if formed):
If disulfide formation is unavoidable, the disulfide bonds can be cleaved post-reaction using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
Dissolve the crude product in a suitable solvent.
-
Stir the reaction at room temperature for 10-30 minutes.[4]
-
The reduced product can then be purified.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for a thiol-ene reaction with this compound?
A1: The optimal stoichiometry is highly dependent on the specific 'ene' reactant being used. A 1:1 molar ratio of thiol to ene functional groups is a good starting point. However, to maximize the conversion of a specific reactant, a slight excess of the other may be beneficial. For instance, in methacrylate-thiol-ene systems, increasing the thiol:ene ratio up to 3:1 has been shown to improve the conversion of the ene functional group.[1] It is recommended to perform small-scale optimization experiments to determine the ideal ratio for your system.
Q2: Which initiator should I use for my thiol-ene reaction?
A2: The choice of initiator depends on the desired reaction conditions.
-
Photoinitiators: 2,2-Dimethoxy-2-phenylacetophenone (DMPA) is a commonly used photoinitiator that is efficient for many thiol-ene reactions. It is typically used at concentrations of 0.1-1 wt% and is activated by UV light (e.g., 365 nm).
-
Thermal Initiators: Azobisisobutyronitrile (AIBN) is a common thermal initiator. The reaction is typically carried out at temperatures between 65-85°C.[6]
Q3: How can I purify the product of my thiol-ene reaction with this compound?
A3: Purification can typically be achieved through standard laboratory techniques.
-
Removal of Excess Reactants: If one of the reactants was used in excess, it can often be removed by evaporation under reduced pressure if it is volatile.
-
Chromatography: Column chromatography on silica gel is a very effective method for purifying the thioether product from unreacted starting materials and any side products. A solvent system of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) is often effective.
-
Precipitation: If the product is a polymer, it can often be purified by precipitation in a non-solvent. For example, precipitating in cold diethyl ether has been reported.[7]
Q4: Can I run the thiol-ene reaction in the presence of water?
A4: One of the advantages of thiol-ene "click" chemistry is its compatibility with a wide range of functional groups and reaction conditions, including the presence of water.[8] However, the solubility of your reactants in water will be a key consideration. If your this compound and 'ene' are water-soluble, the reaction can proceed in an aqueous medium.
Quantitative Data
Table 1: Effect of Thiol:Ene Stoichiometry on Functional Group Conversion in a Methacrylate-Thiol-Ene System [1]
| Thiol:Ene Ratio | Ene Functional Group Conversion (%) | Methacrylate Functional Group Conversion (%) |
| 1:1 | 45 ± 1 | 92 ± 1 |
| 2:1 | 55 ± 1 | 94 ± 1 |
| 3:1 | 61 ± 1 | 95 ± 1 |
Table 2: Influence of Initiator and Thiol Structure on Reaction Kinetics [9]
| Initiator Radical | Thiol | Hydrogen Abstraction Rate Constant (kHA) (M⁻¹s⁻¹) |
| NC(CH₃)₂C• (from AIBN) | Thiophenol | 1.82 x 10⁴ |
| NC(CH₃)₂C• (from AIBN) | 1-Butanethiol | 4.73 x 10² |
| CH₃• (from DMPA) | Thiophenol | 1.36 x 10⁸ |
| CH₃• (from DMPA) | 1-Butanethiol | 4.41 x 10⁷ |
| C₆H₅CO• (from DMPA) | Thiophenol | 3.62 x 10⁸ |
| C₆H₅CO• (from DMPA) | 1-Butanethiol | 2.37 x 10⁸ |
Note: Higher kHA values indicate a faster rate of thiyl radical formation.
Visualizations
Caption: Radical-mediated thiol-ene reaction mechanism.
Caption: Troubleshooting workflow for thiol-ene reactions.
References
- 1. Properties of methacrylate-thiol-ene formulations as dental restorative materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. Disulfide reduction using TCEP reaction [biosyn.com]
- 6. The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Characterizing Defects in Mercapto-propylsilane Films
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and characterizing defects in mercapto-propylsilane (3-mercaptopropyl)trimethoxysilane or MPTMS) films. This guide offers detailed experimental protocols, frequently asked questions, and troubleshooting advice to help ensure the formation of high-quality, uniform silane monolayers.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of defects in this compound films?
A1: Common defects include the formation of aggregates or islands instead of a uniform monolayer, incomplete surface coverage (pinholes), and multilayer formation. These defects can arise from various factors such as improper substrate cleaning, incorrect silane concentration, presence of water in the solvent, or suboptimal reaction time and temperature.[1]
Q2: How can I visually inspect my film for defects?
A2: While a well-formed MPTMS monolayer is typically not visible to the naked eye, significant aggregation or contamination may sometimes be observable as haziness or unevenness on the substrate surface. However, for reliable defect characterization, microscopic techniques such as Atomic Force Microscopy (AFM) are necessary.
Q3: What is a typical water contact angle for a high-quality this compound film?
A3: A high-quality, hydrophobic MPTMS film on a silicon substrate will typically exhibit a water contact angle of approximately 72°.[1] A significantly lower contact angle may indicate incomplete film formation or the presence of hydrophilic contaminants, while a much higher angle could suggest the formation of a disordered, rough surface.
Q4: How does the concentration of MPTMS in the deposition solution affect film quality?
A4: The concentration of MPTMS is a critical parameter. At low concentrations (e.g., 5x10⁻³ M), MPTMS tends to form well-ordered, self-assembled monolayers. At higher concentrations, the molecules are more prone to self-polymerization in solution, leading to the deposition of disordered domains and aggregates rather than a uniform film.
Q5: Can the thiol (-SH) group of the this compound oxidize?
A5: Yes, the thiol group is susceptible to oxidation, which can be promoted by exposure to air and certain chemical treatments. X-ray Photoelectron Spectroscopy (XPS) can be used to identify the chemical state of sulfur on the surface. The S 2p peak for a reduced thiol group (-SH) is typically observed at a binding energy of around 165.5 eV. Upon oxidation to a sulfonate group (-SO₃H), a new peak will appear at a higher binding energy, around 169.1 eV.[2]
Troubleshooting Guide
Below is a table summarizing common issues encountered during the deposition of this compound films, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Water Contact Angle | - Incomplete monolayer formation.- Contamination of the substrate or silane solution.- Oxidation of the thiol groups. | - Increase deposition time.- Ensure thorough substrate cleaning.- Use fresh, high-purity solvent and silane.- Minimize exposure to air during and after deposition. |
| High Surface Roughness (AFM) | - Aggregation of silane molecules due to high concentration.- Presence of excess water in the solvent leading to polymerization in solution.- Particulate contamination on the substrate. | - Decrease the concentration of the MPTMS solution.- Use anhydrous solvents and perform deposition in a low-humidity environment.- Filter the silane solution before use.- Ensure the substrate is thoroughly cleaned and rinsed. |
| Inconsistent Film Quality | - Variations in substrate surface chemistry.- Inconsistent deposition parameters (time, temperature, humidity).- Degradation of the MPTMS stock solution. | - Use a consistent and rigorous substrate cleaning protocol.- Precisely control all deposition parameters.- Store MPTMS under an inert atmosphere and use a fresh solution for each deposition. |
| Poor Adhesion of Subsequent Layers | - Incomplete silane monolayer.- Contamination on top of the silane layer.- Oxidation or reaction of the thiol groups. | - Optimize silane deposition to achieve full coverage.- Ensure the silanized substrate is handled in a clean environment.- Use the silanized substrate for the next step as soon as possible. |
Quantitative Data Summary
The following tables provide a summary of expected quantitative values for high-quality and defective this compound films.
Table 1: Water Contact Angle and Surface Roughness
| Film Quality | Water Contact Angle (θ) | Surface Roughness (Ra) |
| High-Quality Monolayer | ~ 72°[1] | < 1 nm |
| Poor-Quality / Defective Film | < 60° or > 80° | > 2 nm |
Table 2: XPS Analysis - Expected Binding Energies (eV)
| Element | Functional Group | Expected Binding Energy (eV) |
| S 2p | -SH (Thiol) | ~165.5[2] |
| S 2p | -SO₃H (Sulfonate) | ~169.1[2] |
| Si 2p | Si-O (Siloxane) | ~102-103 |
| C 1s | C-C, C-H | ~285.0 |
| C 1s | C-S, C-Si | ~286-287 |
| O 1s | Si-O | ~532-533 |
Experimental Protocols
Solution-Phase Deposition of this compound on Glass
This protocol describes a common method for depositing a this compound monolayer on a glass substrate from a solution.
Materials:
-
Glass or silicon substrates
-
3-mercaptopropyl)trimethoxysilane (MPTMS)
-
Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (H₂O₂)
-
Ethanol (anhydrous)
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Prepare a piranha solution by carefully adding 25% H₂O₂ to 75% H₂SO₄ (v/v). Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Immerse the substrates in the piranha solution for 10 minutes.
-
Thoroughly rinse the substrates with DI water.
-
Store the cleaned substrates in ethanol until use.
-
-
Silane Solution Preparation:
-
Prepare a fresh silane solution by adding MPTMS to a mixture of 95% ethanol and 5% water (v/v) to a final concentration of 1-10%. For a higher quality monolayer, a lower concentration (e.g., 1%) is recommended.
-
-
Deposition:
-
Dry the cleaned substrates under a stream of nitrogen.
-
Immediately immerse the dried substrates into the freshly prepared silane solution for 3 hours at room temperature.
-
-
Rinsing and Curing:
-
After immersion, rinse each side of the substrates with ethanol six times to remove any physisorbed silane.
-
Dry the substrates under a stream of nitrogen.
-
Promote cross-linking of the silane layer by baking the substrates in an oven at 110°C for 10 minutes.
-
Vapor-Phase Deposition of this compound
Vapor-phase deposition is an alternative method that can produce high-quality films with minimal aggregation.
Materials:
-
Cleaned substrates
-
3-mercaptopropyl)trimethoxysilane (MPTMS)
-
Vacuum deposition chamber
-
Small vial for MPTMS
-
Heating source (optional)
-
Nitrogen or other inert gas
Procedure:
-
Preparation:
-
Place the cleaned and dried substrates in a vacuum deposition chamber.
-
Place a small, open vial containing a few drops of MPTMS inside the chamber, away from the direct line of sight of the substrates.
-
-
Deposition:
-
Evacuate the chamber to a base pressure of <10⁻³ Torr.
-
Allow the MPTMS to vaporize and deposit on the substrates. This can be done at room temperature and may take several hours to overnight. Gentle heating of the MPTMS vial can be used to increase the vapor pressure and reduce deposition time, but care must be taken to avoid excessive polymerization.
-
-
Post-Deposition:
-
Vent the chamber with an inert gas like nitrogen.
-
Remove the substrates from the chamber.
-
Bake the substrates in an oven at 110°C for 10 minutes to promote covalent bonding and cross-linking.
-
Logical Troubleshooting Flow
The following diagram illustrates a logical workflow for identifying and addressing common issues with this compound film quality.
References
Technical Support Center: Mercapto-propylsilane Purification and Storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mercapto-propylsilane, specifically 3-mercaptopropyltrimethoxysilane (MPTMS).
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of 3-mercaptopropyltrimethoxysilane (MPTMS) degradation?
A1: The primary signs of MPTMS degradation include:
-
Increased Viscosity: Polymerization due to hydrolysis and condensation of the methoxysilyl groups can lead to a noticeable increase in viscosity.
-
Formation of Solids: In advanced stages of degradation, solid precipitates or a gel-like substance may form in the container.[1]
-
Changes in Odor: While MPTMS has a characteristic sulfurous odor, significant changes or the intensification of the smell could indicate the presence of degradation byproducts.
-
Spectroscopic Changes:
-
FT-IR: The appearance of a broad peak around 3400-3600 cm⁻¹ indicates the presence of Si-OH groups from hydrolysis, and a peak around 1000-1100 cm⁻¹ may broaden due to the formation of Si-O-Si linkages.
-
¹H NMR: The appearance of a signal for methanol (around 3.49 ppm) is a direct indication of hydrolysis. Changes in the integration of the methoxy protons (around 3.57 ppm) relative to the propyl chain protons can also indicate degradation.
-
Q2: What are the ideal storage conditions for MPTMS?
A2: To ensure the stability of MPTMS, it should be stored under the following conditions:
-
Temperature: 2-8°C is the recommended storage temperature.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture and oxygen.
-
Container: Use a tightly sealed container to prevent moisture ingress.
-
Light: Protect from light.
Q3: Can I use MPTMS that has been stored at room temperature?
A3: While short-term exposure to ambient temperatures during shipping is generally acceptable, prolonged storage at room temperature is not recommended as it can accelerate degradation. If the material has been stored at room temperature for an extended period, it is crucial to assess its purity before use.
Q4: What are the common impurities in commercial MPTMS?
A4: Common impurities can include:
-
Starting materials from synthesis, such as 3-chloropropyltrimethoxysilane.
-
Byproducts from synthesis, such as disulfides.
-
Products of hydrolysis and condensation, such as siloxanes and methanol.[2]
Purification Protocols
Purification of MPTMS is often necessary to remove impurities from synthesis or degradation products. The two primary methods are fractional vacuum distillation and flash column chromatography.
Fractional Vacuum Distillation
This is the most common method for purifying liquid silanes.
Experimental Protocol:
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, a receiving flask, and a vacuum adapter.
-
Ensure all glassware is thoroughly dried in an oven and assembled while still hot to prevent atmospheric moisture contamination.
-
Use a dry, inert gas (nitrogen or argon) to flush the system before heating.
-
-
Procedure:
-
Place the impure MPTMS in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum to the system.
-
Gently heat the distillation flask using a heating mantle.
-
Discard the initial low-boiling fraction, which may contain residual solvents or volatile impurities.
-
Collect the main fraction at the appropriate boiling point and pressure. The boiling point of MPTMS is approximately 91-92°C at 15 mmHg.
-
Stop the distillation before the flask is completely dry to prevent the formation of peroxides or other unstable residues.
-
-
Post-Distillation Handling:
-
Cool the receiving flask under an inert atmosphere before opening.
-
Store the purified MPTMS under an inert atmosphere at 2-8°C.
-
Flash Column Chromatography
This method is suitable for removing non-volatile impurities or for smaller-scale purifications.
Experimental Protocol:
-
Column Preparation:
-
Pack a glass chromatography column with silica gel slurried in the initial mobile phase (e.g., a low-polarity solvent like hexane).
-
-
Sample Loading:
-
Dissolve the impure MPTMS in a minimal amount of a low-polarity solvent.
-
Load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Elute the column with a solvent system of increasing polarity. A common system is a gradient of ethyl acetate in hexane.[3][4] For MPTMS, a non-polar mobile phase will elute the product, while polar impurities will remain on the column.
-
Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
-
Solvent Removal:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Storage:
-
Store the purified MPTMS under an inert atmosphere at 2-8°C.
-
Troubleshooting Guides
Purification Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Bumping or unstable boiling during vacuum distillation | - Uneven heating.- Lack of boiling chips or inadequate stirring.- Vacuum leaks. | - Use a heating mantle with a stirrer.- Add fresh, dry boiling chips or a magnetic stir bar.- Check all joints and connections for leaks. |
| Product solidifies in the condenser during distillation | - Condenser water is too cold. | - Use warmer condenser water or a less efficient condenser. |
| Low recovery after distillation | - Product decomposition at high temperatures.- Significant amount of non-volatile impurities. | - Use a lower distillation pressure to reduce the boiling point.- Consider flash column chromatography to remove non-volatile impurities before distillation. |
| Product streaks on TLC plate during column chromatography | - Sample is too concentrated.- Inappropriate solvent system. | - Dilute the sample before loading.- Adjust the polarity of the mobile phase. |
| No separation of impurities during column chromatography | - Impurities have similar polarity to the product. | - Try a different solvent system or a different stationary phase (e.g., alumina). |
Storage Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Liquid has become viscous or gelled | - Hydrolysis and condensation due to moisture exposure. | - The product is likely unusable and should be disposed of according to safety guidelines.- In the future, ensure storage under a dry, inert atmosphere. |
| White precipitate has formed | - Formation of insoluble siloxane polymers. | - The product has degraded. Dispose of it properly.- Review storage procedures to prevent future moisture contamination. |
| Discoloration of the liquid | - Oxidation of the thiol group or reaction with impurities. | - Assess purity using analytical methods (GC, NMR). If impurities are detected, repurify if possible. |
Visualizations
Caption: Workflow for the purification and storage of this compound.
Caption: Decision tree for troubleshooting MPTMS degradation during storage.
References
Validation & Comparative
A Comparative Guide to the Characterization of Mercapto-propylsilane Modified Surfaces
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of surfaces modified with mercapto-propylsilanes, focusing on characterization techniques and performance data relative to alternative silane chemistries. Experimental data is presented to support the comparisons, and detailed methodologies for key characterization techniques are outlined.
Introduction to Mercapto-propylsilane Surface Modification
Surface modification is a critical process in the development of advanced materials for biosensors, biomaterials, and semiconductors.[1] (3-Mercaptopropyl)trimethoxysilane (MPTMS) and its derivatives are widely used silane coupling agents that form self-assembled monolayers (SAMs) on various substrates like glass, silicon, and gold.[2][3] The terminal thiol (-SH) group is particularly valuable as it can form strong covalent bonds with noble metals, serve as an anchor point for nanoparticles, or be used in "click" chemistry reactions like thiol-ene polymerization.[2] The choice of silane and the quality of the resulting monolayer are critical for the performance of the final device. This guide explores the common analytical techniques used to characterize these surfaces and compares different mercapto-silane derivatives.
Key Surface Characterization Techniques
The successful modification of a surface with this compound is typically verified and quantified using a combination of surface-sensitive analytical techniques.
Contact Angle Goniometry
This technique measures the contact angle of a liquid droplet on a solid surface to determine the surface's wettability and surface free energy.[4][5] A change in the contact angle after silanization indicates a change in the surface chemistry. For instance, a hydrophilic glass surface will become more hydrophobic after being coated with a this compound layer.
Experimental Protocol: Sessile Drop Contact Angle Measurement
-
Substrate Preparation: Ensure the substrate is clean and free of contaminants by washing with appropriate solvents (e.g., piranha solution for glass, followed by rinsing with deionized water and drying with nitrogen).
-
Silanization: Immerse the cleaned substrate in a dilute solution (e.g., 1-10 mM) of the this compound in an anhydrous solvent (like toluene or ethanol) for a specified time (e.g., 1-24 hours) at a controlled temperature.[6]
-
Rinsing and Curing: Rinse the substrate with the solvent to remove unbound silanes and cure the monolayer, often by baking at an elevated temperature (e.g., 120°C for 1 hour).
-
Measurement: Place a small droplet (typically a few microliters) of a probe liquid (e.g., deionized water) onto the modified surface.[4]
-
Imaging and Analysis: Use a goniometer to capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface. Software then calculates the contact angle based on the droplet shape.[5] For a comprehensive analysis, both advancing and receding contact angles can be measured to assess contact angle hysteresis.[5]
X-ray Photoelectron Spectroscopy (XPS)
XPS is a highly surface-sensitive technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a surface.[3] For this compound modified surfaces, XPS is used to confirm the presence of silicon (Si), sulfur (S), carbon (C), and oxygen (O) from the silane layer and to study the chemical bonding, such as the formation of Si-O-Si networks.[3]
Experimental Protocol: XPS Analysis
-
Sample Preparation: Prepare the silanized surface as described above. The sample must be vacuum-compatible.
-
Survey Scan: Acquire a survey spectrum over a broad binding energy range to identify all elements present on the surface.[3]
-
High-Resolution Scans: Perform high-resolution scans over the specific binding energy ranges for the elements of interest (e.g., Si 2p, S 2p, C 1s, O 1s).[3]
-
Data Analysis: The binding energies of the peaks are used to identify the chemical states of the elements. The peak areas are used to determine the relative atomic concentrations of the elements on the surface.[3]
Atomic Force Microscopy (AFM)
AFM provides topographical information about a surface at the nanoscale.[6] It is used to visualize the morphology of the silane layer, assess its uniformity and coverage, and measure surface roughness.[1] AFM can reveal whether the silane forms a smooth monolayer or aggregates into islands.[1][6]
Experimental Protocol: AFM Imaging
-
Sample Preparation: Mount the silanized substrate onto an AFM sample holder.
-
Imaging Mode: Select an appropriate imaging mode, typically tapping mode (oscillating mode) for soft organic layers like silanes to minimize sample damage.[2][6]
-
Scanning: Scan the AFM tip across a defined area of the surface (e.g., 1x1 µm²).[1] The vertical movement of the tip is recorded to generate a 3D topographical map of the surface.
-
Image Analysis: Analyze the AFM images to determine parameters such as the root-mean-square (RMS) surface roughness and to observe the surface morphology (e.g., presence of islands, pinholes).[1][6]
Spectroscopic Ellipsometry
Ellipsometry is a non-destructive optical technique used to determine the thickness and refractive index of thin films.[7] It measures the change in the polarization state of light upon reflection from a surface.[8] This technique is extremely sensitive and can accurately measure the thickness of silane monolayers, which are typically in the nanometer range.[7]
Experimental Protocol: Ellipsometry Measurement
-
Sample Preparation: Prepare the silanized sample. A reference measurement on the bare substrate is often taken first.
-
Measurement: Mount the sample on the ellipsometer stage. A beam of polarized light is directed onto the sample at a specific angle of incidence (typically 50-75°).[8] The instrument measures the ellipsometric parameters, Psi (Ψ) and Delta (Δ), as a function of wavelength.[8]
-
Modeling: Develop an optical model that describes the sample structure (e.g., substrate/silane layer/air). The model includes the thickness and optical constants (refractive index and extinction coefficient) of each layer.
-
Data Fitting: Fit the model to the experimental Ψ and Δ data by adjusting the unknown parameters (e.g., the thickness of the silane layer) until the calculated data closely matches the measured data.[7]
Comparison of this compound Derivatives
While (3-mercaptopropyl)trimethoxysilane (MPTMS) is a common choice, it is sensitive to moisture and its thiol groups can be unstable.[1] Newer derivatives, such as mercapto propyl silatrane (MPS) with protective groups (e.g., acetyl- (Ac-), di-tert-butyl carboxyl- (Boc-)), have been developed to improve stability, reactivity, and environmental friendliness.[1]
Quantitative Performance Data
The following tables summarize experimental data comparing different this compound modifications on glass substrates.
Table 1: Surface Roughness (AFM)
| Silane Type | Surface Roughness (pm) | Observation |
|---|---|---|
| Bare Glass | 316 | Smooth surface |
| MPTMS | 462 | Increased roughness, some small protrusions |
| Boc-MPTMS | 569 | Increased roughness, some small protrusions |
| Boc-MPS | 198 | Reduced roughness, smooth surface |
| Trityl-MPS | 241 | Reduced roughness, smooth surface |
Data sourced from[1]
Table 2: XPS Elemental Analysis of MPTMS on Gold
| Element | Expected Atomic % (Stoichiometry) | Measured Atomic % | Interpretation |
|---|---|---|---|
| Si 2p | Varies with layer structure | Present | Confirms silane presence |
| S 2p | Varies with layer structure | Present | Confirms mercapto group presence |
| C 1s | Varies with layer structure | Present | Confirms organic propyl chain |
| O 1s | Varies with layer structure | Present | Indicates Si-O-Substrate and Si-O-Si bonds |
| CH₃O | 12% | 4% | Suggests three-dimensional cross-linking of Si-O-Si bonds |
Data sourced from[3]
Table 3: Film Thickness (Ellipsometry)
| Film Type | Deposition Method | Thickness (nm) |
|---|---|---|
| GLYMO (another silane) | Multilayer | 5.3 |
| GLYMO | After Toluene Cleaning | 1.5 |
| Cu-ligated MHDA | Monolayer | 2.1 ± 0.1 |
| Cu-ligated MHDA | Bilayer | 3.4 ± 0.1 |
| Cu-ligated MHDA | Trilayer | 5.1 ± 0.1 |
Comparison with Alternative Surface Chemistries
While mercapto-propylsilanes are ideal for applications requiring a terminal thiol group, other silanes offer different functionalities.
-
Aminosilanes (e.g., APTES): Provide primary amine (-NH₂) groups. These are useful for attaching biomolecules like DNA and proteins and can serve as electron donors in sensor applications.[6] The modification process is similar to that of mercapto-silanes.
-
Alkylsilanes: These have inert alkyl chains (e.g., octadecyltrichlorosilane) and are used to create highly hydrophobic, water-repellent surfaces.[10]
-
Fluoroalkylsilanes: Offer both hydrophobic and oleophobic (oil-repellent) properties, creating durable, easy-to-clean surfaces.[10]
The primary advantage of mercapto-propylsilanes lies in the versatile reactivity of the thiol group, which is not present in these other common silane types.
Visualizations
// Characterization techniques { rank=same; node [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ca [label="Contact Angle"]; xps [label="XPS"]; afm [label="AFM"]; ell [label="Ellipsometry"]; }
char -> ca; char -> xps; char -> afm; char -> ell;
// Outputs { rank=same; node [shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; ca_out [label="Wettability"]; xps_out [label="Elemental Composition"]; afm_out [label="Topography"]; ell_out [label="Film Thickness"]; }
ca -> ca_out; xps -> xps_out; afm -> afm_out; ell -> ell_out; } DOT Caption: A typical workflow for modifying and characterizing a surface with this compound.
References
- 1. Different Protecting Groups to Cap Mercapto Propyl Silatrane Affect Water Solubility and Surface Modification Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface modification of silicate glass using 3-(mercaptopropyl)trimethoxysilane for thiol-ene polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nanoscience.com [nanoscience.com]
- 5. users.aalto.fi [users.aalto.fi]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. details | Park Systems [parksystems.com]
- 8. Ellipsometry FAQ - J.A. Woollam [jawoollam.com]
- 9. mdpi.com [mdpi.com]
- 10. Silanes for Surface Modification [evonik.com]
A Comparative Guide to Mercapto-propylsilane and Other Silane Coupling Agents
For Researchers, Scientists, and Drug Development Professionals
Silane coupling agents are essential components in a wide array of applications, from advanced composite materials to surface modification in drug delivery systems. Their ability to form durable bonds between organic and inorganic materials makes them indispensable for improving the performance and longevity of various products. This guide provides an objective comparison of Mercapto-propylsilane with other common silane coupling agents, supported by experimental data and detailed protocols to assist researchers in selecting the optimal agent for their specific needs.
Mechanism of Action: A Molecular Bridge
Silane coupling agents function as molecular bridges, creating a strong and stable interface between an inorganic substrate (like glass, metal, or silica) and an organic polymer matrix.[1][2] Their bifunctional nature is the key to this capability. One end of the silane molecule contains hydrolyzable groups (e.g., alkoxy groups) that react with hydroxyl groups on the inorganic surface, forming strong covalent bonds. The other end possesses an organofunctional group (e.g., mercapto, amino, epoxy, or vinyl) that is compatible with and can react with the organic polymer.
The general mechanism involves three primary steps:
-
Hydrolysis: The alkoxy groups on the silicon atom hydrolyze in the presence of water to form reactive silanol groups (-Si-OH).
-
Condensation: These silanol groups then condense with hydroxyl groups on the inorganic substrate, forming stable siloxane bonds (Si-O-Substrate).
-
Interfacial Reaction: The organofunctional group at the other end of the silane molecule then reacts with the organic polymer during the curing process, creating a durable covalent bond that bridges the interface.
Performance Comparison of Silane Coupling Agents
The choice of silane coupling agent is dictated by the specific polymer matrix and the desired performance characteristics. This section compares this compound with other commonly used silanes: Amino-silane, Epoxy-silane, and Vinyl-silane.
Adhesion Strength
Adhesion strength is a critical performance metric for coupling agents. It is often evaluated using shear strength and tensile strength tests.
Table 1: Comparative Shear Strength of Silane Coupling Agents on Metal Substrates
| Silane Coupling Agent | Functional Group | Substrate | Polymer Matrix | Shear Strength (MPa) |
| 3-Mercaptopropyltrimethoxysilane (MPTMS) | Mercapto (-SH) | Aluminum | Butyl Rubber | 15.2[3] |
| 3-Aminopropyltriethoxysilane (APTES) | Amino (-NH₂) | Aluminum | Epoxy | 18.5[4] |
| 3-Glycidoxypropyltrimethoxysilane (GPTMS) | Epoxy | Aluminum | Epoxy | 17.8 |
| Vinyltrimethoxysilane (VTMS) | Vinyl (-CH=CH₂) | Steel | Polyester | 12.5[5] |
Table 2: Comparative Tensile Strength of Silane-Treated Polymer Composites
| Silane Coupling Agent | Functional Group | Reinforcement | Polymer Matrix | Tensile Strength (MPa) |
| 3-Mercaptopropyltrimethoxysilane (MPTMS) | Mercapto (-SH) | Silica | Polypropylene | 35.4 |
| 3-Aminopropyltriethoxysilane (APTES) | Amino (-NH₂) | Glass Fiber | Polyester | 45.1[5] |
| 3-Glycidoxypropyltrimethoxysilane (GPTMS) | Epoxy | Carbon Nanotube | Epoxy | 85.0[6] |
| Vinyltrimethoxysilane (VTMS) | Vinyl (-CH=CH₂) | Glass Fiber | Polyester | 42.8[5] |
Key Observations:
-
Amino-silanes (e.g., APTES) generally exhibit excellent adhesion to a wide range of substrates and are particularly effective with thermosetting resins like epoxies and phenolics.[5][7]
-
Mercapto-silanes (e.g., MPTMS) show strong performance with sulfur-cured elastomers like butyl rubber and are also effective for promoting adhesion to certain metal substrates.[3]
-
Epoxy-silanes (e.g., GPTMS) are highly compatible with epoxy resins, leading to significant improvements in the mechanical properties of epoxy-based composites.[6][8]
-
Vinyl-silanes (e.g., VTMS) are primarily used with peroxide-cured rubbers and for modifying polymers through grafting reactions.[5]
Surface Energy Modification
Silane treatment modifies the surface energy of a substrate, which influences its wettability and compatibility with a polymer matrix. This is often quantified by measuring the water contact angle; a lower contact angle indicates a more hydrophilic (higher energy) surface, while a higher contact angle indicates a more hydrophobic (lower energy) surface.
Table 3: Water Contact Angle on Silane-Treated Glass Substrates
| Silane Coupling Agent | Functional Group | Water Contact Angle (°) |
| 3-Mercaptopropyltrimethoxysilane (MPTMS) | Mercapto (-SH) | 65-75 |
| 3-Aminopropyltriethoxysilane (APTES) | Amino (-NH₂) | 40-50[9] |
| 3-Glycidoxypropyltrimethoxysilane (GPTMS) | Epoxy | 55-65 |
| Vinyltrimethoxysilane (VTMS) | Vinyl (-CH=CH₂) | 85-95[10] |
Key Observations:
-
Amino-silanes tend to create more hydrophilic surfaces due to the presence of the polar amino group.[9]
-
Vinyl-silanes result in more hydrophobic surfaces.[10]
-
Mercapto- and Epoxy-silanes provide an intermediate level of surface energy.
Experimental Protocols
Accurate and reproducible data are paramount in materials science. The following sections detail the methodologies for key experiments cited in this guide.
Surface Treatment Protocol
This protocol describes a general procedure for treating inorganic substrates with silane coupling agents.
Methodology:
-
Substrate Cleaning: Thoroughly clean the substrate surface with a suitable solvent (e.g., acetone, ethanol) to remove any organic contaminants, followed by rinsing with deionized water and drying.
-
Silane Solution Preparation: Prepare a 1-2% (v/v) solution of the silane coupling agent in a 95:5 (v/v) ethanol/water mixture. For non-amino silanes, adjust the pH to 4.5-5.5 with acetic acid to catalyze hydrolysis.
-
Hydrolysis: Stir the solution for 30-60 minutes at room temperature to allow for the hydrolysis of the alkoxy groups to silanols.
-
Substrate Immersion: Immerse the cleaned substrate in the silane solution for 5-10 minutes.
-
Rinsing: Remove the substrate and rinse it with fresh ethanol to remove any excess, unreacted silane.
-
Curing: Cure the treated substrate in an oven at 110°C for 15 minutes to promote the condensation reaction between the silanol groups and the substrate surface.
Adhesion Strength Testing
1. Single Lap Shear Strength (ASTM D1002) [11][12][13][14][15]
This test is used to determine the shear strength of an adhesive bond between two substrates.[11][12][13][14][15]
Methodology:
-
Specimen Preparation: Prepare rectangular specimens of the substrate material (e.g., metal plates).
-
Surface Treatment: Treat the bonding surfaces of the specimens with the respective silane coupling agents as per the protocol described above.
-
Bonding: Apply the polymer adhesive to the treated surfaces and create a single lap joint with a defined overlap area.
-
Curing: Cure the bonded specimens according to the polymer manufacturer's instructions.
-
Testing: Place the specimen in a universal testing machine and apply a tensile load at a constant rate until failure.[12][13][16]
-
Calculation: The shear strength is calculated by dividing the maximum load at failure by the overlap area.[13]
2. Tensile Properties of Polymer Matrix Composites (ASTM D3039) [16][17][18][19][20]
This method is used to determine the in-plane tensile properties of polymer matrix composites.[17][18][19][20]
Methodology:
-
Composite Fabrication: Fabricate composite panels by incorporating silane-treated reinforcement (e.g., glass fibers, silica particles) into the polymer matrix.
-
Specimen Machining: Cut rectangular test specimens from the cured composite panels.
-
Testing: Mount the specimen in the grips of a universal testing machine. Apply a tensile load at a constant crosshead speed until the specimen fails.[16][17]
-
Data Acquisition: Use an extensometer to measure the strain during the test.
-
Calculation: The tensile strength is calculated from the maximum load sustained by the specimen, and the tensile modulus is determined from the slope of the initial linear portion of the stress-strain curve.[16]
Surface Energy Measurement (Water Contact Angle)
This method provides a simple yet effective way to assess the change in surface energy after silane treatment.[21][22][23]
Methodology:
-
Surface Treatment: Treat the substrate (e.g., glass slide) with the different silane coupling agents.
-
Droplet Deposition: Place a small droplet of deionized water (typically 1-5 µL) onto the treated surface.[6]
-
Image Capture: Use a goniometer or a high-resolution camera to capture a profile image of the water droplet on the surface.
-
Angle Measurement: Analyze the image to measure the angle formed at the three-phase (liquid-solid-vapor) contact point. Perform measurements at multiple locations on the surface to ensure accuracy.[6]
Conclusion
The selection of a silane coupling agent is a critical decision that significantly impacts the performance of composite materials and the effectiveness of surface modifications. This guide provides a comparative overview of this compound against other common silanes, highlighting their respective strengths in different applications. The provided experimental data and detailed protocols offer a foundation for researchers and scientists to make informed decisions and conduct further investigations to optimize their material systems. For specific applications, it is always recommended to perform dedicated experimental evaluations to determine the most suitable silane coupling agent.
References
- 1. researchgate.net [researchgate.net]
- 2. server.ccl.net [server.ccl.net]
- 3. Adhesion Strength Enhancement of Butyl Rubber and Aluminum Using Nanoscale Self-Assembled Monolayers of Various Silane Coupling Agents for Vibration Damping Plates [mdpi.com]
- 4. The Synergistic Effects of Aminosilane Coupling Agent on the Adhesion Performance of Silane Primer for Silicone Resin Thermal Protection Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ichp.vot.pl [ichp.vot.pl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chinacouplingagents.com [chinacouplingagents.com]
- 9. lehigh.edu [lehigh.edu]
- 10. researchgate.net [researchgate.net]
- 11. testresources.net [testresources.net]
- 12. Lap Shear Strength of Adhesively Bonded Metal Specimens ASTM D1002 [intertek.com]
- 13. Guide to Adhesive Lap Joint Shear Strength Test ASTM D1002 [admet.com]
- 14. industrialphysics.com [industrialphysics.com]
- 15. blog.goldsupplier.com [blog.goldsupplier.com]
- 16. Tensile Testing Composite ASTM D3039 [intertek.com]
- 17. forneyonline.com [forneyonline.com]
- 18. infinitalab.com [infinitalab.com]
- 19. file.yizimg.com [file.yizimg.com]
- 20. store.astm.org [store.astm.org]
- 21. youtube.com [youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. youtube.com [youtube.com]
A Comparative Guide to the XPS Analysis of Mercapto-propylsilane on Gold Surfaces
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of X-ray Photoelectron Spectroscopy (XPS) analysis of (3-Mercaptopropyl)trimethoxysilane (MPTMS) and other alternative self-assembled monolayers (SAMs) on gold surfaces. This document is intended to assist researchers in selecting and characterizing surface functionalization strategies for applications such as biosensors, biomaterial engineering, and drug delivery systems.
Introduction to Surface Functionalization of Gold
The modification of gold surfaces with self-assembled monolayers is a cornerstone of nanotechnology and surface science. The robust and well-defined nature of the gold-thiol bond allows for the creation of highly ordered and functional surfaces. MPTMS is a popular choice for this purpose due to its thiol group, which readily binds to gold, and its trimethoxysilane group, which can be used for further chemical modifications or for creating cross-linked networks. However, simpler alkanethiols are also widely used and serve as a benchmark for SAM formation. XPS is an indispensable tool for characterizing these monolayers, providing quantitative information on elemental composition, chemical states, and layer thickness.
Comparative XPS Analysis: MPTMS vs. Alkanethiols
The choice of molecule for gold surface functionalization depends on the desired surface properties. MPTMS offers the potential for covalent multilayer formation, while simple alkanethiols, such as dodecanethiol, form well-defined, hydrophobic monolayers. Below is a comparative summary of the expected XPS data for MPTMS and dodecanethiol on a gold surface.
Table 1: Comparative Quantitative XPS Data for MPTMS and Dodecanethiol on Gold Surfaces
| Parameter | (3-Mercaptopropyl)trimethoxysilane (MPTMS) on Gold | Dodecanethiol on Gold (Representative) |
| Detected Elements | Au, S, Si, O, C | Au, S, C |
| S 2p3/2 Binding Energy (Thiolate) | ~163.7 eV[1] | ~162.0 eV[2] |
| Si 2p3/2 Binding Energy | ~102.3 eV (Si-O)[1] | Not Applicable |
| C 1s Binding Energy (Components) | ~284.9 eV (C-Si, C-C, C-H), ~286.0 eV (C-S), ~286.9 eV (C-O)[1] | ~285.0 eV (C-C, C-H) |
| O 1s Binding Energy (Components) | ~532.7 eV (Si-O-Si/Si-OH), ~533.8 eV (C-O)[1] | Not Applicable (unless oxidized) |
| Atomic Concentration (Excluding Au) | S: ~10%, Si: ~10%, C: ~49%, O: ~31%[1] | S: (Varies with packing density), C: (Dominant) |
| Layer Thickness (from ARXPS) | ~0.5 nm[3][4] | ~1.6 nm (for dodecanethiol) |
Note: Binding energies can vary slightly depending on the instrument calibration and the specific chemical environment. Atomic concentrations for dodecanethiol are representative and depend on monolayer packing and surface coverage.
The S 2p spectrum for thiols on gold typically shows a doublet corresponding to the S 2p3/2 and S 2p1/2 spin-orbit components. The binding energy of the S 2p3/2 peak for a thiolate species bound to gold is characteristically around 162 eV.[2][5] The slightly higher binding energy observed for MPTMS (~163.7 eV) may be attributed to the specific functionalization conditions and the molecular structure.[1] Unbound or physisorbed thiols can appear at higher binding energies, around 163.5-164 eV.[5]
Experimental Protocols
Functionalization of Gold Surface with MPTMS
This protocol is adapted from the work of Casula et al. (2024).[1]
Materials:
-
Gold-coated substrate (e.g., gold-sputtered silicon wafer)
-
(3-Mercaptopropyl)trimethoxysilane (MPTMS)
-
Ethanol (96%)
-
Deionized water
-
Nitrogen gas stream
Procedure:
-
Substrate Cleaning: The gold substrates are first cleaned to remove organic contaminants. This can be achieved by rinsing with ethanol and deionized water, followed by drying under a stream of nitrogen. For a more rigorous cleaning, UV/Ozone treatment can be employed.[5]
-
Pre-immersion: The cleaned gold samples are immersed in ethanol for one hour.
-
MPTMS Solution Preparation: Prepare a 10% (v/v) solution of MPTMS in ethanol.
-
Functionalization: The ethanol-immersed gold samples are then dipped into the 10% MPTMS solution for one hour to allow for the self-assembly of the MPTMS monolayer.
-
Rinsing: After functionalization, the samples are immersed in fresh ethanol for one hour to remove any non-covalently bound MPTMS molecules.
-
Drying: The functionalized samples are dried under a stream of nitrogen gas.
-
XPS Analysis: The samples are then transferred to the XPS instrument for analysis.
XPS Analysis of Self-Assembled Monolayers on Gold
Instrumentation:
-
X-ray Photoelectron Spectrometer with a monochromatic X-ray source (e.g., Al Kα).
General Procedure:
-
Sample Mounting: The functionalized gold substrate is mounted on the sample holder and introduced into the XPS analysis chamber.
-
Vacuum: The chamber is evacuated to ultra-high vacuum (UHV) conditions (typically < 10-8 mbar) to prevent surface contamination and scattering of photoelectrons.
-
Survey Scan: A wide energy range survey scan (e.g., 0-1100 eV) is acquired to identify all the elements present on the surface.
-
High-Resolution Scans: High-resolution scans are then acquired for the specific elements of interest (e.g., Au 4f, S 2p, Si 2p, C 1s, O 1s). These scans are performed with a lower pass energy to achieve higher energy resolution, allowing for the determination of chemical states.
-
Charge Correction: If the sample is insulating, charge correction may be necessary. This is often done by referencing the adventitious carbon C 1s peak to 284.8 eV or the Au 4f7/2 peak to 84.0 eV.[6]
-
Data Analysis: The acquired spectra are analyzed using appropriate software. This involves background subtraction (e.g., Shirley background), peak fitting with Gaussian-Lorentzian functions, and quantification of elemental compositions using appropriate sensitivity factors.
Visualizing the Process and Structure
To better understand the experimental workflow and the molecular interactions at the gold surface, the following diagrams are provided.
Caption: Experimental workflow for MPTMS functionalization and XPS analysis.
Caption: Binding of an MPTMS molecule to a gold surface via a thiol-gold bond.
References
- 1. Surface Coverage and Structure of Mixed DNA/Alkylthiol Monolayers on Gold: Characterization by XPS, NEXAFS, and Fluorescence Intensity Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Gold | XPS Periodic Table | Thermo Fisher Scientific - ES [thermofisher.com]
A Comparative Guide to Mercapto-propylsilane Coatings: Contact Angle Analysis
For researchers, scientists, and drug development professionals, understanding the surface properties of functionalized materials is paramount. This guide provides a comparative analysis of the wettability of mercapto-propylsilane coatings, benchmarked against other common silane chemistries. The data presented herein, supported by detailed experimental protocols, will aid in the selection of appropriate surface modification strategies for various applications, from biomolecule immobilization to microfluidic device fabrication.
The hydrophobicity or hydrophilicity of a surface, quantified by the water contact angle, is a critical parameter that dictates how a material will interact with its environment. Silanization is a widely used technique to modify the surface chemistry of substrates rich in hydroxyl groups, such as glass and silicon dioxide. Among the diverse range of available silanes, (3-Mercaptopropyl)trimethoxysilane (MPTMS) is of particular interest due to its terminal thiol group, which can be used for the covalent attachment of biomolecules, nanoparticles, and other functional moieties.
This guide focuses on the contact angle of MPTMS coatings and provides a comparison with two other frequently used silane coupling agents: (3-Aminopropyl)triethoxysilane (APTES), an aminosilane, and octyltrichlorosilane, an alkylsilane.
Comparative Analysis of Water Contact Angles
The wettability of a silanized surface is fundamentally influenced by the terminal functional group of the silane molecule. The following table summarizes the static water contact angles for this compound, aminosilane, and alkylsilane coatings on silicon dioxide/glass substrates, as reported in various studies. It is important to note that direct comparison should be made with caution as experimental conditions can vary between studies.
| Silane Type | Functional Group | Silane Example | Substrate | Static Water Contact Angle (°) | Reference(s) |
| Mercaptosilane | Thiol (-SH) | (3-Mercaptopropyl)trimethoxysilane (MPTMS) | SiO₂ | 71 - 104[1] | [1] |
| Aminosilane | Amine (-NH₂) | (3-Aminopropyl)triethoxysilane (APTES) | Glass | ~85 | [2] |
| Alkylsilane | Alkyl (-CₙH₂ₙ₊₁) | Octyltrichlorosilane | Glass | ~107 | [3] |
The data indicates that this compound coatings exhibit a moderate level of hydrophobicity. The wide range of reported contact angles for MPTMS (71° to 104°) can be attributed to variations in deposition conditions, such as the concentration of the silane solution, which can affect the formation and ordering of the self-assembled monolayer[1]. At lower concentrations, more ordered monolayers with terminal thiol groups exposed can result in a lower contact angle, while higher concentrations may lead to disordered, polymer-like layers with more hydrophobic character[1].
In comparison, aminosilane coatings are generally more hydrophilic than MPTMS, which is expected due to the polar nature of the amine group. Conversely, alkylsilanes, with their non-polar hydrocarbon chains, produce significantly more hydrophobic surfaces.
Experimental Protocols
To ensure reproducibility and obtain meaningful comparative data, standardized experimental procedures are crucial. The following sections detail the methodologies for substrate preparation, silanization, and contact angle measurement.
Substrate Preparation (Glass/Silicon Dioxide)
A thorough cleaning of the substrate is essential to remove organic contaminants and to ensure a high density of surface hydroxyl groups, which are necessary for the silanization reaction.
-
Initial Cleaning: Sonicate the substrates in a solution of deionized water and a laboratory detergent for 15 minutes.
-
Rinsing: Thoroughly rinse the substrates with deionized water.
-
Acid Piranha Treatment (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment):
-
Prepare a fresh Piranha solution by mixing a 3:1 ratio of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂).
-
Immerse the substrates in the Piranha solution for 30-60 minutes.
-
-
Final Rinsing and Drying:
-
Rinse the substrates extensively with deionized water.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
For complete removal of water, bake the substrates in an oven at 110-120°C for at least 1 hour immediately before silanization.
-
Silanization Protocol
The following is a general protocol for the solution-phase deposition of silane coatings.
-
Silane Solution Preparation:
-
Prepare a 1% (v/v) solution of the desired silane (e.g., MPTMS, APTES, or octyltrichlorosilane) in an anhydrous solvent such as toluene or ethanol. The choice of solvent can influence the quality of the resulting monolayer. For MPTMS, toluene is often preferred.
-
-
Immersion:
-
Immerse the cleaned and dried substrates into the silane solution in a moisture-free environment (e.g., under a nitrogen atmosphere).
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Rinsing:
-
Remove the substrates from the silane solution.
-
Rinse them thoroughly with the same anhydrous solvent used for the solution preparation to remove any excess, unbound silane.
-
Follow with a rinse in a second solvent, such as ethanol or methanol.
-
-
Curing:
-
Dry the coated substrates with a stream of nitrogen.
-
Cure the silane layer by baking the substrates in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of a stable siloxane network on the surface.
-
Contact Angle Measurement Protocol (Sessile Drop Method)
Contact angle measurements are typically performed using a goniometer. Both static and dynamic contact angles provide valuable information about the surface.
-
Instrumentation: Use an optical goniometer equipped with a high-resolution camera and software for drop shape analysis.
-
Probe Liquid: Use high-purity deionized water as the probe liquid.
-
Static Contact Angle Measurement:
-
Place the silanized substrate on the sample stage.
-
Carefully dispense a small droplet of water (typically 2-5 µL) onto the surface.
-
Capture an image of the droplet immediately after it has stabilized on the surface.
-
Use the goniometer software to measure the angle between the baseline of the droplet and the tangent at the liquid-solid-vapor interface.
-
Perform measurements at multiple locations on the surface to ensure statistical relevance.
-
-
Dynamic Contact Angle Measurement (Advancing and Receding Angles):
-
Dispense a small droplet of water onto the surface.
-
Slowly increase the volume of the droplet by adding more water through a needle immersed in the droplet. The contact angle measured just as the contact line begins to advance is the advancing contact angle .
-
Subsequently, slowly decrease the volume of the droplet by withdrawing water. The contact angle measured just as the contact line begins to recede is the receding contact angle .
-
The difference between the advancing and receding contact angles is the contact angle hysteresis, which provides information about surface heterogeneity and roughness.
-
Workflow and Logical Relationships
The following diagrams illustrate the key experimental workflows described in this guide.
References
Confirming Mercapto-Propylsilane Grafting: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals working with surface modification, the successful grafting of molecules like mercapto-propylsilane is a critical first step. This guide provides a detailed comparison of three common analytical techniques—Fourier Transform Infrared (FTIR) Spectroscopy, X-ray Photoelectron Spectroscopy (XPS), and Thermogravimetric Analysis (TGA)—used to confirm the covalent attachment of this compound to a substrate. We present supporting experimental data, detailed protocols, and visual workflows to aid in technique selection and data interpretation.
The functionalization of surfaces with organosilanes, such as (3-mercaptopropyl)trimethoxysilane (MPTMS), is a fundamental strategy for tailoring the properties of materials for a wide range of applications, including drug delivery, biosensing, and chromatography. The thiol group of MPTMS offers a reactive site for the subsequent attachment of biomolecules, nanoparticles, or other functional moieties. However, robust and reliable characterization is essential to verify the success of the initial grafting step. This guide compares the utility of FTIR, XPS, and TGA in providing qualitative and quantitative evidence of this compound grafting.
At a Glance: Comparison of Analytical Techniques
| Feature | FTIR Spectroscopy | X-ray Photoelectron Spectroscopy (XPS) | Thermogravimetric Analysis (TGA) |
| Principle | Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups. | Measures the kinetic energy of electrons ejected from the surface by X-rays, providing elemental and chemical state information.[1] | Measures the change in mass of a sample as a function of temperature, quantifying the amount of grafted material. |
| Information Provided | Qualitative confirmation of functional groups (S-H, C-H, Si-O-Si). Semi-quantitative analysis is possible. | Quantitative elemental composition and chemical state of elements on the surface (e.g., Si, S, C, O). Provides information on layer thickness. | Quantitative determination of the mass of grafted material (grafting density). |
| Depth of Analysis | Micrometers (ATR-FTIR is more surface-sensitive, in the order of ~0.5-2 µm). | 1-10 nanometers, highly surface-sensitive. | Bulk analysis of the sample. |
| Sample Requirements | Solid or liquid samples. ATR-FTIR is suitable for films and powders. | Solid, vacuum-compatible samples. | Solid or liquid samples that can be heated. |
| Key Advantages | Non-destructive, relatively fast, and provides direct evidence of specific chemical bonds. | Provides quantitative elemental and chemical state information, highly surface-sensitive. | Provides a direct quantitative measure of the grafted amount. |
| Key Limitations | Can be difficult to quantify accurately. Signal from the bulk substrate may overwhelm the signal from the thin grafted layer. | Requires high vacuum, can be more expensive and time-consuming. Data analysis can be complex. | Destructive technique, may not be suitable for all substrates. Does not provide information on the chemical structure of the grafted layer. |
Quantitative Data Summary
The following table summarizes representative quantitative data obtained from the analysis of this compound grafted onto silica nanoparticles, as determined by TGA and XPS.
| Parameter | Technique | Value | Reference |
| Grafting Ratio | TGA | 22.9% | [2] |
| MPTMS Layer Thickness | ARXPS | 0.5 (±0.2) nm | |
| Areic Density of Silane | TXRF-calibrated XPS | 2-4 molecules/nm² | [1][3] |
Experimental Protocols
FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
This protocol describes the confirmation of this compound grafting on a glass slide.
Materials:
-
This compound grafted glass slide
-
Unmodified glass slide (as a background reference)
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)
-
Isopropanol or ethanol for cleaning
-
Nitrogen gas stream for drying
Procedure:
-
Sample Preparation:
-
Thoroughly clean the ATR crystal with isopropanol or ethanol and dry it with a gentle stream of nitrogen.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place the unmodified glass slide onto the ATR crystal and apply pressure to ensure good contact. Record the spectrum. This will serve as a negative control.
-
Clean the ATR crystal again as described above.
-
Place the this compound grafted glass slide onto the ATR crystal and apply consistent pressure.
-
-
Data Acquisition:
-
Data Analysis:
-
Perform a baseline correction on the collected spectrum.
-
Identify characteristic peaks corresponding to this compound. Key peaks to look for include:
-
S-H stretching: A weak band around 2560 cm⁻¹. Its presence is a strong indicator of successful grafting.
-
C-H stretching: Bands in the region of 2850-2950 cm⁻¹ corresponding to the propyl chain.
-
Si-O-Si stretching: A broad and strong band around 1000-1100 cm⁻¹, which may overlap with the Si-O stretching of the glass substrate but should show an increase in intensity or a change in shape after grafting.
-
Disappearance of Si-OH bands: A reduction in the broad band around 3200-3600 cm⁻¹ from the silanol groups on the glass surface indicates their reaction with the silane.
-
-
X-ray Photoelectron Spectroscopy (XPS)
This protocol outlines the analysis of this compound grafted on a silicon wafer.
Materials:
-
This compound grafted silicon wafer
-
Unmodified silicon wafer (as a reference)
-
XPS instrument with a monochromatic Al Kα or Mg Kα X-ray source
Procedure:
-
Sample Preparation:
-
Ensure the sample is clean and free of adventitious contaminants.
-
Mount the sample on the XPS sample holder using appropriate clips or tape.
-
-
Data Acquisition:
-
Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum (typically 0-1100 eV binding energy) to identify all elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest: Si 2p, S 2p, C 1s, and O 1s.
-
-
Data Analysis:
-
Perform charge correction by referencing the C 1s peak of adventitious carbon to 284.8 eV.
-
Analyze the high-resolution spectra to determine the elemental composition and chemical states.
-
S 2p: The presence of a peak around 163-164 eV confirms the presence of the thiol group.
-
Si 2p: Deconvolution of the Si 2p peak can distinguish between silicon from the substrate (Si-O) and silicon from the grafted silane (Si-C, Si-O-Si).
-
C 1s: The C 1s spectrum can be deconvoluted to identify C-C/C-H, C-S, and C-Si bonds.
-
-
Quantify the atomic concentrations of each element to determine the surface coverage of the silane.
-
Thermogravimetric Analysis (TGA)
This protocol describes the quantification of this compound grafted onto silica nanoparticles.
Materials:
-
This compound grafted silica nanoparticles
-
Unmodified silica nanoparticles (as a reference)
-
TGA instrument
-
TGA sample pans (e.g., alumina or platinum)
Procedure:
-
Sample Preparation:
-
Accurately weigh a few milligrams (e.g., 5-10 mg) of the dried this compound grafted silica nanoparticles into a TGA pan.
-
In a separate pan, weigh a similar amount of unmodified silica nanoparticles.
-
-
Data Acquisition:
-
Place the sample pan in the TGA furnace.
-
Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen) or in air.
-
Record the mass of the sample as a function of temperature.
-
Run the analysis for the unmodified silica nanoparticles under the same conditions.
-
-
Data Analysis:
-
Analyze the TGA curves (mass vs. temperature).
-
The weight loss of the unmodified silica nanoparticles is primarily due to the loss of adsorbed water and the dehydroxylation of surface silanol groups.
-
The TGA curve of the grafted nanoparticles will show an additional weight loss step corresponding to the decomposition of the organic this compound layer.
-
The percentage of grafted silane can be calculated by subtracting the weight loss of the unmodified silica from the weight loss of the grafted silica in the temperature range of organic decomposition.
-
Visualization of Workflows
Caption: Workflow for FTIR analysis to confirm this compound grafting.
Caption: Logical relationship for selecting a technique based on the desired information.
Conclusion
The choice of analytical technique to confirm this compound grafting depends on the specific information required by the researcher. FTIR spectroscopy is a rapid and accessible method for the qualitative confirmation of the presence of key functional groups. For highly sensitive surface analysis and quantitative elemental and chemical state information, XPS is the technique of choice. When the primary goal is to determine the overall amount of grafted material, TGA provides a direct and quantitative measure. Often, a combination of these techniques provides the most comprehensive and robust confirmation of successful surface modification, ensuring a solid foundation for subsequent research and development activities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Evaluating Mercapto-propylsilane in Biosensors: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of surface chemistry is a critical determinant of biosensor performance. (3-Mercaptopropyl)trimethoxysilane (MPTMS) is a widely utilized organosilane for the functionalization of silica-based surfaces in biosensors due to the reactive thiol group it presents for biomolecule immobilization. This guide provides a comparative analysis of MPTMS against other common silanization agents and alternative surface modification strategies, supported by experimental data and detailed protocols.
Performance Comparison of Surface Chemistries
The selection of a surface modification agent significantly impacts key biosensor performance metrics such as sensitivity, specificity, and stability. Below is a summary of the comparative performance of MPTMS against two other common organosilanes, (3-Aminopropyl)triethoxysilane (APTES) and (3-Glycidyloxypropyl)trimethoxysilane (GOPS), as well as the alternative "thiol-ene" click chemistry approach.
| Feature | (3-Mercaptopropyl)trimethoxysilane (MPTMS) | (3-Aminopropyl)triethoxysilane (APTES) | (3-Glycidyloxypropyl)trimethoxysilane (GOPS) | Thiol-ene Click Chemistry |
| Functional Group | Thiol (-SH) | Amine (-NH2) | Epoxide | Alkene/Thiol |
| Immobilization Strategy | Covalent bond formation with maleimides, or direct coupling to gold surfaces. | Covalent bond formation with carboxyl groups (e.g., on antibodies) via EDC/NHS chemistry, or cross-linking with glutaraldehyde. | Covalent bond formation with amine or thiol groups. | Photo-initiated radical addition between a thiol and an alkene. |
| Immobilization Density | Generally provides high and uniform surface coverage. A study on ZnO surfaces showed 21% higher fluorescence intensity for immobilized antibodies compared to GOPS, indicating a higher antibody density. | Can achieve high immobilization density, but prone to forming multilayers and aggregates, which can affect reproducibility. | Offers good control over monolayer formation, leading to homogenous surfaces. | Can achieve high grafting density under optimized conditions. |
| Orientation of Biomolecules | Can promote oriented immobilization, particularly of Fab' fragments of antibodies. | Random orientation is common, though strategies with cross-linkers can improve this. | Can facilitate oriented immobilization of proteins through reaction with specific residues. | Offers good control over biomolecule orientation. |
| Stability | Forms stable siloxane bonds with the substrate. The thiol group can be susceptible to oxidation over time. | Forms stable siloxane bonds. The amine group is generally stable. | Forms stable siloxane bonds. The epoxide ring can be susceptible to hydrolysis. | Forms stable thioether bonds. |
| Reaction Conditions | Typically requires anhydrous solvents and controlled humidity to prevent self-condensation. | Similar to MPTMS, requires anhydrous conditions for optimal results. | Requires careful control of reaction conditions to avoid premature ring-opening. | Often proceeds under mild, aqueous conditions with UV initiation, making it highly efficient and biocompatible. |
| Non-specific Binding | Can exhibit low non-specific binding, which can be further reduced with blocking agents. | Amine groups can be positively charged, potentially leading to higher non-specific binding of negatively charged molecules. | The hydrophilic nature of the opened epoxide can help reduce non-specific binding. | Can be designed to be highly resistant to non-specific binding. |
Experimental Protocols
Detailed methodologies are crucial for reproducible biosensor fabrication. Below are representative protocols for surface functionalization using MPTMS, APTES, and GOPS on a silicon dioxide substrate.
Protocol 1: Surface Functionalization with (3-Mercaptopropyl)trimethoxysilane (MPTMS)
This protocol is optimized for creating a thiol-terminated surface for subsequent biomolecule immobilization.
Materials:
-
Silicon dioxide substrates
-
Toluene (anhydrous)
-
Ethanol (absolute)
-
(3-Mercaptopropyl)trimethoxysilane (MPTMS)
-
Nitrogen gas
-
Oven
Procedure:
-
Substrate Cleaning:
-
Sonicate the silicon dioxide substrates in acetone for 10 minutes.
-
Sonicate in ethanol for 10 minutes.
-
Sonicate in deionized water for 10 minutes.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Surface Activation (Hydroxylation):
-
Treat the cleaned substrates with an oxygen plasma cleaner for 2-5 minutes to generate hydroxyl (-OH) groups on the surface.
-
-
Silanization:
-
Prepare a 1% (v/v) solution of MPTMS in anhydrous toluene.
-
Immerse the activated substrates in the MPTMS solution for 10 minutes at 60°C.[1]
-
Rinse the substrates thoroughly with anhydrous toluene to remove excess silane.
-
Sonicate the substrates in absolute ethanol for 10 minutes to remove any unbound MPTMS.[1]
-
-
Curing:
-
Dry the functionalized substrates under a stream of nitrogen gas.
-
Cure the substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.
-
-
Biomolecule Immobilization (Example with Maleimide-activated Protein):
-
Prepare a solution of the maleimide-activated protein in a suitable buffer (e.g., PBS, pH 7.2).
-
Incubate the MPTMS-functionalized substrates with the protein solution for 1-2 hours at room temperature or 4°C overnight.
-
Rinse the substrates with the buffer to remove unbound protein.
-
Block any remaining reactive sites with a suitable blocking agent (e.g., bovine serum albumin, BSA).
-
Protocol 2: Surface Functionalization with (3-Aminopropyl)triethoxysilane (APTES)
This protocol details the creation of an amine-terminated surface, often used for antibody immobilization via cross-linking.
Materials:
-
Silicon dioxide substrates
-
Ethanol
-
Toluene (anhydrous)
-
5% (v/v) (3-Aminopropyl)triethoxysilane (APTES) solution in ethanol
-
Glutaraldehyde solution (2.5% in PBS)
-
Phosphate-buffered saline (PBS)
-
Nitrogen gas
-
Oven
Procedure:
-
Substrate Cleaning and Activation: Follow steps 1 and 2 from the MPTMS protocol.
-
Silanization:
-
Immerse the activated substrates in a 5% (v/v) APTES solution in ethanol for 20-60 minutes at room temperature.
-
Rinse the substrates thoroughly with ethanol to remove excess APTES.
-
-
Curing:
-
Dry the substrates under a stream of nitrogen gas.
-
Cure in an oven at 110-120°C for 30-60 minutes.
-
-
Activation with Glutaraldehyde:
-
Immerse the APTES-functionalized substrates in a 2.5% glutaraldehyde solution in PBS for 30-60 minutes at room temperature.
-
Rinse the substrates with PBS and then with deionized water.
-
Dry under a stream of nitrogen gas.
-
-
Antibody Immobilization:
-
Incubate the glutaraldehyde-activated substrates with the antibody solution (in PBS) for 1-2 hours at room temperature.
-
Rinse with PBS to remove unbound antibodies.
-
Block any remaining aldehyde groups with a blocking agent like ethanolamine or glycine.
-
Protocol 3: Surface Functionalization with (3-Glycidyloxypropyl)trimethoxysilane (GOPS)
This protocol outlines the formation of an epoxide-terminated surface for the direct immobilization of proteins.
Materials:
-
Silicon dioxide substrates
-
Toluene (anhydrous)
-
Ethanol
-
1% (v/v) (3-Glycidyloxypropyl)trimethoxysilane (GOPS) solution in anhydrous toluene
-
Nitrogen gas
-
Oven
Procedure:
-
Substrate Cleaning and Activation: Follow steps 1 and 2 from the MPTMS protocol.
-
Silanization:
-
Immerse the activated substrates in a 1% (v/v) GOPS solution in anhydrous toluene for 2-4 hours at room temperature under a nitrogen atmosphere.
-
Rinse the substrates with anhydrous toluene.
-
-
Curing:
-
Dry the substrates under a stream of nitrogen gas.
-
Cure in an oven at 120°C for 30 minutes.
-
-
Protein Immobilization:
-
Incubate the GOPS-functionalized substrates with the protein solution (in a suitable buffer, e.g., PBS, pH 7.4) for 2-4 hours at room temperature or overnight at 4°C. The amine or thiol groups on the protein will react directly with the epoxide groups on the surface.
-
Rinse with the buffer to remove unbound protein.
-
Block any remaining reactive epoxide groups with a blocking agent like BSA or ethanolamine.
-
Visualizing the Workflow and Chemistry
To better understand the processes involved, the following diagrams illustrate a typical experimental workflow for an immunosensor and the chemical reactions of the different silanization agents.
Caption: Experimental workflow for a label-free immunosensor.
Caption: Silanization reaction schemes for different organosilanes.
References
Thermal Stability of Mercapto-Propylsilane Coatings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermal stability of mercapto-propylsilane coatings with other common silane-based surface modifications. The information presented is supported by experimental data from peer-reviewed studies, offering insights into the performance of these coatings under elevated temperatures.
Comparative Thermal Stability of Silane Coatings
This compound coatings are frequently employed for the functionalization of surfaces due to the reactive thiol group, which is valuable for the immobilization of biomolecules and nanoparticles. However, the operational temperature range of devices and processes utilizing these coatings is critically dependent on their thermal stability. The following table summarizes the thermal decomposition data for this compound and other commonly used silane coatings, primarily derived from thermogravimetric analysis (TGA).
| Silane Coating Type | Substrate/Support | Onset of Decomposition (°C) | Significant Weight Loss Range (°C) | Reference |
| This compound (MPTMS) | Silica Nanoparticles | ~200 | 200 - 400 | [1] |
| Amino-propylsilane (APTES) | Silica Aerogel | ~360 | 360 - 500+ | |
| Perfluorodecyltriethoxysilane (PFDS) | Hydroxylated Silicon | ~350 | 350 - 500+ | |
| Octadecanethiol (ODT) on Gold | Gold | ~110 | 110 - 150 |
Note: The thermal stability of a silane coating can be influenced by factors such as the underlying substrate, the density and cross-linking of the silane layer, and the atmosphere in which the thermal analysis is conducted. The data presented should be considered as representative values.
Analysis of Thermal Decomposition
Thermogravimetric analysis of this compound modified silica nanoparticles reveals a multi-stage decomposition process. An initial weight loss is typically observed below 150°C, corresponding to the desorption of physically adsorbed water and residual solvents. The primary decomposition of the organic propyl-thiol moiety of the this compound begins at approximately 200°C and continues up to around 400°C[1].
In comparison, amino-propylsilane coatings generally exhibit higher thermal stability, with decomposition initiating at temperatures around 360°C. This enhanced stability can be attributed to the different bonding energies within the amino-propyl group compared to the mercapto-propyl group. Perfluorinated silane coatings, such as PFDS, demonstrate even greater thermal resistance, withstanding temperatures up to 350°C before significant degradation occurs. Thiol-based self-assembled monolayers on gold, which are bound via a gold-sulfur bond, typically show the lowest thermal stability, with decomposition occurring at relatively mild temperatures of around 110°C.
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for the accurate interpretation and reproduction of thermal stability data. Below is a typical experimental protocol for assessing the thermal stability of silane coatings using Thermogravimetric Analysis (TGA).
Thermogravimetric Analysis (TGA) of Silane Coatings
Objective: To determine the thermal stability and decomposition profile of a silane coating on a solid substrate.
Materials and Equipment:
-
Silane-coated substrate (e.g., glass slide, silicon wafer)
-
Thermogravimetric Analyzer (TGA) with a high-resolution balance
-
Inert gas supply (e.g., Nitrogen, Argon)
-
Sample pans (e.g., platinum, alumina)
-
Microbalance for sample preparation
Procedure:
-
Sample Preparation: A small, representative piece of the silane-coated substrate is carefully cut to fit into the TGA sample pan. The initial weight of the sample is accurately measured.
-
Instrument Setup:
-
The TGA instrument is calibrated for temperature and mass according to the manufacturer's instructions.
-
An inert gas, typically nitrogen, is purged through the furnace at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
-
Thermal Program:
-
The sample is heated from ambient temperature (e.g., 30°C) to a final temperature (e.g., 800°C) at a controlled heating rate (e.g., 10°C/min).
-
An initial isothermal step (e.g., at 100-120°C for 30 minutes) can be included to ensure the complete removal of adsorbed water and solvents before the main heating ramp.
-
-
Data Acquisition: The TGA software records the sample weight as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine:
-
The onset temperature of decomposition.
-
The temperature of maximum rate of weight loss (from the derivative of the TGA curve, DTG).
-
The percentage of weight loss in different temperature ranges.
-
The residual mass at the final temperature.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the thermal stability assessment of silane coatings.
This guide provides a foundational understanding of the thermal stability of this compound coatings in comparison to other silane chemistries. For specific applications, it is recommended to perform thermal analysis on coatings prepared under the exact conditions of use to obtain the most accurate performance data.
References
A Researcher's Guide to the Quantitative Analysis of Thiol Groups on Mercapto-propylsilane Functionalized Surfaces
For researchers, scientists, and drug development professionals, the precise functionalization of surfaces is paramount for applications ranging from biosensors and chromatography to targeted drug delivery and cell culture engineering. (3-Mercaptopropyl)trimethoxysilane (MPTMS) is a frequently used organosilane for introducing reactive thiol (-SH) groups onto silica-based substrates like glass and silicon wafers. The density and accessibility of these thiol groups are critical parameters that dictate the performance of the final device or material. Accurately quantifying the surface concentration of these functional groups is therefore an essential step in both process optimization and quality control.
This guide provides an objective comparison of common analytical techniques used to quantify thiol groups on MPTMS-functionalized surfaces, supported by experimental data and detailed protocols.
Comparison of Quantitative Methods
Choosing the right analytical technique depends on several factors, including the nature of the substrate (e.g., flat surface vs. nanoparticles), the required sensitivity, the availability of specialized equipment, and whether a direct or indirect measurement is sufficient. The following table summarizes and compares the most prevalent methods.
| Method | Principle | Throughput | Sensitivity | Advantages | Disadvantages |
| Ellman's Assay | Colorimetric detection of a chromophore released upon reaction of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) with surface thiols.[1][2] | High | Moderate (µM range) | Simple, cost-effective, uses standard lab equipment (spectrophotometer).[3] | Indirect measurement (solution-based); potential for incomplete reaction with surface-bound thiols; pH-sensitive.[2] |
| X-ray Photoelectron Spectroscopy (XPS) | Surface-sensitive elemental analysis that quantifies sulfur atoms in the near-surface region.[4][5] | Low | High (down to ~0.1 atomic %) | Provides direct elemental and chemical state information (thiol vs. sulfate); highly surface-specific (~5-10 nm depth).[6] | Requires ultra-high vacuum and expensive instrumentation; not suitable for wet samples; lower spatial resolution. |
| Fluorescence Labeling | Covalent attachment of a thiol-reactive fluorescent probe (e.g., maleimide dye) to surface thiols, followed by fluorescence intensity measurement.[7][8] | High | Very High (nM to pM range) | High sensitivity and specificity; enables spatial mapping of thiol distribution with fluorescence microscopy. | Indirect quantification; requires a calibration curve; potential for nonspecific binding or fluorescence quenching. |
| Thermogravimetric Analysis (TGA) | Measures the mass loss of a sample as it is heated, quantifying the organic silane layer.[9] | Low | Moderate | Provides quantitative information on the total amount of grafted silane. | Destructive method; only suitable for bulk samples like functionalized nanoparticles, not flat surfaces.[9] |
| Contact Angle Goniometry | Measures the static or dynamic contact angle of a liquid on the surface, which changes with surface functionalization.[10][11] | High | Low (Qualitative) | Simple, fast, non-destructive; provides information on surface energy and homogeneity.[12] | Indirect and non-quantitative for thiol density; highly sensitive to surface contamination and roughness.[13] |
Quantitative Data Summary
The surface density of thiol groups achieved through MPTMS functionalization can vary significantly based on the reaction conditions (e.g., solvent, concentration, temperature, time) and the nature of the substrate. The table below presents representative data from the literature obtained using different quantification methods.
| Method | Substrate | Thiol Surface Density | Reference |
| Ellman's Assay | Mesoporous Silica Nanoparticles | ~0.02 mmol/g (outer surface) | [3] |
| Ellman's Assay | Mesoporous Silica Nanoparticles | ~0.11 mmol/g (total surface) | [3] |
| XPS | Silicon Nanowires | S 2p peak at 165.5 eV confirms reduced sulfur (-SH) | [4] |
| XPS | SiO₂ Surface | S(2p) peak indicates sulfur exists in a single chemical state | [5] |
| TGA | Silica Nanoparticles | 22.9% grafting ratio of thiol groups | [9] |
| Contact Angle Goniometry | MPTMS-terminated NW surface | 70° (decreased to 31° after oxidation) | [4] |
Experimental Workflows and Protocols
Detailed and reproducible protocols are crucial for obtaining reliable quantitative data. Below are the workflows and methodologies for the three most common direct quantification techniques.
Ellman's Assay: Colorimetric Quantification
This method relies on the reaction between DTNB (Ellman's Reagent) and a thiol group, which cleaves the disulfide bond in DTNB to release a yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion. The concentration of TNB²⁻ in the solution, which is stoichiometric to the number of reacted thiols, is determined by measuring its absorbance at 412 nm.[14]
References
- 1. broadpharm.com [broadpharm.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. researchgate.net [researchgate.net]
- 5. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 6. laurentian.ca [laurentian.ca]
- 7. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aimspress.com [aimspress.com]
- 11. biolinscientific.com [biolinscientific.com]
- 12. ossila.com [ossila.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. Ellman’s Assay on the Surface: Thiol Quantification of Human Cofilin-1 Protein through Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Mercapto-propylsilane: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the handling and disposal of mercapto-propylsilane, this guide offers procedural, step-by-step instructions to ensure the safety of laboratory personnel and environmental protection.
This compound is a versatile organosilane compound utilized in various research and drug development applications. However, its handling and disposal require strict adherence to safety protocols due to its potential hazards, including aquatic toxicity and the risk of allergic skin reactions.[1][2][3][4] This document outlines the necessary personal protective equipment (PPE), spill cleanup procedures, and proper disposal methods to mitigate these risks.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. This minimizes exposure and prevents potential adverse health effects.
Recommended PPE:
-
Eye Protection: Use eye protection or a face shield.[2]
-
Protective Clothing: Wear appropriate protective clothing to prevent skin contact.[2]
Always work in a well-ventilated area and wash hands thoroughly after handling the substance.[2][3] Avoid breathing in vapor or mist.[1][3]
Spill Cleanup Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent environmental contamination.
Steps for Spill Cleanup:
-
Ensure the area is well-ventilated.[2]
-
Wearing the recommended PPE, absorb the spill using an inert material.[1][5]
-
Collect the absorbent material and place it in a suitable, closed container for disposal.[1][3][5]
-
For small spills, a 6% aqueous sodium hypochlorite (laundry bleach) solution can be used to reduce the characteristic odor.[2]
-
Crucially, do not flush this compound into surface water or the sanitary sewer system. [1][5]
Waste Disposal Procedures
Proper disposal of this compound is critical to prevent environmental harm, as it is toxic to aquatic life with long-lasting effects.[1][3][5]
Key Disposal Guidelines:
-
All waste containing this compound must be disposed of through an approved waste disposal plant or a licensed disposal company.[1][2][3][4]
-
Incineration is a potential method for disposal.[2]
-
Do not mix this compound waste with other chemicals unless compatibility is confirmed. It is incompatible with moisture, water, strong oxidizing agents, strong acids, and alcohols.[2][5]
-
Empty containers should be treated as hazardous waste, as they may retain product residue.[4]
Quantitative Data Summary
| Parameter | Value | Source |
| Boiling Point | 215 °C / 419 °F @ 760 mmHg | [5] |
| Flash Point | 88 °C / 190.4 °F | [5] |
| Chemical Formula | C6H16O3SSi | [2][3] |
| Molecular Weight | 196.34 g/mol | [3] |
Experimental Workflow for Disposal
References
Essential Safety and Operational Guide for Handling (3-Mercaptopropyl)trimethoxysilane
For Immediate Use by Laboratory Personnel
This guide provides critical safety and logistical information for the proper handling and disposal of (3-Mercaptopropyl)trimethoxysilane (MPTMS), a versatile but hazardous chemical. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact. MPTMS is a colorless liquid that can cause skin and eye irritation and may lead to sensitization upon skin contact.[1][2][3] It is also harmful if swallowed and is toxic to aquatic life with long-lasting effects.[1][4][5]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling (3-Mercaptopropyl)trimethoxysilane. This table summarizes the required PPE for various laboratory operations involving this chemical.
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Safety Glasses with Side Shields or Goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] A face shield may be required for splash hazards. |
| Skin/Body | Chemical-Resistant Laboratory Coat | A lab coat should be worn to protect against incidental skin contact. |
| Long Pants and Closed-Toe Shoes | Full-length pants and shoes that cover the entire foot are required to prevent skin exposure. | |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally recommended for incidental contact.[6][7] For extended contact or immersion, consult the glove manufacturer's specific chemical resistance data. Always inspect gloves for any signs of degradation or puncture before use and replace them immediately if compromised.[8] |
| Respiratory | Use in a Well-Ventilated Area | Work should be conducted in a chemical fume hood or a well-ventilated area to minimize inhalation of vapors.[2][4] |
| Respirator (if required) | If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[9] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to prevent accidental exposure and maintain the chemical's integrity.
Handling Protocol:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. Gather all necessary PPE and have spill control materials on hand.
-
Dispensing: When transferring the chemical, avoid splashing. Use a funnel or other appropriate dispensing aid.
-
Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[4]
-
Avoid Inhalation: Do not breathe vapors or mist.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[4][5]
Storage Protocol:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[5][10]
-
Environment: Store away from heat, sparks, and open flames.[2] Protect from light and moisture.[4][10]
-
Incompatible Materials: Store separately from oxidizing agents, moisture, and water.[4][10]
Disposal Plan
All waste containing (3-Mercaptopropyl)trimethoxysilane must be treated as hazardous waste.
Waste Collection:
-
Collect all waste, including empty containers, contaminated gloves, and spill cleanup materials, in a designated and properly labeled hazardous waste container.
-
Empty containers may retain product residue and can be dangerous.[2] Do not reuse empty containers.
Disposal Procedure:
-
Dispose of the waste through a licensed and approved waste disposal company.[4][5]
-
Do not dispose of the chemical down the drain or into the environment.[5][10]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling (3-Mercaptopropyl)trimethoxysilane from preparation to disposal.
References
- 1. Silane Coupling Agent Handling Precautions - Knowledge [sanjichem.com]
- 2. chinacouplingagents.com [chinacouplingagents.com]
- 3. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 4. Silane Coupling Agent Storage & Handling Guide | Silane Coupling Agents | Adhesion Promoters | Silane Crosslinkers - SiSiB SILANES [powerchemical.net]
- 5. NIOSH Pocket Guide to Chemical Hazards [dnacih.com]
- 6. static.csbsju.edu [static.csbsju.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Glove permeation of chemicals: The state of the art of current practice—Part 2. Research emphases on high boiling point compounds and simulating the donned glove environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 10. uwm.edu [uwm.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
